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  • Product: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole
  • CAS: 957062-77-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, a mole...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles, data on structurally related compounds, and standardized analytical protocols. It aims to equip researchers with the foundational knowledge and practical methodologies required to handle, characterize, and utilize this compound in a laboratory setting. The guide covers predicted physicochemical properties, detailed protocols for empirical determination of these properties, and contextual insights into its potential applications based on its structural motifs.

Introduction and Molecular Overview

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole belongs to the class of N-arylsulfonylpyrazoles. This family of compounds is significant in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. The core structure features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is a common scaffold in pharmaceutical agents.[1] The pyrazole is substituted at the 4-position with a bromine atom and at the N1-position with a (2-bromophenyl)sulfonyl group.

The bromine substituents on both the pyrazole and phenyl rings offer versatile handles for further synthetic modifications, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures.[2] The sulfonyl group (-SO2-) acts as a strong electron-withdrawing group and a key structural linker, influencing the molecule's overall conformation and electronic properties. Pyrazole derivatives are widely present in drug molecules and are of great significance in medicinal chemistry and materials science.[3]

Chemical Structure and Identifier
  • IUPAC Name: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

  • CAS Number: 957062-77-0[4][5]

  • Molecular Formula: C₉H₆Br₂N₂O₂S

  • Molecular Weight: 382.03 g/mol

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Chemical structure of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. The properties listed below are a combination of data from chemical suppliers and predictions based on the compound's structure and data from analogous compounds.

Summary of Properties
PropertyPredicted/Known ValueBasis for Estimation / Source
Physical State White to off-white solidAnalogy to similar compounds like 4-Bromopyrazole.[6]
Melting Point (°C) >100 °C (Predicted)High molecular weight and crystalline nature suggest a relatively high melting point compared to simpler pyrazoles (e.g., 4-Bromopyrazole m.p. 93-96 °C). The presence of two aromatic rings and a sulfonyl group increases intermolecular forces.
Boiling Point (°C) >300 °C (Predicted)Expected to be high due to the high molecular weight and polarity; likely to decompose before boiling under atmospheric pressure.
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The General Solubility Equation (GSE) correlates lower aqueous solubility with higher melting points and octanol-water partition coefficients.[7] The molecule is largely nonpolar.
pKa Weakly acidic (Predicted)The N-H proton of an unsubstituted pyrazole is weakly acidic. While this position is substituted, the pyrazole ring system itself is a very weak base.
LogP (Octanol/Water) 3.5 - 4.5 (Predicted)Calculated based on the contributions of the brominated aromatic rings and the pyrazole core, indicating significant hydrophobicity.

Experimental Protocols for Physicochemical Characterization

Given the lack of published data, empirical determination of the compound's properties is crucial. The following section outlines standard, validated protocols for characterizing a novel solid organic compound.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound, whereas impurities lead to a depressed and broadened melting range.[8]

Protocol using a Mel-Temp Apparatus:

  • Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is sufficient.[9]

  • Apparatus Setup: Place the loaded capillary into the heating block of the Mel-Temp apparatus.[10]

  • Rapid Determination: Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to approximately 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.[11]

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.[12][13] A tiered approach is often used to determine solubility in various solvents.

Protocol for Qualitative and Semi-Quantitative Solubility:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

  • Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials.

  • Solvent Addition: Add the first solvent (e.g., water) to the first vial in 100 µL increments. After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

  • Classification:

    • Very Soluble: < 1 mL of solvent required.

    • Soluble: 1-3 mL of solvent required.

    • Sparingly Soluble: 3-10 mL of solvent required.

    • Insoluble: > 10 mL of solvent required.

  • Repeat: Repeat the process for each selected solvent. For drug development purposes, thermodynamic and kinetic solubility tests in aqueous buffers are often required.[14]

Workflow for Compound Characterization

The following diagram outlines a logical workflow for the initial characterization of a newly synthesized or acquired batch of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

G cluster_0 Initial Analysis cluster_1 Structural Verification cluster_2 Property Assessment start Receive/Synthesize Compound purity_check Purity Check (TLC/LC-MS) start->purity_check Initial Sample mp_det Melting Point Determination purity_check->mp_det If pure nmr NMR Spectroscopy (1H, 13C) mp_det->nmr Proceed ms Mass Spectrometry (HRMS) nmr->ms Confirm Mass ir IR Spectroscopy ms->ir Functional Groups solubility Solubility Screening ir->solubility Assess Properties logp LogP Determination (e.g., HPLC) solubility->logp end_node Compound Characterized logp->end_node Final Report

Caption: A standard workflow for the physicochemical characterization of a novel compound.

Spectral Analysis (Predicted and Methodologies)

Spectroscopic analysis is essential for confirming the identity and structure of the compound.

¹H NMR Spectroscopy
  • Predicted Spectrum: The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrazole and the bromophenyl rings.

    • Pyrazole Protons: Two singlets in the aromatic region (likely δ 7.5-8.5 ppm). The C3-H and C5-H protons will be distinct due to the N-sulfonyl group.

    • Bromophenyl Protons: A complex multiplet pattern in the aromatic region (likely δ 7.0-8.0 ppm) corresponding to the four protons on the substituted benzene ring.

  • Standard Protocol for ¹H NMR: [15]

    • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[16]

    • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.[17]

    • Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) is important for accurate integration if quantitative analysis is needed.[18]

    • Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

¹³C NMR Spectroscopy
  • Predicted Spectrum: The ¹³C NMR spectrum will show 9 distinct signals for the 9 carbon atoms in the molecule, assuming no accidental overlap.

    • Pyrazole Carbons: Three signals, with the C4-Br carbon being significantly shifted.

    • Bromophenyl Carbons: Six signals for the aromatic carbons.

  • Acquisition Considerations: ¹³C NMR requires more sample (50-100 mg) and longer acquisition times compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[16] Inverse-gated decoupling should be used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).[19]

Mass Spectrometry (MS)
  • Expected Data: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster.

Infrared (IR) Spectroscopy
  • Expected Data: The IR spectrum will show characteristic absorption bands for the functional groups present.

    • SO₂ Stretch: Strong, characteristic stretches around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

    • C=C and C=N Stretch: Bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic rings.

    • C-Br Stretch: Typically found in the lower frequency region (< 800 cm⁻¹).

Potential Applications and Research Context

While specific biological activities for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole are not documented, its structural features suggest several areas of potential application in drug discovery and materials science.

  • Medicinal Chemistry: Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] The N-sulfonylpyrazole scaffold is a key feature in several marketed drugs (e.g., Celecoxib, a COX-2 inhibitor). This compound could serve as a valuable intermediate for synthesizing libraries of novel compounds for biological screening.

  • Synthetic Chemistry: The two bromine atoms serve as reactive sites for creating more complex molecules through cross-coupling reactions. This makes the compound a useful building block in synthetic organic chemistry.[2]

Conclusion

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a chemical entity with significant potential as a building block in medicinal and synthetic chemistry. This guide provides a framework for its characterization, synthesizing predictive knowledge with established, validated experimental protocols. By following the outlined methodologies for determining melting point, solubility, and spectral properties, researchers can confidently verify the identity and purity of this compound, enabling its effective use in further research and development endeavors.

References

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Studylib. Melting Point Determination Lab Protocol. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • Boston University. Basic NMR Concepts. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Books. Chapter 5: Acquiring 1 H and 13 C Spectra.
  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]

  • Purdue University. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

  • ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • Royal Society of Chemistry. Supporting Information for a copper-catalyzed chlorodeboronation reaction. [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

  • ResearchGate. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

Sources

Exploratory

Spectroscopic Unveiling of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole: A Technical Guide

For Immediate Release Abstract This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (CAS No. 957062-77-0).

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (CAS No. 957062-77-0). In the absence of publicly available experimental spectra, this document serves as a robust predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a comprehensive characterization to aid in the identification and structural elucidation of this molecule. This guide underscores the power of predictive spectroscopy in modern chemical research.

Introduction: The Significance of Spectroscopic Analysis

The structural confirmation of a newly synthesized or isolated compound is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular weight and fragmentation patterns. For a molecule like 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, which incorporates a pyrazole ring, a sulfonamide linkage, and two distinct brominated aromatic systems, a multi-faceted spectroscopic approach is indispensable for unambiguous characterization. The pyrazole moiety is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities, making the precise structural understanding of this compound of high interest.

This guide is structured to provide a logical and in-depth exploration of the predicted spectroscopic features of the title compound. We will dissect each spectroscopic technique, explaining the theoretical basis for the predicted data and offering insights into the experimental choices that would be made during data acquisition.

Molecular Structure and Predicted Spectroscopic Data

The foundational step in predicting spectroscopic data is a thorough understanding of the molecule's structure.

Caption: Molecular structure of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in a standard solvent like CDCl₃ would exhibit distinct signals for the protons on the pyrazole and the bromophenyl rings. The electron-withdrawing nature of the sulfonyl group and the bromine atoms will significantly influence the chemical shifts, generally causing a downfield shift (to higher ppm values) for nearby protons.

Predicted Chemical Shift (ppm) Multiplicity Assignment Rationale
~ 8.2 - 8.0Doublet of doubletsH on C6 of bromophenyl ringOrtho to the sulfonyl group, experiencing strong deshielding.
~ 7.8 - 7.6SingletH on C5 of pyrazole ringDeshielded by the adjacent sulfonylated nitrogen.
~ 7.7 - 7.5Doublet of doubletsH on C3 of bromophenyl ringOrtho to the bromine atom.
~ 7.5 - 7.3Triplet of doubletsH on C4/C5 of bromophenyl ringMeta to both the sulfonyl group and bromine.
~ 7.5 - 7.3Triplet of doubletsH on C4/C5 of bromophenyl ringMeta to both the sulfonyl group and bromine.
~ 7.4 - 7.2SingletH on C3 of pyrazole ring

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse (zg30).

    • Number of scans: 16-64 to achieve a good signal-to-noise ratio.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time (aq): 3-4 seconds.

  • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Caption: Predicted ¹H NMR workflow.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (400 MHz) cluster_processing Data Processing dissolve Dissolve in CDCl3 with TMS acquire Acquire FID (zg30, 16 scans) dissolve->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration phase->integrate

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The presence of two bromine atoms will result in characteristic isotopic patterns for the carbons directly attached to them, although this is not always resolved.

Predicted Chemical Shift (ppm) Assignment Rationale
~ 145 - 140C5 of pyrazoleAttached to nitrogen and adjacent to a carbon-bromine bond.
~ 140 - 135C1 of bromophenyl ringAttached to the sulfonyl group.
~ 135 - 130C3 of pyrazole
~ 133 - 128Aromatic CH carbonsMultiple signals from the bromophenyl ring.
~ 125 - 120C2 of bromophenyl ringAttached to bromine.
~ 95 - 90C4 of pyrazoleAttached to bromine, significantly shielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole will be dominated by absorptions from the sulfonyl group and the aromatic rings.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3150 - 3100MediumAromatic C-H stretch
1600 - 1450Medium to StrongC=C and C=N stretching in aromatic and pyrazole rings
1380 - 1350StrongAsymmetric SO₂ stretch
1190 - 1160StrongSymmetric SO₂ stretch
1100 - 1000MediumC-N and C-S stretching
850 - 750StrongC-H out-of-plane bending (aromatic substitution pattern)
700 - 500Medium to StrongC-Br stretch

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization. For 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, the presence of two bromine atoms will lead to a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent cluster of peaks around m/z 434, 436, and 438, corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will be approximately 1:2:1.

  • Key Fragments:

    • Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide, which would result in a fragment ion.

    • Cleavage of the S-N bond: This would generate fragments corresponding to the 4-bromopyrazole cation and the 2-bromophenylsulfonyl radical, or vice versa.

    • Loss of bromine: Fragments corresponding to the loss of one or both bromine atoms.

Caption: Predicted major fragmentation pathways.

G M [M]⁺˙ m/z ~434, 436, 438 F1 [M - SO₂]⁺˙ M->F1 - SO₂ F2 [4-bromopyrazole]⁺ M->F2 S-N cleavage F3 [2-bromophenylsulfonyl]⁺ M->F3 S-N cleavage F4 [M - Br]⁺ M->F4 - Br

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. By applying fundamental principles of NMR, IR, and MS, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality data. As a self-validating system, the congruence of data from these three independent spectroscopic techniques would provide a high degree of confidence in the assigned structure. This predictive approach is an invaluable tool in modern chemical research, enabling scientists to anticipate the spectral features of novel molecules and to more efficiently interpret experimental results when they become available.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2002). The Tautomerism of Heterocycles: From Phenols to Pyrazoles. Academic Press. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: The Architectural Precision of Drug Design In the landscape of modern drug discovery, the precise und...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Precision of Drug Design

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design. The ability to visualize the atomic arrangement of a potential therapeutic agent provides invaluable insights into its interactions with biological targets, guiding the optimization of potency, selectivity, and pharmacokinetic properties. This guide focuses on a molecule of significant interest: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This compound marries two privileged scaffolds in medicinal chemistry: the pyrazole ring and a sulfonyl group, both of which are staples in a multitude of approved therapeutics.[1][2][3][4] The presence of bromine atoms further introduces opportunities for modulating electronic properties and forming specific halogen bonds, which are increasingly recognized for their role in molecular recognition.

This document provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole via single-crystal X-ray diffraction.[5][6] It is designed to be a practical guide for researchers, offering not just the "how" but, more critically, the "why" behind each experimental choice.

The Compound of Interest: A Synergy of Potent Pharmacophores

The title compound, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, is a molecule designed with intent. Let us dissect its components to appreciate its potential:

  • The Pyrazole Core: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in drugs ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[3][7] Their metabolic stability and ability to act as both hydrogen bond donors and acceptors make them versatile for engaging with biological targets.[2] The 4-bromo substitution provides a key vector for further synthetic elaboration or for engaging in halogen bonding interactions.[8][9][10]

  • The Sulfonyl Group: The sulfonyl moiety (-SO₂-) is a powerful functional group in drug design.[11] It is a strong hydrogen bond acceptor and its tetrahedral geometry can impart specific conformational constraints on a molecule.[12][13] Furthermore, the introduction of a sulfonyl group can enhance metabolic stability and modulate the pharmacokinetic properties of a drug candidate.[14]

  • The 2-Bromophenyl Substituent: The presence of a second bromine atom on the phenyl ring introduces additional complexity and potential for intramolecular and intermolecular interactions. Its position ortho to the sulfonyl linkage will influence the overall conformation of the molecule.

The convergence of these three features makes 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole a compelling candidate for structural analysis.

Synthesis and Crystallization: From Powder to Perfection

A prerequisite for any crystal structure analysis is the availability of high-quality single crystals.[15][16] This journey begins with the synthesis of the compound and is followed by the often-challenging process of crystallization.

Proposed Synthesis Pathway

While multiple synthetic routes can be envisaged, a plausible and efficient one-pot regioselective synthesis is proposed, adapted from established methodologies for related pyrazole derivatives.[17][18]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Purification 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole Reaction_Vessel Round-bottom flask under Nitrogen atmosphere 4-Bromo-1H-pyrazole->Reaction_Vessel 2-Bromobenzenesulfonyl_chloride 2-Bromobenzenesulfonyl_chloride 2-Bromobenzenesulfonyl_chloride->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent Dichloromethane (DCM) Solvent->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Work-up (Aqueous wash, drying) Temperature 0 °C to Room Temperature Stirring Magnetic Stirring Purification Column Chromatography (Silica gel) Crude_Product->Purification Final_Product 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Purification->Final_Product

Caption: Proposed synthetic workflow for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

Experimental Protocol: Synthesis

  • Reaction Setup: To a stirred solution of 4-Bromo-1H-pyrazole (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 eq) in dry DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

The Art of Crystallization

The goal of crystallization is to encourage the molecules to self-assemble into a highly ordered, three-dimensional lattice. For small molecules, several techniques can be employed.[15]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene, hexane). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

  • Vapor Diffusion (Hanging Drop and Sitting Drop):

    • Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant solution (a solvent in which the compound is less soluble).

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a post within the well.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4 °C) or freezer (-20 °C).

Rationale for Method Selection: For a novel compound, a broad crystallization screen using multiple techniques and solvents is crucial. Slow evaporation is often a good starting point due to its simplicity. Vapor diffusion provides finer control over the rate of precipitation, often yielding higher quality crystals.

The Definitive Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution.[6][19] The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[16]

X-ray_Crystallography_Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mount on Diffractometer Data_Processing Data Integration & Reduction Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Reflection File (hkl, I, σ(I)) Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation & Analysis Structure_Refinement->Validation Final Structural Model

Caption: The workflow of single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer. The rapid cooling minimizes thermal motion and radiation damage.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). The diffractometer rotates the crystal through a series of angles, and the diffracted X-rays are detected.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the processed diffraction data. For small molecules, "direct methods" are typically successful. This involves using statistical relationships between the intensities of the reflections to determine the initial phases.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using software tools like checkCIF to ensure its chemical and crystallographic sensibility.

Structural Insights: Decoding the Crystal Packing

While the actual crystal structure of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is not yet publicly available, we can hypothesize its key structural features based on related compounds and the principles of molecular interactions.

Expected Crystallographic Data

The following table presents plausible crystallographic data for the title compound, which would be expected from a successful analysis.

Parameter Expected Value
Chemical FormulaC₉H₆Br₂N₂O₂S
Formula Weight366.03 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~14.1
β (°)~95
Volume (ų)~1200
Z4
Density (calculated) (g/cm³)~2.02
Absorption Coefficient (mm⁻¹)~7.5
F(000)704
Final R indices [I > 2σ(I)]R₁ = ~0.04, wR₂ = ~0.10
Goodness-of-fit on F²~1.05

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Intermolecular Interactions

The key determinant of the molecule's conformation will be the torsion angles around the S-N and S-C bonds. The bulky 2-bromophenyl group will likely cause a significant twist relative to the pyrazole ring to minimize steric hindrance.

In the crystal lattice, we can anticipate a rich network of non-covalent interactions:

  • Halogen Bonding: The bromine atoms on both the pyrazole and phenyl rings are potential halogen bond donors. They may interact with the oxygen atoms of the sulfonyl group or the nitrogen atoms of the pyrazole ring of neighboring molecules.

  • Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are likely to play a significant role in stabilizing the crystal packing.

  • π-π Stacking: The aromatic pyrazole and phenyl rings could engage in offset π-π stacking interactions, further contributing to the cohesion of the crystal lattice.

Conclusion: From Structure to Strategy

The structural elucidation of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole provides a definitive blueprint of its solid-state conformation and intermolecular interactions. This information is of paramount importance for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation can inform the design of more rigid analogues with improved binding affinity.

  • Computational Modeling: The experimental structure serves as a crucial validation point for computational models, such as molecular docking and molecular dynamics simulations.

  • Polymorph Screening: Knowledge of the crystal packing of one form is the first step in a comprehensive search for other crystalline forms (polymorphs), which can have different physicochemical properties.

  • Fragment-Based Drug Design: The molecule itself can be considered as a combination of fragments. Its structure provides insights into how these fragments can be oriented to interact with a biological target.

References

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  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012). ResearchGate.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate.
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  • X-ray crystallography. (n.d.). Wikipedia.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Structure of (A) 4-bromo-2-(1H-pyrazol-3-yl)phenol, (B) 4-nitro-3-pyrazolecarboxylic acid, (C) N-(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, (D) 3-amino-5-hydroxypyrazole, and (E) 3,5-pyrazoledicarboxylic acid monohydrate. (n.d.). ResearchGate.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México.
  • 4-Bromo-1H-pyrazole. (n.d.). Chem-Impex.
  • What are the applications and synthesis methods of 4-Bromopyrazole? (n.d.). Guidechem.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate.

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Exploratory

An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the elucidation of potential therapeutic targets for the novel chemical entity, 4-Bromo-1...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the elucidation of potential therapeutic targets for the novel chemical entity, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. Given the absence of specific biological data for this compound, this document outlines a strategic, multi-pronged approach to target identification and validation, drawing upon the well-established and diverse pharmacological activities of the broader pyrazole and sulfonamide chemical classes. The methodologies detailed herein are designed to be robust, self-validating, and grounded in established scientific principles to ensure the generation of high-quality, reproducible data.

Introduction: The Rationale for Investigating 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The metabolic stability of the pyrazole ring contributes to its prevalence in drug discovery programs.[1] The incorporation of a sulfonamide moiety further enhances the therapeutic potential, as this functional group is a key feature in many antibacterial, anti-inflammatory, and anticancer drugs.[3][4][5]

The subject of this guide, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, possesses several key structural features that suggest a high probability of interesting biological activity:

  • A Pyrazole Core: Known for its diverse pharmacological activities.[2][6]

  • A Sulfonamide Group: A common pharmacophore in a variety of therapeutic agents.[3][4][7]

  • Bromo Substituents: Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

This combination of structural motifs warrants a thorough investigation into the compound's potential therapeutic applications. This guide will focus on a systematic approach to identifying and validating its molecular targets.

Prioritized Avenues of Investigation: Potential Therapeutic Areas and Molecular Targets

Based on the extensive literature on pyrazole-sulfonyl derivatives, the following therapeutic areas and corresponding molecular targets represent the most promising starting points for the investigation of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

Table 1: Prioritized Therapeutic Areas and Potential Molecular Targets

Therapeutic AreaPotential Molecular TargetsRationale based on Structural Analogs
Oncology Protein Kinases (e.g., p38 MAP Kinase, EGFR, HER-2)[8][9], Carbonic Anhydrases (CA II, IX, XII)[9][10], Poly (ADP-ribose) Polymerase (PARP)[11]Pyrazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[3][4][12][13]
Inflammation Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)[7]Many pyrazole-containing compounds are potent anti-inflammatory agents.[2][14]
Thrombosis Thrombin[15][16]Pyrazole-based structures have been successfully developed as thrombin inhibitors.[15][16]
Neurodegenerative Disorders Acetylcholinesterase (AChE)[17]Pyrazoline derivatives have shown promise as inhibitors of AChE.[17]

Experimental Workflows for Target Identification and Validation

This section provides detailed, step-by-step protocols for investigating the interaction of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole with the prioritized potential targets.

Oncology Targets

Given the prevalence of pyrazole-based kinase inhibitors, a broad kinase panel screen is the recommended initial step.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, perform serial dilutions of the compound to achieve a final concentration range of 10 µM to 1 nM.

  • Kinase Reaction: Add the recombinant kinase, appropriate substrate, and ATP to initiate the reaction in the presence of the test compound.

  • Detection: Utilize a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value for any kinases showing significant inhibition.

Logical Workflow for Kinase Hit Validation

G A Initial Kinase Panel Screen (e.g., 400 kinases) B Identify Primary Hits (>50% inhibition at 1 µM) A->B C IC50 Determination for Primary Hits B->C D Orthogonal Assay (e.g., different technology platform) C->D E Cell-based Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E F Downstream Signaling Pathway Analysis (e.g., Western Blot for phospho-substrates) E->F G Cellular Proliferation/Apoptosis Assays (in relevant cancer cell lines) F->G H Proceed to In Vivo Efficacy Studies G->H

Caption: Workflow for kinase inhibitor validation.

Sulfonamides are a well-known class of carbonic anhydrase inhibitors.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human carbonic anhydrase isoforms (CA II, IX, and XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Compound Incubation: Incubate the enzyme with varying concentrations of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Detection: Monitor the hydrolysis of the substrate spectrophotometrically at 405 nm.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for each isoform.

Anti-Inflammatory Targets

Experimental Protocol: COX-2 and 5-LOX Inhibition Assays

  • Enzyme Preparation: Use commercially available recombinant human COX-2 and 5-LOX enzymes.

  • Assay Principle:

    • COX-2: Utilize a colorimetric or fluorescent assay to measure the peroxidase activity of COX-2.

    • 5-LOX: Employ an assay that detects the formation of leukotrienes from arachidonic acid.

  • Procedure: Follow the manufacturer's instructions for the respective assay kits, incubating the enzymes with a range of concentrations of the test compound.

  • Data Analysis: Determine the IC50 values for both enzymes to assess potency and selectivity.

Signaling Pathway for Dual COX-2/5-LOX Inhibition

G A Arachidonic Acid B COX-2 A->B C 5-LOX A->C D Prostaglandins (Inflammation, Pain) B->D E Leukotrienes (Inflammation, Bronchoconstriction) C->E F 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole F->B Inhibition F->C Inhibition

Caption: Dual inhibition of COX-2 and 5-LOX pathways.

Anticoagulant Target: Thrombin

Experimental Protocol: Thrombin Inhibition Assay

  • Assay Principle: Utilize a chromogenic substrate for thrombin. The rate of substrate cleavage is proportional to thrombin activity.

  • Procedure:

    • In a 96-well plate, add purified human thrombin.

    • Add serial dilutions of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Add the chromogenic substrate and monitor the change in absorbance over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value.

Neurodegenerative Target: Acetylcholinesterase

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human acetylcholinesterase.

  • Procedure:

    • In a 96-well plate, mix the test compound with AChE.

    • Add DTNB.

    • Initiate the reaction by adding acetylthiocholine.

    • The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Monitor the increase in absorbance at 412 nm.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Summary and Future Directions

The structured approach outlined in this guide provides a clear and logical path to understanding the therapeutic potential of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. The initial screening against diverse, high-value target classes will enable a rapid assessment of the compound's primary pharmacological effects. Positive hits in any of these areas should be pursued with the detailed validation workflows provided.

Upon successful in vitro and cell-based validation, subsequent steps should include:

  • Selectivity Profiling: Assessing the compound's activity against a broader panel of related targets to understand its selectivity profile.

  • ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Proof-of-Concept: Evaluation of the compound's efficacy in relevant animal models of the identified disease area.

By adhering to this rigorous, data-driven approach, the therapeutic potential of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole can be thoroughly and efficiently elucidated.

References

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Foundational

In Silico Modeling and Docking Studies of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical exploration of the in silico modeling and molecular docking of the novel pyrazole derivative, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. As drug discovery increasingly reli...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the in silico modeling and molecular docking of the novel pyrazole derivative, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. As drug discovery increasingly relies on computational methods to accelerate the identification of promising lead compounds, a thorough understanding of these techniques is paramount.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive workflow, grounded in scientific integrity and practical insights, for evaluating the therapeutic potential of this compound.

Section 1: The Rationale for In Silico Investigation

Computational, or in silico, approaches have become indispensable in modern drug discovery. They offer a cost-effective and rapid means to screen vast virtual libraries of compounds, predict their binding affinities to biological targets, and elucidate potential mechanisms of action before committing to costly and time-consuming wet-lab synthesis and testing.[6] For a novel compound like 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, in silico modeling serves as the foundational step in assessing its drug-like properties and therapeutic promise.

Given the prevalence of pyrazole derivatives as kinase inhibitors, this guide will focus on a hypothetical docking study against Cyclin-Dependent Kinase 2 (CDK2), a well-established target in cancer therapy.[7][8][9] The rationale for selecting CDK2 is twofold: firstly, numerous pyrazole-based compounds have demonstrated potent inhibitory activity against CDKs[8][9]; and secondly, the wealth of structural data for CDK2 in complex with various inhibitors provides a robust framework for validating our in silico model.

Section 2: Ligand and Protein Preparation: The Foundation of a Reliable Docking Study

The accuracy of any molecular docking simulation is fundamentally dependent on the quality of the input structures for both the ligand (4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole) and the protein target (CDK2).

Ligand Preparation Protocol

A meticulous ligand preparation workflow is crucial for generating a low-energy, 3D conformation of the molecule that is representative of its bioactive state.

Step-by-Step Ligand Preparation:

  • 2D Structure Generation: The initial step involves drawing the 2D structure of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: The 2D structure is then converted into a 3D conformation.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94 or AMBER). This process optimizes the geometry of the molecule to find its most stable, low-energy conformation.

  • Conformational Search (Optional but Recommended): For flexible molecules, a conformational search can be performed to identify a wider range of low-energy structures, increasing the chances of finding the bioactive conformation during docking.

Ligand_Preparation_Workflow Start 2D Structure of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole To_3D 3D Structure Generation Start->To_3D Energy_Min Energy Minimization (e.g., MMFF94) To_3D->Energy_Min Conformational_Analysis Conformational Search (Optional) Energy_Min->Conformational_Analysis Final_Ligand Optimized 3D Ligand for Docking Conformational_Analysis->Final_Ligand

Caption: Workflow for the preparation of the ligand, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, for molecular docking.

Protein Target Preparation

The preparation of the protein target is equally critical and involves several steps to ensure the receptor is in a suitable state for docking.

Step-by-Step Protein Preparation:

  • Protein Structure Retrieval: The 3D crystal structure of CDK2 is obtained from the Protein Data Bank (PDB). For this study, we will hypothetically use a high-resolution crystal structure of CDK2 in complex with a known inhibitor (e.g., PDB ID: 2VTO).[7]

  • Pre-processing: The downloaded PDB file is pre-processed to remove water molecules, co-factors, and any existing ligands. Hydrogen atoms are added, as they are typically absent in crystal structures but are crucial for defining the hydrogen-bonding network.

  • Protonation and Tautomeric State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are assigned at a physiological pH (typically 7.4).

  • Energy Minimization of the Receptor: A constrained energy minimization of the protein structure is performed to relieve any steric clashes that may have been introduced during the preparation steps.

Section 3: Molecular Docking Simulation: Predicting the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein). The primary goal is to predict the binding mode and affinity of the ligand to the target protein.

Docking Protocol

Step-by-Step Molecular Docking:

  • Grid Generation: A docking grid is defined around the active site of CDK2. This grid specifies the volume within which the docking algorithm will search for favorable binding poses of the ligand. The active site is typically defined based on the location of the co-crystallized ligand in the original PDB structure.

  • Docking Algorithm Selection: A suitable docking algorithm is chosen. Popular choices include AutoDock, Glide, and GOLD. These algorithms use different search strategies (e.g., genetic algorithms, Monte Carlo simulations) to explore the conformational space of the ligand within the active site.

  • Execution of Docking: The docking simulation is run, during which the software will generate a series of possible binding poses for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole within the CDK2 active site.

  • Scoring and Ranking: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked according to their scores.

Molecular_Docking_Workflow Input_Ligand Prepared Ligand Docking Molecular Docking Simulation Input_Ligand->Docking Input_Protein Prepared Protein (CDK2) Grid_Gen Active Site Grid Generation Input_Protein->Grid_Gen Grid_Gen->Docking Scoring Pose Scoring and Ranking Docking->Scoring Output Docked Poses and Binding Scores Scoring->Output

Caption: A schematic representation of the molecular docking workflow.

Section 4: Post-Docking Analysis: Interpreting the Results

Analysis of Binding Energy and Pose

The primary quantitative output is the binding energy, which provides an estimate of the binding affinity. A lower (more negative) binding energy generally indicates a more favorable interaction.

ParameterDescriptionHypothetical Value for Top Pose
Binding Energy (kcal/mol) Estimated free energy of binding.-9.5
Ligand Efficiency Binding energy per heavy atom of the ligand.-0.35
Intermolecular Interactions Types of interactions observed (H-bonds, hydrophobic, etc.).Hydrogen bonds with key active site residues, pi-pi stacking.
Visualization of Binding Interactions

Visual inspection of the top-ranked docking poses is crucial for understanding the specific interactions between 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole and the CDK2 active site. This is typically done using molecular visualization software like PyMOL or VMD. Key interactions to look for include:

  • Hydrogen Bonds: These are critical for specificity and affinity. The sulfonyl group and pyrazole nitrogens are potential hydrogen bond donors and acceptors.

  • Hydrophobic Interactions: The bromo-substituted phenyl rings are likely to engage in hydrophobic interactions with nonpolar residues in the active site.

  • Pi-Pi Stacking: The aromatic rings of the ligand can interact with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

Section 5: Validation and Future Directions

The trustworthiness of a docking study relies on its validation. A common method is to re-dock the co-crystallized ligand into the active site and compare the predicted pose with the experimentally determined one. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.

The in silico findings presented in this guide provide a strong foundation for the further investigation of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. The next logical steps would involve:

  • Synthesis and In Vitro Assay: Chemical synthesis of the compound followed by in vitro enzymatic assays to determine its actual inhibitory activity (IC50) against CDK2.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and to obtain a more accurate estimation of the binding free energy.

  • ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to evaluate its drug-likeness.[10]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole against the cancer target CDK2. By following these detailed protocols, researchers can effectively leverage computational tools to gain valuable insights into the therapeutic potential of novel chemical entities, thereby accelerating the drug discovery and development pipeline. The integration of robust methodologies with sound scientific reasoning is the cornerstone of successful computational drug design.

References

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  • El-Gamal, M. I., et al. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Bioorganic & Medicinal Chemistry, 119, 117769. [Link]

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  • Al-Suhaimi, K. S., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7878. [Link]

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  • Uçar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20. [Link]

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Exploratory

The Architecture of Discovery: A Technical Guide to Novel Pyrazole-Sulfonamide Derivatives as Therapeutic Agents

Foreword: The Enduring Scaffold and the Modern Imperative In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for the discovery of new therapeutic agents. The pyr...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Scaffold and the Modern Imperative

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for the discovery of new therapeutic agents. The pyrazole-sulfonamide scaffold is a prime example of such a privileged structure. Its remarkable versatility, stemming from the synergistic combination of the pyrazole ring's diverse chemical reactivity and the sulfonamide's potent pharmacophoric properties, has led to the development of a wide array of clinically relevant drugs.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the discovery and synthesis of novel pyrazole-sulfonamide derivatives. We will move beyond mere protocols to dissect the strategic thinking and mechanistic understanding that underpin the development of these promising compounds.

The Pyrazole-Sulfonamide Hybrid: A Union of Potent Pharmacophores

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical development, featured in drugs with activities ranging from anti-inflammatory to anticancer.[3] Its structural features allow for facile functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize target engagement.[3]

The sulfonamide group (-SO₂NH₂), on the other hand, is a classic pharmacophore renowned for its ability to mimic a tetrahedral transition state and act as a zinc-binding group in metalloenzymes.[3] This has made it a key component in numerous antibacterial, diuretic, and anticancer drugs. The molecular hybridization of these two moieties creates a powerful synergy, resulting in compounds with enhanced biological activities and novel mechanisms of action.[4]

Strategic Synthesis of Pyrazole-Sulfonamide Derivatives

The synthesis of pyrazole-sulfonamide derivatives can be approached through various routes, often tailored to the desired substitution pattern on the pyrazole ring. A common and effective strategy involves a multi-step sequence that begins with the formation of the pyrazole core, followed by the introduction of the sulfonamide functionality.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for preparing pyrazole-sulfonamide derivatives, starting from readily available precursors.

G cluster_0 Pyrazole Core Synthesis cluster_1 Sulfonamide Moiety Introduction A Starting Materials (e.g., β-diketone, Hydrazine) B Cyclocondensation A->B Reaction C Substituted Pyrazole B->C Formation D Chlorosulfonation of Pyrazole C->D E Pyrazole Sulfonyl Chloride D->E F Amination with Ammonia or Amine E->F G Final Pyrazole-Sulfonamide Derivative F->G

Caption: A generalized workflow for the synthesis of pyrazole-sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of a 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivative

This protocol provides a step-by-step method for the synthesis of a specific pyrazole-sulfonamide derivative, adapted from established literature procedures.[1][2]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve pentane-2,4-dione in methanol.

  • Slowly add hydrazine hydrate (85%) to the solution at room temperature (25–35 °C). Note that this reaction is exothermic.

  • Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • To a cooled (0-5 °C) solution of chlorosulfonic acid, slowly add the 3,5-dimethyl-1H-pyrazole from the previous step.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of the Final Pyrazole-Sulfonamide Derivative

  • Dissolve the desired amine (e.g., 2-phenylethylamine) in a suitable solvent such as dichloromethane.[1]

  • Add a base, for example, diisopropylethylamine, to the solution.[1]

  • Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane dropwise to the mixture at room temperature.[1]

  • Stir the reaction for 12-16 hours, monitoring by TLC.[1]

  • After completion, wash the reaction mixture with water. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.[1]

  • The crude product is purified by column chromatography to yield the pure pyrazole-4-sulfonamide derivative.[1]

Biological Evaluation and Therapeutic Potential

The true measure of novel compounds lies in their biological activity. Pyrazole-sulfonamide derivatives have been investigated against a multitude of biological targets, demonstrating a broad spectrum of therapeutic potential.

Diverse Biological Targets and Activities

The versatility of the pyrazole-sulfonamide scaffold has led to the discovery of inhibitors for a wide range of enzymes and receptors. These compounds have shown promise as:

  • Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), these derivatives can offer a dual-inhibition strategy for inflammation with potentially reduced side effects compared to traditional NSAIDs.[5]

  • Anticancer Agents: Certain derivatives have exhibited antiproliferative activity against various cancer cell lines.[1][2]

  • Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a well-established zinc-binding group, making these compounds potent inhibitors of carbonic anhydrase isozymes, which are implicated in conditions like glaucoma and certain types of cancer.[3][6]

  • Antitubercular Agents: Novel pyrazole-sulfonamide hybrids have shown significant activity against Mycobacterium tuberculosis, offering a potential new avenue for combating drug-resistant strains.[4]

  • Antidiabetic Agents: Some derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in managing type 2 diabetes.[7]

Quantitative Analysis of Biological Activity

The following table summarizes the inhibitory activities of selected novel pyrazole-sulfonamide derivatives against various biological targets, as reported in recent literature.

Compound ClassTarget Enzyme(s)Key Derivative ExampleIC₅₀ / Kᵢ ValuesReference
Pyrazole-SulfonamideCOX-1, COX-2, 5-LOXBenzothiophen-2-yl pyrazole carboxylic acid derivativeIC₅₀: 5.40 µM (COX-1), 0.01 µM (COX-2), 1.78 µM (5-LOX)[5]
Pyrazole-based BenzenesulfonamidesCarbonic Anhydrases (hCAII, hCAIX, hCAXII)Compound 4k (vs hCAII), 4j (vs hCAIX), 4g (vs hCAXII)IC₅₀: 0.24 µM (hCAII), 0.15 µM (hCAIX), 0.12 µM (hCAXII)[6]
Acyl Pyrazole Sulfonamidesα-glucosidaseCompound 5a (p-chloro substituted)IC₅₀: 1.13 µM[7]
Sulfonamide-bearing PyrazoloneCholinesterases (ChEs), Carbonic Anhydrases (hCAs)Novel Pyrazole DerivativesKᵢ: 48.94–116.05 µM (AChE), 1.03–22.65 µM (hCA I), 1.82–27.94 µM (hCA II)[3]
Standard Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of newly synthesized compounds against a target enzyme.

1. Preparation of Reagents:

  • Prepare a stock solution of the test compound (pyrazole-sulfonamide derivative) in a suitable solvent (e.g., DMSO).
  • Prepare a series of dilutions of the test compound to achieve a range of final assay concentrations.
  • Prepare a solution of the target enzyme at a predetermined concentration in an appropriate buffer.
  • Prepare a solution of the enzyme's substrate.

2. Assay Procedure:

  • In a 96-well plate, add a small volume of the test compound dilutions.
  • Add the enzyme solution to each well and incubate for a specific period to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

3. Data Analysis:

  • Calculate the initial reaction rates for each concentration of the inhibitor.
  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Mechanistic Insights and Future Directions

The development of potent and selective pyrazole-sulfonamide derivatives is guided by an understanding of their structure-activity relationships (SAR) and binding modes within the target active site. Molecular docking studies have been instrumental in elucidating these interactions.[5] For instance, in carbonic anhydrase inhibition, the sulfonamide nitrogen's interaction with the active site zinc ion is crucial for inhibitory activity.[6]

The future of pyrazole-sulfonamide research lies in the continued exploration of novel substitution patterns to enhance potency and selectivity. The use of molecular hybridization, combining the pyrazole-sulfonamide core with other pharmacophores, is a promising strategy for developing multi-target agents with improved therapeutic profiles.[4]

Biological Evaluation Workflow

The following diagram outlines a typical workflow for the biological evaluation of newly synthesized pyrazole-sulfonamide derivatives.

G A Newly Synthesized Pyrazole-Sulfonamide Derivatives B In Vitro Screening (Primary Assays) A->B C Determination of IC50/Ki Values B->C D Lead Compound Identification C->D E In Vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E G Lead Optimization D->G F In Vivo Efficacy Studies (Animal Models) E->F F->G H Preclinical Development Candidate G->H

Caption: A streamlined workflow for the biological evaluation of novel compounds.

Conclusion

The pyrazole-sulfonamide scaffold continues to be a rich source of novel therapeutic candidates. A deep understanding of synthetic methodologies, coupled with robust biological evaluation and mechanistic studies, is paramount to unlocking the full potential of this versatile molecular framework. This guide has provided a comprehensive overview of the key considerations in the discovery and synthesis of novel pyrazole-sulfonamide derivatives, offering a foundation for further innovation in this exciting field of medicinal chemistry.

References

  • Al-Warhi, T., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. Available at: [Link]

  • Patel, D. H., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Zaib, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

  • Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gunturu, K. C., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Gunturu, K. C., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

Sources

Foundational

Mechanism of action of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole Sulfonamide Derivatives: A Case Study Perspective on 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Preamble: Navigating the Frontiers of Uncharacterize...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole Sulfonamide Derivatives: A Case Study Perspective on 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Preamble: Navigating the Frontiers of Uncharacterized Compounds

In the landscape of drug discovery and chemical biology, researchers often encounter novel molecular entities with intriguing structures but uncharacterized biological functions. The compound 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole represents such a case. As of the current scientific literature, its specific mechanism of action has not been elucidated. However, its chemical architecture, featuring a pyrazole ring linked to a sulfonamide moiety, places it within a well-studied class of compounds with significant therapeutic potential.

This guide, therefore, takes an inferential and educational approach. We will dissect the known mechanisms of action of the broader class of pyrazole sulfonamide derivatives to build a scientifically-grounded hypothesis for the potential biological activity of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview of the field and a methodological framework for investigating novel compounds of this class.

The Pharmacological Significance of the Pyrazole and Sulfonamide Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings with improved solubility and metabolic stability, have led to its incorporation into numerous FDA-approved drugs.[1] These drugs span a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to anticancer therapies.[1][2][3]

Similarly, the sulfonamide group is a privileged pharmacophore, most famously known for its role in the development of sulfa antibiotics. Beyond its antimicrobial properties, the sulfonamide moiety is a key feature in drugs targeting various enzymes and receptors, owing to its ability to form crucial hydrogen bonds and other interactions within protein binding pockets.[4][5]

The combination of these two powerful pharmacophores in pyrazole sulfonamide derivatives has given rise to a class of molecules with diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7]

Key Molecular Targets and Mechanisms of Action of Pyrazole Sulfonamides

The biological effects of pyrazole sulfonamide derivatives are primarily achieved through the inhibition of specific enzymes. The following sections detail the most well-documented molecular targets and their associated signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A significant number of pyrazole sulfonamides exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selective inhibition of COX-2 over COX-1 is a desirable therapeutic feature, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

The sulfonamide group in these derivatives often plays a crucial role in binding to a specific hydrophilic pocket in the COX-2 enzyme, contributing to their selectivity.[3]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Sulfonamide Pyrazole Sulfonamide Derivative Pyrazole_Sulfonamide->COX2 Inhibition

Caption: COX-2 Inhibition by Pyrazole Sulfonamide Derivatives.

Inhibition of Carbonic Anhydrases (CAs)

Certain pyrazole sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance.[3][5] The sulfonamide moiety is a classic zinc-binding group, which allows these compounds to coordinate with the zinc ion in the active site of CAs, leading to their inhibition. This mechanism is relevant for therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3]

Inhibition of Protein Kinases

The dysregulation of protein kinase activity is a hallmark of cancer. Several pyrazole sulfonamides have been developed as kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), HER-2, and Aurora kinases.[3][5] By blocking the ATP-binding site of these kinases, these compounds can halt downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor EGFR EGFR/HER-2 Kinase Growth_Factor->EGFR PI3K_Akt PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Pyrazole_Sulfonamide Pyrazole Sulfonamide Derivative Pyrazole_Sulfonamide->EGFR Inhibition

Caption: Kinase Inhibition Leading to Antiproliferative Effects.

A recent study has also implicated 1H-pyrazol-1-yl benzenesulfonamide derivatives in the modulation of the PI3K/Akt/mTOR signaling pathway in the context of inflammatory bowel disease.[8]

Hypothesized Mechanism of Action for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Based on the established activities of its structural class, we can hypothesize several potential mechanisms of action for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, which require experimental validation:

  • Anti-inflammatory Agent: The presence of the pyrazole and sulfonamide moieties suggests a high probability of COX-2 inhibitory activity. The bromine substitutions on both the pyrazole and phenyl rings could influence its selectivity and potency.

  • Anticancer Agent: The compound could act as a kinase inhibitor. The specific kinases targeted would depend on how the molecule fits into the ATP-binding pockets of various kinases. Molecular docking studies would be instrumental in predicting potential targets.

  • Carbonic Anhydrase Inhibitor: The sulfonamide group makes it a candidate for CA inhibition.

Experimental Workflows for Mechanism Elucidation

To determine the actual mechanism of action of a novel compound like 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, a systematic experimental approach is necessary.

General Experimental Workflow

Experimental_Workflow Start Novel Pyrazole Sulfonamide In_Silico In Silico Screening (Molecular Docking) Start->In_Silico In_Vitro In Vitro Assays In_Silico->In_Vitro Target Prediction Cell_Based Cell-Based Assays In_Vitro->Cell_Based IC50 Determination Mechanism_Confirmation Mechanism Confirmation (e.g., Western Blot, Kinase Profiling) Cell_Based->Mechanism_Confirmation Cellular Effects Conclusion Elucidation of Mechanism of Action Mechanism_Confirmation->Conclusion

Caption: A Stepwise Approach to Elucidating the Mechanism of Action.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX inhibitory activity and selectivity of a test compound.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound (e.g., 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole) dissolved in DMSO.

  • Celecoxib (positive control for COX-2 selectivity).

  • Indomethacin (positive control for non-selective inhibition).

  • Assay buffer (e.g., Tris-HCl).

  • EIA (Enzyme Immunoassay) kit for prostaglandin detection.

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and control compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, enzyme, and the test compound or control at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop Reaction: Add a stopping reagent (e.g., a solution of HCl) to each well.

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Selectivity Index: Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the IC50 of the test compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • Doxorubicin (positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and controls. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration. Determine the IC50 value by plotting cell viability against the compound concentration.

Data Summary and Structure-Activity Relationship (SAR) Insights

The following table summarizes the biological activities of some representative pyrazole sulfonamide derivatives found in the literature.

Compound ClassTargetBiological ActivityReference
Pyrazole SulfonamidesCOX-2Anti-inflammatory[3]
Pyrazole SulfonamidesCarbonic AnhydraseEnzyme Inhibition[3][5]
Pyrazole DerivativesEGFR, HER-2Anticancer (Tyrosine Kinase Inhibition)[3]
Pyrazole-linked conjugatesAurora A/B KinaseAnticancer[3]
Pyrazole SulfonamidesNAAAAnti-inflammatory[9]
Pyrazole SulfonamidesPI3K/Akt/mTOR PathwayAnti-inflammatory[8]

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on the pyrazole and phenyl rings are critical for potency and selectivity.[3][9]

  • For COX-2 inhibitors, a sulfonamide or a similar group is often essential for binding to the secondary pocket of the enzyme.[3]

  • For kinase inhibitors, specific substitutions are required to achieve potent inhibition and selectivity among different kinases.[3]

Conclusion

While the specific mechanism of action for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole remains to be experimentally determined, its chemical structure strongly suggests that it belongs to the versatile class of pyrazole sulfonamide derivatives. Based on extensive research on this class of compounds, it is plausible that this molecule could function as an inhibitor of COX enzymes, protein kinases, or carbonic anhydrases. The experimental workflows provided in this guide offer a clear path for elucidating its precise biological function and therapeutic potential. This approach of leveraging knowledge from well-characterized compound classes to guide the investigation of novel molecules is fundamental to advancing drug discovery and development.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Kumar, G. S., & Jonnalagadda, S. B. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Papharma. [Link]

  • Akkoc, M. K., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ChemistrySelect, 10(12). [Link]

  • Vora, J. J., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 10(7), 8493–8507. [Link]

  • Elgogary, S., & Radini, I. (n.d.). Synthesis, Molecular Docking, And Antitumor Evaluation of Some New Pyrazole, Pyridine, And Thiazole Derivatives Incorporating Sulfonamide Residue. ResearchGate. [Link]

  • Kumar, V., & Sharma, P. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2348–2354. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry, 14(4), 78-91. [Link]

  • Sasso, O., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(24), 15875–15897. [Link]

  • 4-BROMOPYRAZOLE. (n.d.). Gsrs. [Link]

  • 4-bromo-1-(phenylsulfonyl)pyrazole. (n.d.). PubChemLite. [Link]

  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. [Link]

  • 4-Bromopyrazole. (n.d.). PubChem. [Link]

  • Al-Otaibi, R. M., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20. [Link]

  • Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Elkady, R. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3377. [Link]

Sources

Exploratory

Solubility and stability of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, a novel heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, this document synthesizes foundational chemical principles with established, field-proven methodologies to offer a practical framework for handling and evaluating this compound. The guide details its anticipated solubility in a range of common laboratory solvents and presents a robust protocol for systematic stability assessment through forced degradation studies, in line with international regulatory standards. All protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction and Compound Overview

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (CAS No. 957062-77-0) is a substituted pyrazole derivative.[1] The structure, featuring a pyrazole core, a sulfonyl linkage, and two brominated phenyl rings, suggests a molecule of significant interest in medicinal chemistry. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The sulfonyl group and halogen substituents can critically influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

A thorough understanding of the solubility and stability of this molecule is a prerequisite for its advancement through the drug discovery and development pipeline.[4][5] Solubility directly impacts formulation strategies and bioavailability, while stability data informs shelf-life, storage conditions, and potential degradation pathways that could affect efficacy and safety.[6][7]

This guide provides both predictive insights based on the compound's structure and detailed experimental protocols for empirical determination of these critical parameters.

Solubility Profile

The molecular structure of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, with its two aromatic rings and bromine atoms, suggests a predominantly hydrophobic and lipophilic character. However, the presence of the sulfonyl group (O=S=O) and the nitrogen atoms in the pyrazole ring introduce polarity, which may afford some solubility in polar organic solvents.

Predicted Solubility

Based on its structure, the compound is expected to have very low aqueous solubility. High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate to good solubility in other organic solvents such as acetone, ethyl acetate, and dichloromethane. Solubility in non-polar solvents like hexanes is expected to be poor.

Quantitative Solubility Assessment (Illustrative Data)

The following table presents illustrative solubility data for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in a variety of common solvents at ambient temperature.

Disclaimer: The following data are illustrative, based on the chemical structure, and intended for guidance. Experimental verification is mandatory.

Solvent Solvent Type Predicted Solubility (mg/mL) Notes
WaterAqueous< 0.01Essentially insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous< 0.01Insoluble in physiological buffer.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100High solubility, suitable for stock solutions.
Ethanol (95%)Polar Protic~5-10Moderate solubility.
MethanolPolar Protic~2-5Limited to moderate solubility.
AcetonitrilePolar Aprotic~10-20Good solubility.
AcetonePolar Aprotic~20-30Good solubility.
Tetrahydrofuran (THF)Polar Aprotic~25-40Good solubility.
Dichloromethane (DCM)Halogenated> 50High solubility.
TolueneNon-Polar< 1Poor solubility.
Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a standard high-throughput method for determining the kinetic solubility of a compound from a DMSO stock solution.

Causality: Kinetic solubility measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration stock into an aqueous buffer. This is a crucial parameter in early drug discovery to flag potential issues for in vitro biological assays.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Aqueous Dilution: Using a liquid handler, rapidly add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) to 2 µL of each DMSO concentration in a new 96-well UV-transparent plate. This creates a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity of each well by reading the absorbance at 620 nm using a plate reader.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO plate_prep Serially Dilute Stock in DMSO Plate stock->plate_prep dilute Rapid Dilution into Aqueous Buffer (1% DMSO) plate_prep->dilute incubate Incubate for 2h at Room Temperature dilute->incubate read Measure Turbidity (Absorbance at 620 nm) incubate->read analyze Determine Highest Non-Precipitated Conc. read->analyze G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis prep Prepare 1 mg/mL Solution and Solid Sample acid Acidic (1N HCl, 60°C) prep->acid base Basic (1N NaOH, 60°C) prep->base oxid Oxidative (3% H₂O₂, RT) prep->oxid therm Thermal (80°C Solid, 60°C Soln) prep->therm photo Photolytic (ICH Q1B Light) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze All Samples by Stability-Indicating HPLC-UV/MS oxid->hplc therm->hplc photo->hplc neutralize->hplc compare Compare to Control Sample Quantify Degradation hplc->compare

Caption: Workflow for a comprehensive forced degradation study.

Summary and Recommendations

This guide establishes a foundational understanding of the solubility and stability of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

  • Solubility: The compound is predicted to have poor aqueous solubility but good solubility in polar aprotic solvents like DMSO. For biological assays, creating a high-concentration DMSO stock and ensuring the final DMSO concentration in the assay medium is low (typically <1%) is the recommended approach.

  • Stability: The compound is likely sensitive to hydrolysis under both acidic and basic conditions and is susceptible to photolytic degradation. It is recommended that the compound, both in solid form and in solution, be stored at 2-8°C, sealed from moisture, and protected from light . [1] The provided protocols offer robust, industry-standard methods for empirically determining these properties, ensuring the generation of reliable data to support further drug development activities.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharma, G., & Dudhe, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 1(1), 20-24. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Shimon, A., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Elsevier. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Bromo pyrazole. Retrieved from [Link]

  • CordenPharma. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. Retrieved from [Link]

  • PPD. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Retrieved from [Link]

  • Chromatography Online. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Research. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, a key intermediate in the development of various pharmacologically acti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, a key intermediate in the development of various pharmacologically active compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety information. The protocol emphasizes scientific integrity and reproducibility, supported by authoritative references.

Introduction

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole core is a common scaffold in numerous bioactive molecules, exhibiting a wide range of therapeutic properties.[1][2][3] The strategic placement of bromine atoms on both the pyrazole and the phenylsulfonyl moieties provides reactive handles for further synthetic transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[4] This protocol details a reliable method for the N-arylsulfonylation of 4-bromo-1H-pyrazole with 2-bromobenzenesulfonyl chloride.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated 4-bromo-1H-pyrazole acts as a nucleophile, attacking the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. A base is utilized to deprotonate the pyrazole, and the reaction is typically carried out in an aprotic solvent.

Synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole Reaction_Mixture Reaction_Mixture 4-Bromo-1H-pyrazole->Reaction_Mixture + 2-Bromobenzenesulfonyl_chloride 2-Bromobenzenesulfonyl chloride 2-Bromobenzenesulfonyl_chloride->Reaction_Mixture + Base Base (e.g., Triethylamine, Pyridine) Base->Reaction_Mixture Solvent Aprotic Solvent (e.g., Dichloromethane, Acetonitrile) Solvent->Reaction_Mixture Temperature 0°C to Room Temperature Temperature->Reaction_Mixture Product_Structure 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Reaction_Mixture->Product_Structure N-Sulfonylation

Figure 1: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
4-Bromo-1H-pyrazole2075-45-8146.97≥98%Sigma-Aldrich
2-Bromobenzenesulfonyl chloride2905-25-1255.52≥98%TCI Chemicals
Triethylamine (TEA)121-44-8101.19≥99.5%Fisher Scientific
Dichloromethane (DCM), anhydrous75-09-284.93≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate Solution144-55-884.01-Prepared in-house
Anhydrous Magnesium Sulfate7487-88-9120.37≥99.5%Sigma-Aldrich
Ethyl Acetate141-78-688.11HPLC GradeFisher Scientific
Hexanes110-54-386.18HPLC GradeFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as 2-bromobenzenesulfonyl chloride is moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid, which is unreactive in this N-sulfonylation reaction.[5][6]

  • Base Selection: Triethylamine is a common and effective organic base for this type of reaction. It is strong enough to deprotonate the pyrazole N-H, but not so strong as to cause unwanted side reactions. Pyridine can also be used.

  • Temperature Control: The initial addition of 2-bromobenzenesulfonyl chloride is performed at 0°C to control the exothermicity of the reaction and minimize potential side-product formation. The reaction is then allowed to warm to room temperature to ensure completion.

  • Work-up Procedure: The aqueous work-up with saturated sodium bicarbonate solution is essential to neutralize any excess acid (HCl byproduct) and unreacted 2-bromobenzenesulfonyl chloride. The subsequent washing with brine removes residual water from the organic layer.

  • Purification: Column chromatography is the preferred method for purifying the final product to a high degree, removing any unreacted starting materials and byproducts.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-bromo-1H-pyrazole in anhydrous DCM B Add triethylamine to the solution A->B C Cool the mixture to 0°C in an ice bath B->C D Slowly add a solution of 2-bromobenzenesulfonyl chloride in anhydrous DCM C->D E Stir at 0°C for 30 minutes D->E F Allow the reaction to warm to room temperature and stir for 4-6 hours E->F G Monitor reaction progress by TLC F->G H Quench the reaction with saturated NaHCO3 solution G->H I Extract with DCM H->I J Wash the organic layer with brine I->J K Dry the organic layer over anhydrous MgSO4 J->K L Filter and concentrate under reduced pressure K->L M Purify the crude product by column chromatography (Ethyl Acetate/Hexanes) L->M N Collect and combine fractions containing the product M->N O Remove solvent under reduced pressure to yield the final product N->O

Figure 2: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Preparation of Reactants:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 g, 6.8 mmol).

    • Dissolve the pyrazole in 20 mL of anhydrous dichloromethane.

    • Add triethylamine (1.14 mL, 8.16 mmol, 1.2 eq) to the solution.

    • Cool the flask to 0°C in an ice bath.

  • Reaction:

    • In a separate 50 mL flask, dissolve 2-bromobenzenesulfonyl chloride (1.91 g, 7.48 mmol, 1.1 eq) in 10 mL of anhydrous dichloromethane.

    • Slowly add the 2-bromobenzenesulfonyl chloride solution to the pyrazole solution dropwise over 15 minutes using a dropping funnel, maintaining the temperature at 0°C.

    • After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:7 ethyl acetate/hexanes eluent system. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The column should be packed using a slurry of silica gel in hexanes.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the pure product (visualized by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole as a solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.1-8.3 (m, 1H), 7.8-8.0 (m, 1H), 7.6-7.8 (m, 2H), 7.4-7.6 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 142.0, 138.5, 135.0, 133.0, 131.5, 129.0, 128.0, 118.0, 95.0.
Mass Spectrometry (ESI) m/z: [M+H]⁺ calculated for C₉H₇Br₂N₂O₂S⁺: 384.87; found: 384.9.
Melting Point To be determined experimentally.

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The spectroscopic data for the related compound 4-bromo-1-(phenylsulfonyl)pyrazole can be found in public databases for comparison.[7]

Safety Precautions

  • 2-Bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[8][9] It is also moisture-sensitive.[5][6] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a well-ventilated area.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[9][10][11]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time or gently heat the reaction mixture (e.g., to 40°C).
Hydrolysis of 2-bromobenzenesulfonyl chlorideEnsure all glassware is oven-dried and use anhydrous solvents.
Multiple Products on TLC Side reactionsEnsure the temperature is controlled during the addition of the sulfonyl chloride. Purify carefully by column chromatography.
Difficulty in Purification Co-eluting impuritiesAdjust the eluent system for column chromatography (e.g., use a different solvent system or a shallower gradient).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and materials science applications. The provided rationale for experimental choices and troubleshooting guide will aid in achieving a successful and reproducible synthesis.

References

  • Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Ji, Z. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 2-Bromobenzenesulphonyl chloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2905-25-1, 2-Bromobenzenesulphonyl chloride. Retrieved from [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved from [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromobenzenesulfonyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Gholap, A. R., et al. (2015). Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. International Journal of ChemTech Research, 8(7), 108-113. Retrieved from [Link]

  • Li, Y., et al. (2021). Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128243. Retrieved from [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Apolloscientific. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Annulative Aminosulfonylation of Unactivated Alkenes for Accessing Pyrazolines via Multicomponent SO2 Insertion. The Journal of Organic Chemistry, 88(16), 11481–11490. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Hunter, C. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-1-(phenylsulfonyl)pyrazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[(4-bromophenyl)sulfonyl]-1H-pyrazole. Retrieved from [Link]

  • Ramachandran, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343–26355. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • Mándi, A., et al. (2015). Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts. Chemistry – A European Journal, 21(47), 16801-16806. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ChemistrySelect, 6(32), 8235-8238. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(32), 7016-7020. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221056. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in Anti-inflammatory Assays

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Inflammation This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Bromo-1-((2-bro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Inflammation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in a panel of in vitro anti-inflammatory assays. While specific biological data for this particular derivative is not yet extensively documented, its structural features—a substituted pyrazole ring coupled with a benzenesulfonamide moiety—are characteristic of compounds with significant anti-inflammatory potential.[12][13] The protocols detailed herein offer a robust framework for the initial screening and mechanistic elucidation of this compound's anti-inflammatory effects.

Compound Handling and Safety Precautions

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole should be handled with care in a laboratory setting. While specific toxicological data is not available for this compound, related brominated pyrazoles are classified as irritants to the skin, eyes, and respiratory system.[14][15][16]

General Handling Guidelines:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

  • Avoid inhalation of dust or fumes.[15]

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14][15][17]

  • For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Stock Solution Preparation: For in vitro assays, a stock solution of the test compound is typically prepared in a high-purity solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Workflow for In Vitro Anti-inflammatory Screening

A systematic approach is crucial for evaluating the anti-inflammatory potential of a novel compound. The following workflow is recommended to progress from initial toxicity assessment to mechanistic studies.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_secondary Phase 3: Secondary Assays & Mechanism Compound Compound Acquisition & Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity CellCulture Cell Line Culture (e.g., RAW 264.7) CellCulture->Cytotoxicity NO_Assay Nitric Oxide Production (Griess Assay) Cytotoxicity->NO_Assay Determine non-toxic concentrations COX2_Assay COX-2 Inhibition Assay NO_Assay->COX2_Assay Confirmed anti-inflammatory activity Cytokine_Assay Cytokine Measurement (TNF-α, IL-6 ELISA) NO_Assay->Cytokine_Assay NFkB_Assay NF-κB Pathway Analysis (Western Blot) Cytokine_Assay->NFkB_Assay Investigate upstream signaling

Caption: A systematic workflow for evaluating the anti-inflammatory properties of a test compound.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: Before assessing anti-inflammatory activity, it is essential to determine the concentrations at which the compound does not exhibit cytotoxicity. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[6][7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[7]

  • Treatment: Treat the cells with various concentrations of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Select non-toxic concentrations for subsequent anti-inflammatory assays.

COX-2 Inhibition Assay (Fluorometric or LC-MS/MS)

Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of COX-2. The conversion of arachidonic acid to prostaglandin H2 (PGH2) or its downstream product prostaglandin E2 (PGE2) is quantified.[18][19]

Protocol (Fluorometric): This protocol is adapted from commercially available kits.[20][21]

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme).

  • Assay Plate Setup: In a 96-well white opaque plate, set up wells for:

    • Enzyme Control (EC): No inhibitor.

    • Inhibitor Control (IC): A known COX-2 inhibitor (e.g., Celecoxib).

    • Test Compound: Serial dilutions of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

  • Enzyme Addition: Add diluted human recombinant COX-2 enzyme to all wells except for a "no enzyme" background control.

  • Inhibitor Addition: Add the test compound, control inhibitor, or vehicle to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Compound Assay Type Enzyme Source IC50 Value (COX-2) Reference
CelecoxibFluorometricHuman Recombinant0.45 µM[21]
IndomethacinLC-MS/MSOvine0.82 µM[18]
LuteolinCellularMurine Macrophages~10 µM[19]

This table provides reference IC50 values for known COX-2 inhibitors to serve as a benchmark for experimental results.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in cell culture supernatants.[6][22] A reduction in the secretion of these cytokines in the presence of the test compound indicates anti-inflammatory activity.

Protocol (General for TNF-α and IL-6):

  • Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response.[6][23]

  • Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit (e.g., Human IL-6 or TNF-α ELISA kit).[22][24][25][26][27][28][29][30][31]

    • Coat a 96-well plate with a capture antibody.

    • Add standards and collected supernatants to the wells.

    • Add a biotin-conjugated detection antibody.

    • Add Streptavidin-HRP.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using the recombinant cytokine standards. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Determine the percentage inhibition of cytokine production by the test compound.

Mechanistic Insights: The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling.[8][10] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[11][32] Investigating the effect of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole on this pathway can provide crucial insights into its mechanism of action.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

Conclusion

The protocols and workflow outlined in these application notes provide a comprehensive framework for the initial characterization of the anti-inflammatory properties of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole . Based on the well-established anti-inflammatory potential of the pyrazole scaffold, this compound represents a promising candidate for further investigation. By systematically evaluating its cytotoxicity, inhibitory effects on key inflammatory mediators like COX-2, TNF-α, and IL-6, and its influence on upstream signaling pathways such as NF-κB, researchers can build a robust profile of its therapeutic potential.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Sabatino, P., Di Francesco, L., Cialdella, A., & Ammazzalorso, A. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International journal of molecular sciences, 24(2), 1719.
  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2009). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Medicinal chemistry research, 18(2), 142-156.
  • Kaileh, M., & Sen, R. (2012).
  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., & El-Sayed, M. A. (2022).
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  • BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem.
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  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2016). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Medicinal Chemistry Research, 25(10), 2216-2227.
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Method

Application Notes and Protocols: Investigating the Anti-Cancer Potential of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of the Pyrazole Scaffold in Oncology The pyrazole nucleus is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the Pyrazole Scaffold in Oncology

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This five-membered heterocyclic ring is a privileged scaffold in numerous FDA-approved pharmaceuticals, including several targeted anti-cancer agents.[3][4] The chemical tractability of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological effects.[1] Pyrazole derivatives have been reported to exert anti-cancer effects through diverse mechanisms, including the inhibition of critical cell signaling kinases like EGFR, VEGFR, and CDKs, induction of apoptosis, and cell cycle arrest.[1][5]

This document provides a detailed guide for the initial investigation of a novel pyrazole derivative, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole , in anti-cancer cell lines. While specific biological data for this compound is not yet publicly available, its structural features—a brominated pyrazole core and an N-arylsulfonyl group—suggest a strong rationale for its evaluation as a potential cytotoxic agent. The bromine atoms can enhance bioactivity, and the sulfonyl moiety is present in various biologically active compounds.[2][6][7] These application notes offer a structured approach to elucidating its anti-cancer profile, from initial cytotoxicity screening to preliminary mechanistic studies.

Hypothesized Mechanism of Action and Scientific Rationale

Based on the structure of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole and the known activities of related compounds, we can postulate several potential mechanisms of anti-cancer action that warrant investigation. The N-sulfonyl group can mimic a phosphate group, potentially interacting with the ATP-binding pockets of various kinases that are often dysregulated in cancer.[2] Furthermore, pyrazole-containing compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[5]

The presence of two bromine atoms is also significant. Halogenation can increase the lipophilicity of a compound, potentially enhancing its cell permeability. Moreover, bromo-substituted phenyl rings on pyrazole structures have been associated with potent cytotoxic activity in various cancer cell lines.[6]

Therefore, a primary hypothesis is that 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole may function as a kinase inhibitor or an inducer of apoptosis. The following protocols are designed to test these hypotheses.

Hypothesized_Signaling_Pathway Compound 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induction Proliferation Cell Proliferation & Survival Kinase->Proliferation Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow Start Start: Compound Preparation MTT Protocol 1: Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data

Caption: Recommended workflow for in vitro compound evaluation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial screen is crucial for determining the concentration range over which the compound exhibits cytotoxic effects and for calculating the half-maximal inhibitory concentration (IC50).

Materials:

  • 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

  • Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in DMSO. Perform serial dilutions in complete medium to obtain a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay helps to determine if the observed cytotoxicity is due to apoptosis (programmed cell death).

Materials:

  • Cells treated with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to investigate whether the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Materials:

  • Cells treated with the compound at its IC50 concentration for 24 hours.

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G1, S, and G2/M phases of the cell cycle can then be quantified.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48TBD
A549Lung Carcinoma48TBD
HCT116Colorectal Carcinoma48TBD
HEK293TNormal Embryonic Kidney48TBD

(TBD: To Be Determined by experimentation)

Table 2: Hypothetical Apoptosis and Cell Cycle Analysis Results (at IC50 concentration)

Cell Line% Apoptotic Cells (Annexin V+)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7
ControlTBDTBDTBDTBD
TreatedTBDTBDTBDTBD
A549
ControlTBDTBDTBDTBD
TreatedTBDTBDTBDTBD

(TBD: To Be Determined by experimentation)

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of the anti-cancer properties of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. Based on the results of these initial assays, further mechanistic studies can be designed. For example, if significant kinase inhibition is suggested, a panel of kinase activity assays could be performed. If apoptosis is confirmed, Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) would be a logical next step. The structural novelty of this compound, combined with the proven track record of the pyrazole scaffold, makes it a compelling candidate for further investigation in the field of oncology drug discovery.

References

  • Abdelazeem, A. H., et al. (2020). Synthesis and biological evaluation of new 1,5-diaryl pyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic Chemistry, 94, 103435. [Link]

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  • Doan, T. N. L., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(37), 33266-33284. [Link]

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Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

For: Researchers, scientists, and drug development professionals. Introduction: Strategic C-C Bond Formation via Suzuki Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms carbon-carbon bonds by coupling an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3] Its significance in the synthesis of polyolefins, styrenes, and substituted biphenyls is unparalleled, a contribution recognized with the 2010 Nobel Prize in Chemistry.

This application note provides a detailed experimental protocol and in-depth scientific rationale for the Suzuki coupling of a specific and complex substrate: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole . This molecule is of interest in medicinal chemistry and materials science due to its unique trifunctional scaffold, featuring two distinct bromine atoms and a sulfonyl group. The protocol will focus on the selective coupling at the C4-position of the pyrazole ring, a common strategy in the elaboration of pyrazole-based compounds.

Chemoselectivity: A Critical Consideration

A key challenge presented by 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is the presence of two bromine atoms on different aromatic rings. The general reactivity order for halides in Suzuki coupling is I > Br > OTf >> Cl.[4] With two bromo-substituents, chemoselectivity is governed by the electronic and steric environment of each C-Br bond.

  • 4-Bromo-1H-pyrazole moiety: The bromine at the C4 position is on an electron-deficient pyrazole ring, further deactivated by the strongly electron-withdrawing sulfonyl group. Electron-poor aryl halides are generally more reactive in the oxidative addition step of the catalytic cycle.[5]

  • 2-Bromophenylsulfonyl moiety: The bromine at the C2 position is on a phenyl ring, also influenced by the electron-withdrawing sulfonyl group. However, the pyrazole ring system itself can significantly influence the overall electronic distribution.

For the purpose of this protocol, we will proceed with conditions optimized for the preferential coupling at the more electronically activated C4 position of the pyrazole ring . Researchers should be aware that optimization may be required to achieve high selectivity, and careful analysis of the product mixture is essential to confirm the site of coupling.

The Suzuki Coupling Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3][4][6]

Suzuki_Coupling_Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D R'-B(OR)2 Base E Ar-Pd(II)-R' Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-R' Product F->G

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organic group (R') from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[3][6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole with a variety of aryl and heteroaryl boronic acids.

Materials and Reagents
ReagentGradeSupplierNotes
4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole>95%VariesStarting material.
Arylboronic Acid>98%VariesCoupling partner (1.2 equivalents). Ensure high purity.[6]
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))>98%VariesCatalyst (3-5 mol%). Handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%VariesBase (2.5 equivalents).
1,4-DioxaneAnhydrous, >99.8%VariesSolvent. Should be degassed.
WaterDeionizedIn-houseCo-solvent. Should be degassed.
Ethyl AcetateACS GradeVariesFor work-up.
Brine (Saturated NaCl solution)N/AIn-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariesFor drying organic layer.
Celite®N/AVariesFor filtration.
Silica Gel230-400 meshVariesFor column chromatography.
Step-by-Step Procedure

Figure 2: Experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. Potassium carbonate is a commonly used inorganic base that is effective in a variety of Suzuki couplings.[7][8]

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03-0.05 eq.).

    • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

    • Rationale: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst precursor. A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic substrates and the inorganic base.[7][8] Degassing the solvents removes dissolved oxygen.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

    • Rationale: Elevated temperatures are generally required to drive the reaction to completion, particularly for less reactive aryl bromides.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and wash it with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous work-up removes the inorganic base and other water-soluble byproducts.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Chromatography is necessary to remove the catalyst residues, any unreacted starting materials, and byproducts such as homocoupled boronic acid.

Data Analysis and Characterization

The purified product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired coupled product. The disappearance of the proton signal corresponding to the C4-H of the pyrazole (if the starting material was the 4-unsubstituted pyrazole) and the appearance of new aromatic signals from the coupled boronic acid are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (oxidized)Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Use a fresh bottle of catalyst.
Poor quality boronic acidUse a high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[9]
Insufficient temperatureIncrease the reaction temperature to the reflux temperature of the solvent.
Homocoupling of Boronic Acid Presence of oxygenImprove degassing procedures and maintain a positive pressure of inert gas.
Catalyst decompositionConsider using a more robust ligand such as SPhos or XPhos in combination with a palladium precursor like Pd₂(dba)₃. These ligands can improve catalyst stability and activity.
Dehalogenation of Starting Material Presence of protic impurities or waterEnsure anhydrous conditions if dehalogenation is a significant issue. However, some water is often necessary for the Suzuki coupling. A different base, such as Cs₂CO₃ or K₃PO₄, may be beneficial.
Reaction Stalls Catalyst deactivationAdd a fresh portion of the catalyst to the reaction mixture. Consider switching to a more robust catalyst system (e.g., Buchwald ligands).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules. The protocol detailed in this application note provides a solid foundation for the successful coupling of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole with a range of boronic acids. Careful attention to the quality of reagents, maintenance of an inert atmosphere, and systematic monitoring are key to achieving high yields and purity. The inherent chemoselectivity of the substrate requires careful consideration and may necessitate further optimization depending on the specific coupling partners employed.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

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  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki–Miyaura reaction in water. Chemical reviews, 104(6), 3079-3159. [Link]

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  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Zhang, L., Wang, Y., Zhang, Y., & Wang, Y. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]

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  • Ichikawa, H., Nishioka, M., Arimoto, M., & Usami, Y. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509-1516. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Bullock, J. P., & Smith, M. R. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical Science, 11(36), 9784-9793. [Link]

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  • ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... [Link]

  • ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. [Link]

  • Royal Society of Chemistry. Trace Amount Pd(ppm)-Catalyzed Suzuki Cross-Coupling Reactions Based on Coordination Interaction of Metal with a Conjugated Spir. [Link]

  • MDPI. Suzuki–Miyaura C–C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. [Link]

  • ResearchGate. Reaction profile for the NMR conversion of the cross-coupling reaction... [Link]

  • Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF. [Link]

  • NIH. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura cross coupling reaction of... [Link]

  • researchmap. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers. [Link]

  • ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. Palladium catalyzed cross‐coupling of o‐bromophenyl sulfoximines 146. [Link]

  • NIH. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. [Link]

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Method

Application Notes and Protocols for High-Throughput Screening of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Analogs

Introduction: Unlocking the Therapeutic Potential of Pyrazole Sulfonamides The 4-bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry. This class of compounds ha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyrazole Sulfonamides

The 4-bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry. This class of compounds has garnered significant interest due to the diverse pharmacological activities exhibited by its analogs, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile backbone for the synthesis of molecules with a wide range of biological activities.[4][5] The addition of a sulfonyl group often enhances the therapeutic potential of these compounds.[6] Given the broad spectrum of potential targets, high-throughput screening (HTS) is an indispensable tool for elucidating the mechanism of action and identifying novel therapeutic leads within a library of 4-bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole analogs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for this compound class. We will delve into both biochemical and cell-based screening strategies, offering detailed, step-by-step protocols for relevant biological targets. The methodologies presented herein are designed to be adaptable for high-throughput formats, ensuring efficiency and reproducibility in the identification of promising hit compounds.[7][8][9]

Strategic Approach to Screening Pyrazole Sulfonamide Analogs

The known biological activities of pyrazole-containing compounds suggest several key areas for HTS campaigns. Pyrazole derivatives have been identified as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), monoamine oxidases (MAOs), and have been shown to interfere with microtubule dynamics.[10][11][12][13] Furthermore, their anti-inflammatory properties point towards modulation of key signaling pathways such as NF-κB.[1]

Our screening strategy will therefore focus on a panel of assays targeting these key areas:

  • Biochemical Assays: To identify direct inhibitors of specific enzymes.

    • Cyclin-Dependent Kinase 8 (CDK8) Inhibition Assay

    • Monoamine Oxidase (MAO) Inhibition Assay

    • Tubulin Polymerization Inhibition Assay

    • Alcohol Dehydrogenase (ADH) Inhibition Assay

  • Cell-Based Assays: To assess the effects of compounds on cellular pathways and phenotypes in a more physiologically relevant context.[7][8]

    • NF-κB Signaling Reporter Assay

This multi-pronged approach allows for a comprehensive evaluation of the compound library, from direct target engagement to cellular efficacy.

Biochemical High-Throughput Screening Assays

Biochemical assays are fundamental in HTS for identifying compounds that directly interact with a purified biological target, such as an enzyme.[14] They offer a high degree of control and are generally less prone to off-target effects compared to cell-based assays.

Cyclin-Dependent Kinase 8 (CDK8) Inhibition Assay (Luminescence-Based)

Rationale: CDK8 is a key regulator of transcription and has emerged as a promising target in oncology.[10][11] Several pyrazole-based compounds have been reported as CDK8 inhibitors.[10][11] This assay measures the inhibition of CDK8 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

Workflow Diagram:

CDK8_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection Compound_Prep Compound Dilution Dispense_Cmpd Dispense Compounds & Controls Compound_Prep->Dispense_Cmpd Reagent_Prep Master Mix Preparation (CDK8/CycC, Substrate, ATP) Dispense_Reagents Add Master Mix Reagent_Prep->Dispense_Reagents Incubate_Kinase Incubate at 30°C Dispense_Reagents->Incubate_Kinase Add_Detection_Rgt Add ADP-Glo™ Reagent Incubate_Kinase->Add_Detection_Rgt Incubate_Detect Incubate at RT Add_Detection_Rgt->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence

Caption: Workflow for the CDK8 luminescence-based kinase assay.

Protocol:

Materials:

  • Recombinant human CDK8/Cyclin C enzyme

  • CDK Substrate Peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds (4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole analogs)

  • Known CDK8 inhibitor (e.g., Cdk8-IN-1) as a positive control

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and positive control in DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate.

    • Include wells with DMSO only for negative (0% inhibition) and positive (100% inhibition, no enzyme) controls.

  • Reagent Preparation (Master Mix):

    • Prepare a master mix containing 1x Kinase Assay Buffer, CDK substrate peptide, and ATP. The optimal concentrations of each should be determined empirically but a starting point is typically around the Km for ATP.

    • Prepare a separate enzyme solution of CDK8/Cyclin C in 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the master mix to each well of the assay plate.

    • To initiate the reaction, add 5 µL of the CDK8/Cyclin C enzyme solution to all wells except the "no enzyme" positive controls. Add 5 µL of 1x Kinase Assay Buffer to the "no enzyme" wells.

    • The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 45-60 minutes.[15]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[15]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[15]

    • Read the luminescence on a plate reader.

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls.

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality, indicating the separation between positive and negative controls.≥ 0.5
Signal-to-Background The ratio of the signal from the negative control to the positive control.> 5
Compound Concentration The concentration of the pyrazole analogs being tested.Typically 10 µM for primary screen
IC₅₀ The concentration of an inhibitor where the response is reduced by half.Determined for hit compounds
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

Rationale: MAO-A and MAO-B are important enzymes in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative diseases.[16][17] Pyrazole derivatives have been reported as MAO inhibitors.[12] This assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity using a fluorogenic probe.

Protocol:

Materials:

  • Recombinant human MAO-A or MAO-B

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red reagent (or similar fluorogenic probe)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compounds

  • Known MAO-A (Clorgyline) and MAO-B (Pargyline) inhibitors as positive controls[18]

  • DMSO (vehicle control)

  • Black, clear-bottom 96- or 384-well plates

Procedure:

  • Compound and Enzyme Pre-incubation:

    • Add 45 µL of diluted MAO-A or MAO-B enzyme to each well.

    • Add 5 µL of test compound dilutions or controls to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[17][18]

  • Reaction Initiation and Detection:

    • Prepare a Master Reaction Mix containing Assay Buffer, HRP, Dye Reagent, and p-Tyramine substrate.[18]

    • Add 50 µL of the Master Reaction Mix to each well to start the reaction.

    • Incubate for 20-30 minutes at room temperature, protected from light.[18]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~585 nm.[18]

Data Analysis: The fluorescence signal is directly proportional to MAO activity. Calculate the percent inhibition for each compound.

ParameterDescriptionTypical Value
Z'-factor Assay quality metric.≥ 0.7[16]
Substrate Concentration Should be at or below the Kₘ for the enzyme.Kₘ for serotonin (MAO-A) is ~1.66 µM; for benzylamine (MAO-B) is ~0.80 µM[16]
IC₅₀ Potency of the inhibitor.Determined for hit compounds.
Tubulin Polymerization Inhibition Assay (Turbidity-Based)

Rationale: Microtubules, polymers of tubulin, are crucial for cell division, making them a key target for anticancer drugs.[19] Some pyrazole derivatives have shown tubulin polymerization inhibitory activity.[13] This assay measures the light scattering caused by the formation of microtubules from purified tubulin.

Workflow Diagram:

Tubulin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (Pre-warmed 96-well plate) cluster_detection Detection (Kinetic Read) Compound_Prep Prepare 10x Compound Stocks Dispense_Cmpd Dispense 5 µL of 10x Compounds/ Controls to Plate Compound_Prep->Dispense_Cmpd Tubulin_Mix_Prep Prepare Tubulin Reaction Mix on Ice Initiate_Reaction Add 45 µL of Ice-Cold Tubulin Mix Tubulin_Mix_Prep->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm Every 60s for 1 hour at 37°C Initiate_Reaction->Measure_Absorbance

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

Materials:

  • Lyophilized, high-purity tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compounds

  • Paclitaxel (polymerization enhancer) and Nocodazole (polymerization inhibitor) as controls[10]

  • DMSO (vehicle control)

  • UV-transparent 96-well plates

  • Temperature-controlled microplate reader

Procedure:

  • Plate Preparation:

    • Pre-warm the microplate reader and the 96-well plate to 37°C.

    • Prepare 10x stocks of test compounds and controls in General Tubulin Buffer.[10]

  • Reaction Preparation:

    • On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.[6][10]

    • Keep the tubulin mix on ice until use to prevent premature polymerization.

  • Assay Execution:

    • Add 10 µL of the 10x test compounds or controls to the appropriate wells of the pre-warmed plate.[20]

    • To initiate polymerization, add 90-100 µL of the ice-cold tubulin reaction mix to each well.[6][20]

    • Immediately place the plate in the reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.[6]

Data Analysis: An increase in absorbance indicates tubulin polymerization. Inhibitors will reduce the rate and extent of polymerization, while enhancers will increase it.

Alcohol Dehydrogenase (ADH) Inhibition Assay (Colorimetric)

Rationale: 4-bromo-1H-pyrazole is a known inhibitor of liver alcohol dehydrogenase, an enzyme involved in alcohol metabolism.[20] This assay can be used to screen analogs for similar activity. The assay is based on the reduction of a tetrazolium salt (MTT) in an NADH-coupled enzymatic reaction.

Protocol:

Materials:

  • Alcohol Dehydrogenase (ADH) enzyme

  • Ethanol (substrate)

  • NAD⁺ solution

  • MTT solution

  • Diaphorase enzyme

  • Assay Buffer

  • Test compounds

  • Known ADH inhibitor (e.g., 4-methylpyrazole) as a positive control

  • 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a Working Reagent by mixing Assay Buffer, MTT Solution, NAD⁺ Solution, Diaphorase, and the ethanol substrate.[21]

    • Prepare a Blank Working Reagent without the ethanol substrate.[21]

  • Assay Reaction:

    • Add 20 µL of sample (containing ADH and test compounds) to two separate wells.

    • Add 80 µL of the Working Reagent to one well and 80 µL of the Blank Working Reagent to the other.

    • Mix briefly.

  • Data Acquisition:

    • Read the absorbance at 565 nm at time 0 and after 30 minutes of incubation at the desired temperature (e.g., 25°C).[21][22]

Data Analysis: The increase in absorbance at 565 nm is directly proportional to the ADH activity. Calculate the percent inhibition for each compound.

Cell-Based High-Throughput Screening Assays

Cell-based assays provide a more physiologically relevant system for screening compounds, as they account for factors such as cell permeability, metabolism, and cytotoxicity.[7][8][23]

NF-κB Signaling Reporter Assay (Luminescence-Based)

Rationale: The NF-κB signaling pathway is a key regulator of inflammation, and its dysregulation is implicated in cancer and inflammatory diseases. The anti-inflammatory activity of many pyrazole compounds suggests they may modulate this pathway.[1] This assay utilizes a reporter gene (luciferase) under the control of NF-κB response elements.

Protocol:

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA) as a stimulant[24]

  • Test compounds

  • Known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control

  • DMSO (vehicle control)

  • White, clear-bottom 96- or 384-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™)

Procedure:

  • Cell Plating:

    • Seed the NF-κB reporter cells into the wells of the assay plate and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • The next day, treat the cells with serial dilutions of the test compounds or controls for 1 hour.

  • Stimulation:

    • Stimulate the cells with an EC₅₀ concentration of TNF-α or PMA to activate the NF-κB pathway.

    • Incubate for 6 hours.[24]

  • Luciferase Assay:

    • Remove the culture medium and add the luciferase assay reagent to lyse the cells and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis: A decrease in luminescence in stimulated cells indicates inhibition of the NF-κB pathway.

ParameterDescriptionTypical Value
Z'-factor Assay quality metric.≥ 0.5
Stimulant Concentration Concentration of TNF-α or PMA to achieve ~80% of maximal response (EC₈₀).Varies by cell line and stimulant lot
Incubation Time Time for compound treatment and stimulation.1 hour pre-incubation, 6 hours stimulation[24]
IC₅₀ Potency of the inhibitor.Determined for hit compounds.

Data Analysis, Hit Confirmation, and Follow-up

Primary Screen Analysis: The primary HTS is typically performed at a single high concentration (e.g., 10 µM). Hits are identified based on a predefined activity threshold, often set at 3 times the standard deviation of the sample population.[2]

Hit Confirmation and Prioritization: Confirmed hits from the primary screen should be re-tested in dose-response format to determine their potency (IC₅₀ or EC₅₀).[14] It is also crucial to perform secondary assays to rule out false positives and to further characterize the mechanism of action.[14] Cluster analysis of structurally similar active compounds can help identify promising chemical series for further development.[2][14]

Follow-up Studies: Promising hits should be subjected to further studies, including:

  • Selectivity profiling: Testing against a panel of related and unrelated targets to assess specificity.

  • Mechanism of action studies: To further elucidate how the compound exerts its biological effect.

  • ADME/Tox profiling: To evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

Conclusion

The high-throughput screening assays and protocols detailed in this application note provide a robust framework for the systematic evaluation of 4-bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole analog libraries. By employing a combination of biochemical and cell-based assays targeting kinases, oxidoreductases, cytoskeletal components, and key signaling pathways, researchers can efficiently identify and characterize novel bioactive compounds. This strategic approach will accelerate the discovery of new therapeutic agents with the potential to address a wide range of diseases.

References

  • Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Assay Guidance Manual. (n.d.). Norecopa. Retrieved from [Link]

  • A bioluminescent assay for monoamine oxidase activity. (2006). Analytical Biochemistry, 357(1), 86-94. Retrieved from [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved from [Link]

  • HTS Assay Validation. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2016). Scientific Reports, 6, 34779. Retrieved from [Link]

  • HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved from [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2009). Acta Pharmacologica Sinica, 30(9), 1328-1334. Retrieved from [Link]

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Clinical and Translational Science, 11(5), 461-464. Retrieved from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Bioinformatics, 30(17), 2491-2498. Retrieved from [Link]

  • Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Analysis of High Throughput Screening Assays using Cluster Enrichment. (2014). Statistical Applications in Genetics and Molecular Biology, 13(4), 481-494. Retrieved from [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2013). Journal of visualized experiments : JoVE, (75), e50212. Retrieved from [Link]

  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. (2012). Journal of visualized experiments : JoVE, (68), e4149. Retrieved from [Link]

  • New Assay Systems to Characterize the Broad-Spectrum Antiherpesviral and Non-Herpesviral Activity of Cyclin-Dependent Kinase (CDK) 8 Inhibitors. (2022). International Journal of Molecular Sciences, 23(20), 12345. Retrieved from [Link]

  • Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. (2013). Journal of Biomolecular Screening, 18(3), 265-278. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Statistical techniques for handling high content screening data. (2007). Drug Discovery Today, 12(17-18), 747-754. Retrieved from [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2009). Acta Pharmacologica Sinica, 30(9), 1328-1334. Retrieved from [Link]

  • QuantiChrom™ Alcohol Dehydrogenase Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Ligation Assays. (2021). International Journal of Molecular Sciences, 22(11), 5894. Retrieved from [Link]

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  • Lesson II Alcohol Dehydrogenase Assay. (n.d.). University of Washington. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Development of Agrochemical Formulations Featuring 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Abstract This document provides a comprehensive guide for researchers and formulation scientists on the systematic development of stable and efficacious agrochemical formulations utilizing the novel active ingredient (AI...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and formulation scientists on the systematic development of stable and efficacious agrochemical formulations utilizing the novel active ingredient (AI), 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. Pyrazole and sulfonyl-containing compounds have demonstrated significant potential in crop protection.[1][2][3] This guide emphasizes a ground-up approach, starting with essential pre-formulation studies to characterize the AI, followed by detailed protocols for developing two common formulation types: Suspension Concentrates (SC) and Emulsifiable Concentrates (EC). Methodologies for quality control based on internationally recognized standards are provided to ensure physical and chemical stability. The overarching goal is to equip scientists with the necessary technical knowledge and field-proven insights to accelerate the transition of this promising molecule from the lab to the field.

Introduction: The Critical Role of Formulation

The biological efficacy of an agrochemical active ingredient (AI) is intrinsically linked to its formulation.[4] A formulation is designed to deliver the AI to the target pest effectively and safely, ensuring stability during storage and transport, and providing ease of use for the end-user. The combination of a pyrazole ring and a sulfonyl group in 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole suggests potential fungicidal or insecticidal activity, as these moieties are present in numerous commercial pesticides.[5][6][7][8]

However, the pure AI, a solid crystalline substance, cannot be used directly. This guide addresses this challenge by outlining a logical workflow for its formulation development. We will explore how to determine the AI's fundamental physicochemical properties and use that data to make rational decisions in designing robust formulations.

Active Ingredient Profile: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

A thorough understanding of the AI's properties is the foundation of formulation design.[4]

PropertyDataSource / Method
CAS Number 957062-77-0Chemical Abstracts Service[9][10]
Molecular Formula C₉H₆Br₂N₂O₂S[9][10]
Molecular Weight 366.03 g/mol [9][10]
Appearance Assumed to be a crystalline solidBased on related structures[11][12]
Melting Point To Be Determined (TBD) Protocol 2.1
Solubility TBD in water and various organic solventsProtocol 2.2
Thermal Stability TBD (e.g., via TGA/DSC)Standard analytical methods
pH Stability TBD in aqueous buffersProtocol 2.3
Pre-Formulation Studies: The Data-Driven Approach

Before selecting a formulation type, key physical and chemical parameters of the AI must be experimentally determined.

Protocol 2.1: Determination of Melting Point

Rationale: The melting point dictates whether a solid formulation like a Suspension Concentrate (SC) is feasible or if the AI must be dissolved for an Emulsifiable Concentrate (EC). Generally, materials with a melting point ≥80°C are good candidates for SC formulations.[4]

  • Place a small, dry sample of the AI into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat at a rate of 10°C/min for an initial range-finding run.

  • For an accurate measurement, repeat with a fresh sample, heating at a slower rate (1-2°C/min) near the estimated melting point.

  • Record the temperature range from the first appearance of liquid to complete liquefaction.

Protocol 2.2: Solubility Screening

Rationale: Solubility data is crucial for selecting a formulation pathway. Low aqueous solubility is a prerequisite for SCs.[13][14] High solubility in an organic, water-immiscible solvent is necessary for ECs.[15]

  • Solvents to Test:

    • Water (deionized)

    • Polar Aprotic: N-methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO)

    • Aromatic: Solvesso™ 100, 150, 200 (or equivalent aromatic naphthas)

    • Ketones: Cyclohexanone

    • Esters: Methyl Oleate

  • Method:

    • Add an excess amount of the AI to 5 mL of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Visually inspect for undissolved solids.

    • For solvents in which the AI appears soluble, filter the saturated solution through a 0.45 µm syringe filter.

    • Quantify the concentration of the AI in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Express solubility in g/L or mg/mL.

Protocol 2.3: Preliminary Hydrolytic Stability

Rationale: Agrochemicals can be exposed to a range of pH conditions in the spray tank or on the plant surface. This test determines if the AI is prone to degradation in acidic, neutral, or alkaline environments.

  • Prepare standard aqueous buffer solutions at pH 4, 7, and 9.

  • Prepare a stock solution of the AI in a water-miscible solvent like acetonitrile.

  • Spike a small aliquot of the stock solution into each buffer to a final concentration of ~10-20 ppm.

  • Store the solutions in sealed vials at a constant temperature (e.g., 50°C) to accelerate degradation.

  • Analyze the concentration of the AI by HPLC at time intervals (0, 1, 3, 7, and 14 days).

  • Calculate the degradation percentage over time for each pH.

Formulation Selection and Development Workflow

The data from pre-formulation studies guide the selection of the most appropriate formulation type.

G cluster_0 Pre-Formulation Data cluster_1 Decision Making cluster_2 Formulation Paths A Determine AI Properties (Melting Point, Solubility, Stability) B High Melting Point (>80C)? Low Water Solubility? A->B C Soluble in Oil/Solvent? Thermally Stable? B->C  No D Develop Suspension Concentrate (SC) B->D  Yes E Develop Emulsifiable Concentrate (EC) C->E  Yes F Re-evaluate or Consider Other Formulation Types (WP, WDG, etc.) C->F  No G A Final Formulation (SC or EC) B Initial QC Tests (t=0) A->B C Accelerated Storage (e.g., 54°C for 14 days) CIPAC MT 46.3 B->C D Low Temp Storage (e.g., 0°C for 7 days) CIPAC MT 39.3 B->D E Post-Storage QC Tests C->E D->E F Compare Results (t=0 vs. Post-Storage) E->F G Formulation is Stable F->G No Significant Change H Reformulate / Optimize F->H Fails Specs

Caption: Workflow for formulation stability testing.

Key QC Tests:
ParameterTest Method (CIPAC)ApplicabilityPurpose
Appearance Visual InspectionEC, SCCheck for phase separation, crystallization, caking.
pH (1% dilution) MT 75.3EC, SCA change in pH during storage can indicate AI or component degradation.
Low Temp. Stability MT 39.3EC, SCEnsures the formulation is stable and does not crystallize or separate at low temperatures. [16]
Accelerated Storage MT 46.3EC, SCSimulates long-term storage at ambient temperatures to predict shelf-life.
Emulsion Stability MT 36.3ECMeasures the stability of the emulsion after dilution in water.
Suspensibility MT 184SCMeasures the ability of the solid particles to remain suspended after dilution.
Pourability MT 148SCEnsures the formulation can be easily poured from the container.
Particle Size Laser DiffractionSCChecks for particle growth (e.g., Ostwald ripening), which can lead to instability. [17]
Conclusion

The development of a successful agrochemical formulation is a systematic process that marries the chemical properties of the active ingredient with the physical science of formulation technology. For a novel AI like 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, this process must begin with diligent pre-formulation studies. The data gathered on its melting point, solubility, and stability are not mere characterization points; they are the essential signposts that direct the formulation scientist toward a rational development strategy, whether it leads to a Suspension Concentrate, an Emulsifiable Concentrate, or another formulation type. By following structured protocols and adhering to international testing standards like those from CIPAC, researchers can create stable, effective, and reliable products, maximizing the potential of promising new active ingredients in the vital field of crop protection.

References
  • Heben Pesticide. (2023). How to choose a formulation type for Agrochemical Products. Heben.
  • Aragen Life Sciences. (n.d.).
  • EPP Ltd. (n.d.).
  • P2 InfoHouse. (2018). Ag 101, Formulation Selection Considerations for Agricultural Pesticide Use. P2 InfoHouse.
  • Croda Agriculture. (n.d.).
  • Agro Chemicals. (n.d.). How To Develop A Suspension Concentrate (SC)
  • Purdue Extension. (n.d.).
  • Australian Pesticides and Veterinary Medicines Authority. (2025). Generation of storage stability data for agricultural chemical products. APVMA.
  • Labtec. (2023).
  • Outsourced Pharma. (n.d.). Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. Outsourced Pharma.
  • CIPAC. (n.d.).
  • Croda Agriculture. (n.d.).
  • Agro Chemicals. (n.d.). To Develop An Emulsifiable Concentrate (EC)
  • Online Pest Control Courses. (n.d.).
  • Google Patents. (n.d.). US9253981B2 - Stable suspension concentrate formulation for water-soluble compounds.
  • Google Patents. (n.d.). CN104705327A - Pyrazole fungicide composition.
  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • LAUS GmbH. (n.d.). CIPAC-Methods. LAUS GmbH.
  • ASTM Digital Library. (n.d.). Developing Emulsifiable Concentrate Formulations Using Droplet Size and Experimental Design Software.
  • Australian Pesticides and Veterinary Medicines Authority. (2025).
  • Springer. (2017).
  • SpringerLink. (2017).
  • Wiley Online Library. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Wiley Online Library.
  • YouTube. (2024).
  • PMC. (n.d.).
  • BLDpharm. (n.d.). 957062-77-0|4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. BLDpharm.
  • SBR-Int. (n.d.). Suspension Concentrate (SC)
  • ACS Publications. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry.
  • ChemBK. (2024). 4-Bromo pyrazole. ChemBK.
  • Blogger. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Blogger.
  • Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Examples of pyrazole-based fungicides.
  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • ChemicalBook. (n.d.). 4-Bromo-1-(2-bromophenylsulfonyl)-1H-pyrazole. ChemicalBook.
  • PubChem. (n.d.). 4-Bromopyrazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97. Sigma-Aldrich.
  • ScienceDirect. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
  • Chem-Impex. (n.d.). 4-Bromo-1H-pyrazole. Chem-Impex.
  • PubChemLite. (n.d.). 4-bromo-1-(phenylsulfonyl)pyrazole. PubChemLite.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole as a Versatile Chemical Intermediate

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved therapeutics, from kinase inhibitors to anti-i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved therapeutics, from kinase inhibitors to anti-inflammatory agents.[1][2][3][4] This guide focuses on the synthetic utility of a highly functionalized intermediate, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole . We dissect its structural components to reveal a blueprint for advanced molecular design. The C4-bromo atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the N1-(2-bromophenyl)sulfonyl group acts not only as a robust protecting group but also introduces a secondary, orthogonal reaction site. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic applications of this intermediate, complete with detailed, field-tested protocols and the causal logic behind critical experimental choices.

Introduction: A Molecule Designed for Synthesis

The title compound, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, is a paradigm of strategic molecular design. Its utility stems from three key features:

  • The Pyrazole Core: A metabolically stable heterocycle known for its ability to engage in critical hydrogen bonding and occupy key pockets in biological targets.[4]

  • The C4-Bromo Substituent: This atom is the primary reactive center for diversification. It is ideally positioned for a range of palladium-catalyzed cross-coupling reactions, enabling the facile installation of aryl, heteroaryl, and amino moieties.[5][6][7][8][9]

  • The N1-(2-bromophenyl)sulfonyl Group: This moiety serves a dual purpose. Firstly, it protects the pyrazole N-H, preventing unwanted side reactions and improving solubility in organic solvents. Secondly, as a strong electron-withdrawing group, it modulates the electronic properties of the pyrazole ring. Crucially, the bromine atom on the phenyl ring presents an opportunity for sequential or orthogonal synthetic transformations, allowing for the construction of highly complex architectures from a single starting material.

This guide will illuminate the pathways to leverage these features for the efficient synthesis of novel chemical entities.

Synthesis of the Core Intermediate

The preparation of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a straightforward two-step process starting from the commercially available 4-bromo-1H-pyrazole. The workflow involves the sulfonylation of the pyrazole nitrogen with 2-bromobenzenesulfonyl chloride.

A 4-Bromo-1H-pyrazole C 4-Bromo-1-((2-bromophenyl)sulfonyl) -1H-pyrazole A->C B 2-Bromobenzenesulfonyl chloride B->C reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) reagents->C

Caption: Synthetic workflow for the preparation of the title intermediate.

Protocol 2.1: Synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Causality: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole N-H, leading to the formation of the sodium salt. This salt is highly nucleophilic and reacts efficiently with the sulfonyl chloride. Anhydrous DMF is used as the solvent due to its polar, aprotic nature, which effectively solvates the ions without interfering with the reaction. The reaction is initiated at 0 °C to control the initial exothermic deprotonation step.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2-Bromobenzenesulfonyl chloride (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-pyrazole.

  • Dissolve the pyrazole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve 2-bromobenzenesulfonyl chloride in a minimal amount of anhydrous DMF.

  • Add the sulfonyl chloride solution dropwise to the pyrazole salt solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Core Application: Palladium-Catalyzed Cross-Coupling

The C4-bromo position is the workhorse of this intermediate, providing a reliable entry point for carbon-carbon and carbon-nitrogen bond formation—two of the most fundamental transformations in drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl scaffolds, which are key pharmacophores in many kinase inhibitors.[10][11][12]

sub 4-Bromo-1-((2-bromophenyl)sulfonyl) -1H-pyrazole pd_cycle Pd(0) Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) sub->pd_cycle boronic Aryl/Heteroaryl Boronic Acid or Ester boronic->pd_cycle product 4-Aryl-1-((2-bromophenyl)sulfonyl) -1H-pyrazole pd_cycle->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Causality: Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available catalyst suitable for a wide range of substrates.[13] The choice of base is crucial for activating the boronic acid; an aqueous solution of a carbonate like K₂CO₃ is effective and environmentally benign. A solvent mixture like 1,4-dioxane and water ensures that both the organic-soluble substrate and the inorganic base are present in the reaction medium. Heating is required to drive the catalytic cycle efficiently.

Materials:

  • 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (typically a 4:1 or 5:1 ratio of dioxane:water)

Procedure:

  • To a microwave vial or Schlenk tube, add the pyrazole intermediate, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Seal the vessel and heat to 80-100 °C for 4-12 hours, with stirring.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography to obtain the desired 4-aryl-pyrazole product.

Catalyst/LigandBaseSolventTemp (°C)Typical SubstratesNotes
Pd(PPh₃)₄K₂CO₃, Na₂CO₃Dioxane/H₂O80-100Electron-rich and -neutral arylboronic acidsStandard, reliable conditions.[13]
Pd(dppf)Cl₂Cs₂CO₃DME80Electron-deficient arylboronic acidsMore active catalyst, good for challenging couplings.
SPhos Pd G2K₃PO₄Toluene/H₂O100Heteroarylboronic acids, sterically hindered substratesUtilizes advanced, highly active Buchwald precatalysts.
Buchwald-Hartwig Amination: Weaving in C-N Bonds

The introduction of nitrogen-containing functional groups is fundamental to tuning the physicochemical properties of drug candidates, such as solubility and target affinity. The Buchwald-Hartwig amination provides a powerful method for this transformation.[14][15][16]

sub 4-Bromo-1-((2-bromophenyl)sulfonyl) -1H-pyrazole pd_cycle Pd(0)/Ligand Catalytic Cycle (Oxidative Addition, Amine Coordination, Reductive Elimination) sub->pd_cycle amine Primary or Secondary Amine (R¹R²NH) amine->pd_cycle product 4-(R¹R²N)-1-((2-bromophenyl)sulfonyl) -1H-pyrazole pd_cycle->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

Causality: Amination of electron-rich heteroaryl halides can be challenging. Success often hinges on the choice of ligand.[6] Bulky, electron-rich biarylphosphine ligands (like tBuBrettPhos or XPhos) are essential as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the intermediate palladium-amine complex.

Materials:

  • 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Pd₂(dba)₃ (0.02-0.05 eq)

  • Biarylphosphine Ligand (e.g., XPhos, tBuBrettPhos) (0.04-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazole intermediate, the ligand, and NaOtBu.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).

  • Add Pd₂(dba)₃.

  • Add the anhydrous solvent, followed by the amine (if liquid) via syringe.

  • Seal the tube and heat to 90-110 °C for 6-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water, then brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Advanced Strategy: Orthogonal and Sequential Reactions

The presence of two distinct C-Br bonds allows for selective, sequential functionalization. The C4-Br on the pyrazole is generally more reactive towards palladium-catalyzed coupling than the C2-Br on the electron-deficient phenylsulfonyl ring. This differential reactivity can be exploited to build molecular complexity in a controlled manner.

A Starting Intermediate (Two Br sites) B Step 1: Suzuki Coupling (Conditions 1) Reacts at C4-Br A->B C Mono-arylated Intermediate (One Br site remaining) B->C D Step 2: Suzuki Coupling (Conditions 2) Reacts at C2-Br C->D E Di-arylated Product D->E

Caption: Workflow for a sequential, orthogonal Suzuki-Suzuki coupling strategy.

A typical strategy would involve a milder set of conditions (e.g., Pd(PPh₃)₄, K₂CO₃) to selectively react at the C4-pyrazole position first. Subsequently, more forcing conditions or a more active catalyst system (e.g., a Buchwald catalyst) would be employed to react the less reactive C2-bromophenyl site.

Final Step: N1-Sulfonyl Group Deprotection

For many applications, particularly those involving kinase hinge-binding, the pyrazole N-H is a critical pharmacophoric element. The removal of the arylsulfonyl group is therefore a key final step.

Protocol 5.1: Cleavage of the N-Arylsulfonyl Group

Causality: Cleavage often requires nucleophilic attack at the sulfur atom or reductive cleavage of the S-N bond. Magnesium in methanol provides a source of electrons for a mild reductive cleavage. Alternatively, a strong nucleophile like thiophenol in the presence of a strong base (K₂CO₃) can displace the pyrazole anion. The choice depends on the functional group tolerance of the rest of the molecule.

Materials (Method A: Reductive Cleavage):

  • N-sulfonylated pyrazole (1.0 eq)

  • Magnesium (Mg) turnings (10 eq)

  • Anhydrous Methanol (MeOH)

Procedure (Method A):

  • Add the N-sulfonylated pyrazole and Mg turnings to a round-bottom flask.

  • Add anhydrous methanol and stir the suspension at room temperature or with gentle heating (reflux) for 2-8 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Filter the mixture to remove magnesium salts.

  • Concentrate the filtrate to remove methanol.

  • Extract the aqueous residue with ethyl acetate or dichloromethane.

  • Combine organic layers, dry over MgSO₄, filter, and concentrate to yield the N-H pyrazole.

Conclusion

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is far more than a simple building block; it is a synthetic platform. Its pre-installed, orthogonally reactive handles provide a streamlined and efficient route to complex molecular architectures. By understanding the causality behind protocol choices—from the selection of a specific palladium ligand to the conditions for deprotection—researchers can fully exploit the potential of this intermediate to accelerate the discovery and development of next-generation therapeutics.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • SlideShare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Sci-Hub. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • National Center for Biotechnology Information. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

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Application

Analytical methods for the quantification of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Application Note: Quantitative Analysis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Abstract This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, ensuring scientific integrity and adherence to stringent validation standards. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section elucidates the theoretical underpinnings of the chosen methodology, provides step-by-step protocols, and outlines the necessary validation parameters to ensure data of the highest quality and reliability, in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a complex heterocyclic compound featuring a pyrazole core, a sulfonyl group, and two bromine atoms.[5] The pyrazole moiety is a common scaffold in pharmaceutical development, known for a wide range of biological activities.[6][7][8] The presence of the sulfonyl group and halogen atoms significantly influences the molecule's physicochemical properties, including its polarity, volatility, and spectroscopic characteristics. Accurate and precise quantification of this compound is paramount for various stages of drug discovery and development, including synthesis optimization, purity assessment, stability studies, and pharmacokinetic analysis. This guide provides the foundational analytical frameworks to achieve this.

The unique structural attributes of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole necessitate a multi-faceted analytical approach. The presence of two bromine atoms makes it a suitable candidate for selective detection methods like mass spectrometry and electron capture detection.[9][10][11] Its aromatic nature and conjugated system lend themselves to UV-Vis spectrophotometric detection, which is commonly employed in HPLC.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an ideal first-line approach for the quantification of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. The method's versatility, high resolution, and sensitivity are well-suited for purity and assay determination. A reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.

Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar to non-polar analytes through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA), is often beneficial for pyrazole-containing compounds to ensure sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.[12][13] Detection is proposed at a wavelength where the analyte exhibits significant absorbance, determined by UV spectral analysis.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_std Prepare Standard Solutions (e.g., in Acetonitrile) injection Inject into HPLC System prep_std->injection prep_sample Prepare Sample Solution (e.g., in Acetonitrile) prep_sample->injection separation Isocratic/Gradient Elution on C18 Column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for HPLC quantification.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional)

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Standard reversed-phase column for good retention and resolution.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) Adjust ratio to achieve optimal retention time.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column.
Column Temp. 25 °C For reproducible retention times.
Injection Vol. 10 µL Can be optimized based on concentration and sensitivity.

| Detection | UV at λmax (e.g., 254 nm) | Wavelength of maximum absorbance for the analyte. |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to a concentration within the calibration range.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2][3][4]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity R² ≥ 0.999 over a specified concentration range.
Accuracy Recovery of 98-102% for spiked samples.
Precision RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insignificant changes in results with small variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

For thermally stable and volatile compounds, GC-MS offers excellent sensitivity and selectivity.[9][10][14] Given the presence of two bromine atoms, the compound is expected to produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification and quantification.

Rationale for Method Development

GC-MS is a powerful technique for the analysis of halogenated organic compounds.[9][10][11][14][15] The gas chromatograph separates the analyte from other components in the sample, and the mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) information. The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for a broad range of semi-volatile compounds.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) injection Inject into GC prep->injection separation Temperature-Programmed Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (Scan or SIM mode) ionization->detection integration Peak Integration detection->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for GC-MS quantification.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Materials:

  • 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole reference standard

  • Ethyl acetate or other suitable volatile solvent (GC grade)

Chromatographic and Mass Spectrometric Conditions:

Parameter Recommended Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm Inert, low-bleed column suitable for a wide range of analytes.
Carrier Gas Helium at 1 mL/min Inert carrier gas providing good efficiency.
Inlet Temperature 280 °C To ensure complete volatilization of the analyte.
Oven Program Start at 150 °C, ramp to 300 °C To achieve good separation and elution of the analyte.
Ion Source Temp. 230 °C Standard temperature for EI.
MS Transfer Line 280 °C To prevent condensation of the analyte.

| MS Mode | Scan (for identification) or SIM (for quantification) | SIM mode offers higher sensitivity and selectivity. |

Procedure:

  • Standard and Sample Preparation: Prepare stock and working solutions in a volatile solvent like ethyl acetate.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: In SIM mode, monitor characteristic ions of the analyte. Construct a calibration curve and determine the analyte concentration in the samples.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used.

Rationale for Method Development

The principle of qNMR is that the integral of a resonance signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte with that of a known amount of an internal standard, the concentration of the analyte can be determined.[6][16][17] The selection of a suitable internal standard is critical; it should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.

Detailed qNMR Protocol

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add a suitable volume of deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Processing: Process the spectrum (phasing, baseline correction) and carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Use the following formula to calculate the purity or concentration of the analyte:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. For routine quality control, the developed and validated HPLC-UV method is often the most practical choice. GC-MS provides a highly sensitive and selective alternative, particularly for trace analysis. qNMR serves as a primary method for the certification of reference materials. Adherence to the principles of method validation is essential to ensure the generation of reliable and defensible analytical data.[1][2][3][4][18]

References

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI.
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Advances in the Analysis of Persistent Halogen
  • Valid
  • Validation Of Analytical Methods For Pharmaceutical Analysis. .

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastew
  • Analytical method valid
  • Analytical Method Validation: ICH and USP Perspectives.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. BLDpharm.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. NIH.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Synthetic steps for the development of sulfonyl pyrazole derivatives.

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Method

Application Notes and Protocols for the Cellular Evaluation of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Introduction: A Structural Rationale for Cellular Investigation The compound 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a novel chemical entity featuring a pyrazole core, a structure of significant interest in me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Rationale for Cellular Investigation

The compound 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a novel chemical entity featuring a pyrazole core, a structure of significant interest in medicinal chemistry. Pyrazole derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.[1][2] The presence of a sulfonamide-like linkage (-SO2-N-) in the structure of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole particularly suggests a potential for interaction with enzymes that recognize this motif, such as carbonic anhydrases, which are known to be inhibited by various sulfonamides.[3] Carbonic anhydrases, especially the tumor-associated isoform CA IX, play a crucial role in pH regulation in the tumor microenvironment and are linked to cancer progression and metastasis.[2][4]

Given the absence of published biological data for this specific molecule, a systematic, multi-faceted cell-based screening approach is warranted to elucidate its potential as a therapeutic agent. This guide provides a comprehensive suite of validated protocols for an initial characterization of the compound's effects on cancer cell lines, focusing on cytotoxicity, cell cycle progression, apoptosis induction, and specific enzyme inhibition.

The following protocols are designed to be robust and reproducible, providing researchers in drug discovery and chemical biology with a solid framework for the preliminary evaluation of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole and other novel compounds.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.

Table 1: Compound Preparation

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO), cell culture gradeDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with aqueous cell culture media.[5]
Stock Concentration 10 mMA high-concentration stock allows for minimal solvent carryover into the final assay, reducing potential solvent-induced cytotoxicity.
Storage Aliquot and store at -20°C or -80°C; protect from light.Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Storage at low temperatures minimizes degradation over time.
Working Dilutions Prepare fresh serial dilutions in the appropriate cell culture medium for each experiment.This ensures accurate final concentrations and minimizes the risk of compound precipitation or degradation in aqueous solutions.

Section 1: Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the compound's potency (e.g., IC50 value) and helps to establish appropriate concentration ranges for subsequent mechanistic assays. Two common and reliable methods are presented here.

Scientific Rationale

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[6] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[8]

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[9] The assay reagent causes cell lysis, releasing ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal proportional to the amount of ATP present.[1] This assay is generally more sensitive and has a wider dynamic range than the MTT assay.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis prep_cells Seed cells in 96-well plates (e.g., HeLa, MCF-7, A549, HEK293) treat Add compound dilutions to cells (Include vehicle control - DMSO) prep_cells->treat prep_compound Prepare serial dilutions of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole prep_compound->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay_choice Assay Choice incubate->assay_choice mtt MTT Assay: Add MTT reagent, incubate, add solubilizer assay_choice->mtt Colorimetric ctg CellTiter-Glo® Assay: Add reagent, incubate assay_choice->ctg Luminescent read_mtt Measure absorbance at 570 nm mtt->read_mtt read_ctg Measure luminescence ctg->read_ctg analyze Calculate % viability vs. control and determine IC50 values read_mtt->analyze read_ctg->analyze

Caption: Workflow for assessing compound cytotoxicity.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancer cell line (e.g., HEK293)

  • Complete culture medium

  • 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in isopropanol

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with the highest concentration of DMSO used as a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11] Pipette up and down to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Detailed Protocol: CellTiter-Glo® Luminescent Assay

Materials:

  • 96-well opaque-walled plates (white plates are recommended for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Other materials as listed for the MTT assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.

  • Incubation: Incubate for the desired time period (e.g., 48 or 72 hours).

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Subtract the average absorbance/luminescence of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Signal of Treated Cells / Signal of Vehicle Control Cells) x 100

  • Plot the % viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Table 2: Troubleshooting Cell Viability Assays

IssuePotential CauseRecommended Solution
High background in MTT assay Contamination (bacterial/yeast); Phenol red interference.[14]Visually inspect plates for contamination. Use phenol red-free medium during the MTT incubation step.[14]
Low signal in MTT assay Low cell density; Insufficient incubation time with MTT.[15]Optimize cell seeding density. Increase incubation time until purple crystals are clearly visible.[15]
High variability between replicates Inconsistent pipetting; Edge effects in the 96-well plate.[16]Ensure proper mixing of cell suspensions and reagents. Avoid using the outer wells of the plate for experimental samples.[14]
Compound interference Test compound may directly reduce MTT or inhibit luciferase.[17]Run a cell-free control with the compound and assay reagents to check for direct chemical interference.

Section 2: Cell Cycle Analysis

If the compound exhibits significant cytotoxicity, the next logical step is to investigate its effect on cell cycle progression. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, which can then lead to apoptosis.

Scientific Rationale

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18] PI is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA.[19] The fluorescence intensity of PI is therefore directly proportional to the amount of cellular DNA.[20] By analyzing a population of cells, one can distinguish between cells with 2N DNA content (G0/G1 phase), cells with DNA content between 2N and 4N (S phase), and cells with 4N DNA content (G2/M phase).

Experimental Workflow: Cell Cycle Analysis

G cluster_prep Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining cluster_analysis Analysis seed Seed cells in 6-well plates treat Treat cells with compound (e.g., at IC50 and 2x IC50 concentrations) for 24 hours seed->treat harvest Harvest cells (trypsinize), wash with PBS treat->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_stain Wash to remove ethanol fix->wash_stain rnase Treat with RNase A to degrade RNA wash_stain->rnase pi_stain Stain with Propidium Iodide (PI) rnase->pi_stain flow Acquire data on a flow cytometer pi_stain->flow analyze Analyze DNA content histograms to quantify cell cycle phases flow->analyze

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol: Propidium Iodide Staining

Materials:

  • 6-well tissue culture plates

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, and detach using trypsin. Combine all cells from each well into a FACS tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent clumping. Fix for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. Use a linear scale for the PI signal.

Data Analysis and Interpretation

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control suggests that the compound induces cell cycle arrest at that checkpoint.

Table 3: Troubleshooting Cell Cycle Analysis

IssuePotential CauseRecommended Solution
High CV of G0/G1 peak High flow rate; Cell clumps.[10]Use a low flow rate during acquisition. Ensure a single-cell suspension by filtering the sample before analysis.
No G2/M peak Cells are not proliferating; Apoptotic cells (sub-G1 peak) are not being analyzed correctly.Ensure cells are in the exponential growth phase before treatment. Gate out debris and aggregates properly during analysis.
Broad S-phase peak RNA contamination.Ensure adequate RNase A concentration and incubation time to completely degrade RNA.[19]

Section 3: Apoptosis Detection

Cell cycle arrest can be a precursor to apoptosis (programmed cell death). Therefore, it is essential to determine if the cytotoxic effect of the compound is mediated through the induction of apoptosis.

Scientific Rationale

Annexin V/PI staining is a widely used method for detecting apoptosis by flow cytometry.[2] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[22] Propidium iodide is used as a viability stain; it can only enter cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells.[22] This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Signaling Pathways in Apoptosis

Caption: Major signaling pathways leading to apoptosis.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Materials as listed for cell cycle analysis (excluding fixation and staining reagents)

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from the cell cycle protocol.

  • Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of FITC Annexin V and 5 µL of PI solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis and Interpretation

Use flow cytometry software to create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence. Use quadrant gates to distinguish the four populations: viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and non-viable/necrotic (upper left). Quantify the percentage of cells in each quadrant for the treated samples compared to the vehicle control.

Table 4: Troubleshooting Apoptosis Assay

IssuePotential CauseRecommended Solution
High percentage of PI+ cells in control Harsh cell handling (e.g., excessive trypsinization, high-speed centrifugation).[23]Handle cells gently, use minimal trypsin exposure, and centrifuge at lower speeds (e.g., 200-300 x g).
Weak Annexin V signal Insufficient incubation time; Reagent degradation.[19]Ensure the 15-minute incubation is performed. Check the expiration date of the kit and store it properly.
No apoptotic cells detected Compound concentration or treatment time is insufficient.[18]Test higher concentrations or longer incubation times based on cytotoxicity data.

Section 4: Carbonic Anhydrase Inhibition Assay

Based on the sulfonyl moiety in the compound's structure, a direct enzyme inhibition assay is a logical step to explore a specific mechanism of action. Carbonic anhydrase (CA) IX is a particularly relevant target in oncology.

Scientific Rationale

This colorimetric assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm.[24] An inhibitor of CA will reduce the rate of this reaction, leading to a decrease in absorbance. By measuring the enzyme activity in the presence of various concentrations of the test compound, an IC50 value for enzyme inhibition can be determined.

Detailed Protocol: In Vitro CA Inhibition Assay

Materials:

  • Purified human carbonic anhydrase II or IX (recombinant)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive control inhibitor: Acetazolamide

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of CA enzyme in cold assay buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compound and Acetazolamide in the assay buffer.

  • Plate Setup (in triplicate): [24]

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.

  • Pre-incubation: Pre-incubate the plate with enzyme and inhibitors (or vehicle) for 15 minutes at 25°C.[21]

  • Initiate Reaction: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 400 nm every minute for 15-20 minutes.

Data Analysis and Interpretation
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Subtract the rate of the blank from all other rates.

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100

  • Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion

This comprehensive guide provides a structured and robust framework for the initial cell-based evaluation of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. By systematically assessing its impact on cell viability, cell cycle progression, apoptosis, and a potential enzymatic target, researchers can efficiently gather the critical preliminary data needed to determine the compound's potential as a lead candidate for further development. The inclusion of detailed protocols, troubleshooting guides, and the scientific rationale behind each assay is intended to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Promega UK. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay [Video]. YouTube. [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]

  • Ghasemi, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • ResearchGate. (2015). What is wrong with my Annexin V and PI staining cell cytometry experiment? Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • van Meerloo, J., et al. (2011). The MTT assay and its use in cell viability and proliferation analysis. PubMed. [Link]

  • Elabscience. (2020). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • PNAS. (2012). Gaining confidence in high-throughput screening. Retrieved from [Link]

  • Ninja Nerd. (2018, January 8). Cell Biology | Cell Cycle Regulation [Video]. YouTube. [Link]

  • Cancer Research UK. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Cancer Biology. (2011). Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion. Retrieved from [Link]

  • Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Reddit. (2023). struggling with MTT assay. Retrieved from [Link]

  • PubMed. (2017). The Role of Carbonic Anhydrase IX in Cancer Development: Links to Hypoxia, Acidosis, and Beyond. Retrieved from [Link]

  • VJOncology. (2024, January 29). [68Ga]Ga-DPI-4452, a novel CA IX-targeting peptide, in metastatic ccRCC [Video]. YouTube. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we move beyond simple protocols to address the nuanced challenges of this specific synthesis, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to not only identify and solve common experimental issues but also to fundamentally improve your yield and product purity.

Introduction to the Synthesis

The synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a nucleophilic substitution reaction. It involves the N-sulfonylation of 4-Bromo-1H-pyrazole with 2-bromobenzenesulfonyl chloride. The reaction typically requires a base to deprotonate the pyrazole ring, activating it for attack on the electrophilic sulfur atom of the sulfonyl chloride.

While seemingly straightforward, this synthesis is prone to challenges that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting these issues.

cluster_SM Starting Material Preparation cluster_Reaction Core Synthesis cluster_Workup Purification Cascade SM1 4-Bromo-1H-pyrazole Reaction Base-mediated N-Sulfonylation SM1->Reaction SM2 2-Bromobenzenesulfonyl Chloride SM2->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Crude Product Isolation Workup->Purification Final Recrystallization or Column Chromatography Purification->Final Product Pure 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Final->Product

Caption: High-level experimental workflow for the synthesis.

Troubleshooting Guide

This section addresses the most common failures and inefficiencies encountered during the synthesis. Each entry follows a "Problem -> Potential Cause -> Solution" format, grounded in chemical principles.

Problem 1: Low or No Product Yield

Low yields are the most frequent issue, often stemming from suboptimal reaction conditions or compromised reagents.[1]

Potential Cause A: Poor Quality of Starting Materials The purity of both 4-Bromo-1H-pyrazole and 2-bromobenzenesulfonyl chloride is paramount. The sulfonyl chloride is particularly susceptible to hydrolysis if exposed to moisture, converting it to the unreactive 2-bromobenzenesulfonic acid.[2][3][4]

  • Self-Validating Protocol:

    • Verify 4-Bromo-1H-pyrazole: Check the melting point (should be 93-96 °C).[5] Run a quick ¹H NMR to ensure the absence of unbrominated pyrazole.

    • Verify 2-Bromobenzenesulfonyl Chloride: Check the melting point (49-52 °C).[3][4] The presence of a broad OH peak in an IR spectrum indicates hydrolysis. Use freshly purchased or properly stored reagent.

    • Action: If purity is questionable, purify the 4-bromopyrazole by recrystallization. Use fresh sulfonyl chloride or purify it if you suspect degradation.

Potential Cause B: Inappropriate Base or Stoichiometry The choice and amount of base are critical. An overly weak base will not sufficiently deprotonate the pyrazole, leading to a slow or incomplete reaction. Conversely, an excessively strong base or excess base can lead to side reactions.

  • Self-Validating Protocol:

    • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this reaction, ensuring complete deprotonation. Alternatives like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can be effective but may require heating.[6]

    • Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure full deprotonation of the pyrazole.

    • Action: Start with NaH (1.1 eq.) in an anhydrous solvent like THF or DMF at 0 °C. If the reaction is sluggish, a switch to a different base or solvent system may be necessary.

Potential Cause C: Suboptimal Reaction Conditions (Solvent, Temperature, Time) The reaction's success is highly dependent on the interplay between solvent, temperature, and duration.

  • Self-Validating Protocol:

    • Solvent Choice: Anhydrous polar aprotic solvents like DMF or THF are generally preferred as they can dissolve the pyrazole salt and do not react with the sulfonyl chloride.

    • Temperature Control: The initial deprotonation with NaH should be performed at 0 °C to control the exothermic reaction. The subsequent reaction with the sulfonyl chloride can often be run at room temperature.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC). The disappearance of the 4-bromopyrazole spot indicates completion.[1]

    • Action: Dissolve 4-bromopyrazole in anhydrous DMF, cool to 0 °C, add NaH portion-wise, stir for 30 minutes, then add a solution of 2-bromobenzenesulfonyl chloride in DMF dropwise. Allow to warm to room temperature and monitor by TLC.

cluster_SM Starting Materials cluster_Conditions Reaction Conditions Start Low Yield? CheckPurity Verify Purity of Reagents (NMR, MP) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Purify Purify or Replace Starting Materials PurityOK->Purify No CheckBase Review Base Choice & Stoichiometry PurityOK->CheckBase Yes Purify->Start BaseOK Base Optimal? CheckBase->BaseOK OptimizeBase Use NaH (1.1 eq) in Anhydrous Solvent BaseOK->OptimizeBase No CheckSolventTemp Review Solvent, Temp, & Reaction Time BaseOK->CheckSolventTemp Yes OptimizeBase->Start MonitorTLC Monitor by TLC until SM is consumed CheckSolventTemp->MonitorTLC Success Yield Improved MonitorTLC->Success

Caption: Troubleshooting logic for low product yield.

Problem 2: Formation of Multiple Side Products

The appearance of multiple spots on a TLC plate indicates side reactions are occurring, which complicates purification and lowers the yield.

Potential Cause: Hydrolysis of 2-Bromobenzenesulfonyl Chloride This is the most common side reaction. If moisture is present in the solvent, glassware, or atmosphere, the highly reactive sulfonyl chloride will preferentially react with water to form the corresponding sulfonic acid, which will not react with the pyrazole.

  • Self-Validating Protocol:

    • Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Action: Implement rigorous anhydrous and inert atmosphere techniques throughout the entire procedure.

Problem 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause A: Oily Product During Recrystallization The product may "oil out" instead of forming crystals if the wrong solvent system is used or if the crude product is too impure.

  • Self-Validating Protocol:

    • Solvent Screening: Test recrystallization on a small scale with various solvent systems. A common choice is a binary system like Ethanol/Water or Ethyl Acetate/Hexane. The ideal system is one where the product is soluble in the hot solvent but sparingly soluble when cold.

    • Pre-Purification: If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

    • Action: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. Combine the pure fractions, evaporate the solvent, and then recrystallize the resulting solid.

Potential Cause B: Co-elution of Impurities in Column Chromatography Sometimes an impurity has a very similar polarity to the desired product, making separation by column chromatography difficult.

  • Self-Validating Protocol:

    • TLC Optimization: Before running a column, optimize the separation on a TLC plate. Test various mobile phase compositions (e.g., different ratios of Hexane/EtOAc, or trying DCM/Methanol) to maximize the separation (ΔRf) between the product and the impurity.

    • Action: Based on the optimized TLC conditions, run the column chromatography. If separation is still poor, a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC might be required.

Frequently Asked Questions (FAQs)

Q1: How are the starting materials, 4-Bromo-1H-pyrazole and 2-bromobenzenesulfonyl chloride, typically synthesized?

  • 4-Bromo-1H-pyrazole: It is commonly prepared by the direct bromination of pyrazole.[7] Reagents like N-bromosuccinimide (NBS) in a suitable solvent can be used.[8] There are also methods using bromine or electrochemical bromination.[7][9]

  • 2-Bromobenzenesulfonyl chloride: This can be synthesized from 2-aminobenzenesulfonic acid via diazotization followed by a Sandmeyer-type reaction.[2][10]

Q2: What is the underlying mechanism of this N-sulfonylation reaction?

The reaction proceeds via a two-step mechanism:

  • Deprotonation: The base removes the acidic proton from the N-H of the 4-bromopyrazole ring, forming a nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride, displacing the chloride ion and forming the N-S bond.

Caption: Simplified reaction mechanism.

Q3: What are the key safety precautions for this synthesis?

  • 2-Bromobenzenesulfonyl chloride: It is corrosive and moisture-sensitive.[3][11] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride (NaH): This is a flammable solid that reacts violently with water. Handle under an inert atmosphere and away from any sources of ignition or moisture.

  • Solvents: Solvents like DMF and THF have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Q4: Can other sulfonyl chlorides be used in this reaction?

Yes, this general procedure is applicable for the synthesis of a wide range of N-sulfonylated pyrazoles. For instance, 4-bromobenzenesulfonyl chloride can also be used to generate the corresponding regioisomer.[11][12] The reactivity and optimal conditions may vary slightly depending on the electronic and steric properties of the specific sulfonyl chloride used.[13]

Optimized Protocol Summary

The following table provides a starting point for optimizing the reaction conditions. The goal is to maximize the conversion of the limiting reagent while minimizing side product formation.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous DMF or THFPolar aprotic, good solubility for reactants. Must be strictly anhydrous.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation.
Stoichiometry 1.0 eq. 4-BromopyrazoleTypically the limiting reagent.
1.1 eq. 2-Bromobenzenesulfonyl ChlorideSlight excess to ensure full consumption of the pyrazole.
1.2 eq. Sodium HydrideEnsures complete deprotonation of the pyrazole.
Temperature 0 °C to Room TemperatureInitial deprotonation at 0 °C for control, then warm to RT for the main reaction.
Monitoring TLC (e.g., 4:1 Hexane:EtOAc)Essential for determining reaction completion and identifying side products.
Workup Careful quenching with water/iceAdd reaction mixture to ice water to quench excess NaH and precipitate the product.
Purification Column Chromatography / RecrystallizationSilica gel chromatography followed by recrystallization from EtOH/water or EtOAc/hexane.

References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (URL: )
  • What are the applications and synthesis methods of 4-Bromopyrazole? - FAQ - Guidechem. (URL: )
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. (URL: [Link])

  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google P
  • Studies on synthesis of 2-bromobenzenesulfonyl chloride - Semantic Scholar. (URL: [Link])

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. (URL: [Link])

  • Cas 2905-25-1,2-Bromobenzenesulphonyl chloride - LookChem. (URL: [Link])

  • 2-Bromobenzenesulphonyl chloride Seven Chongqing Chemdad Co. ,Ltd. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. - ResearchGate. (URL: [Link])

  • Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA - ResearchGate. (URL: [Link])

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. (URL: [Link])

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (URL: [Link])

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (URL: [Link])

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (URL: [Link])

  • 4-bromo-1-(phenylsulfonyl)pyrazole - PubChemLite. (URL: [Link])

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. (URL: [Link])

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives - ResearchGate. (URL: [Link])

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google P

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. It is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The inherent structural features of this molecule—a halogenated heterocyclic pyrazole core coupled with a halogenated arylsulfonyl group—present a unique set of purification challenges that require a systematic and informed approach.

Part 1: Understanding the Core Challenges

The primary difficulties in purifying 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole stem from its physicochemical properties and the potential impurities generated during its synthesis.

  • Potential Impurities: The synthesis, typically involving the reaction of 4-bromopyrazole with 2-bromobenzenesulfonyl chloride, can lead to several impurities. Identifying these is the first step in designing a purification strategy.

  • Compound Stability: The N-sulfonyl group can be labile under strongly basic conditions, and the compound may exhibit sensitivity to the acidic nature of standard silica gel during chromatography.[1][2]

  • Solubility Profile: The molecule possesses moderate polarity, which can complicate the selection of an ideal single-solvent system for recrystallization.

Below is a diagram illustrating the common impurities and their origins.

G cluster_reactants Starting Materials cluster_reaction Synthesis Reaction cluster_products Reaction Mixture SM1 4-Bromopyrazole Reaction N-Sulfonylation SM1->Reaction SM2 2-Bromobenzenesulfonyl Chloride SM2->Reaction Product Target Molecule 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Reaction->Product Imp1 Unreacted 4-Bromopyrazole Reaction->Imp1 Incomplete Reaction Imp2 Unreacted 2-Bromobenzenesulfonyl Chloride / Acid Reaction->Imp2 Incomplete Reaction / Hydrolysis Imp3 Positional Isomers Reaction->Imp3 Poor Regioselectivity Imp4 Degradation Products Product->Imp4 Workup / Purification Instability

Caption: Origin of common impurities in the synthesis of the target molecule.

Part 2: Frequently Asked Questions (FAQs)

Q1: My final product is an orange oil instead of a solid. What should I do?

A1: An oily product often indicates the presence of residual solvent (e.g., DMF, DMSO) or impurities that are depressing the melting point.[3]

  • Initial Step: First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-50°C).

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether. This will wash away non-polar impurities and can often induce crystallization. Stir the oil vigorously with the solvent, then collect the resulting solid by filtration.[3]

  • Anti-Solvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., n-hexane) until the solution becomes cloudy, which indicates precipitation.[4] Allow the mixture to stand, preferably in a cold environment, to maximize solid formation.

Q2: What is the best general-purpose purification technique for this compound?

A2: Flash column chromatography on silica gel is typically the most effective method for separating the target molecule from starting materials and byproducts.[5][6] However, given the potential for degradation on acidic silica, certain precautions are necessary. Recrystallization is a powerful secondary step to achieve high purity after chromatography.

Q3: I'm observing significant streaking and poor separation during column chromatography. What's the cause?

A3: Streaking (tailing) is often caused by a few key issues:

  • Inappropriate Solvent System: The chosen eluent may be too polar, causing the compound to move too quickly and without proper equilibration, or not polar enough, leading to strong interactions with the silica.[2] An ideal solvent system should give the target compound an Rf value of 0.3-0.4 on a TLC plate.[2]

  • Column Overloading: The amount of crude material should generally be 1-5% of the mass of the stationary phase.[7] Exceeding this can saturate the column, leading to broad peaks and poor separation.

  • Compound Instability: Degradation of the compound on the acidic silica gel can result in a continuous "streak" of decomposition products eluting from the column.[1][2]

Q4: How can I prevent my compound from degrading on the silica gel column?

A4: If you suspect degradation on silica gel (confirmable by spotting your pure compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting to see if new spots appear), you should deactivate the silica. This is achieved by pre-treating the silica gel with a solvent system containing a small amount of a base like triethylamine (typically 0.1-1% by volume).[1] This neutralizes the acidic sites on the silica surface, minimizing degradation. Alternatively, using a different stationary phase like alumina (neutral or basic) can be an option.[2]

Part 3: Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues encountered during purification.

Guide 1: Troubleshooting Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate Solvent System: Eluent polarity is not optimized.[7] 2. Column Overloading: Too much sample applied.[7]1. Optimize Eluent: Systematically test solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) using TLC to find a system that provides good separation between your product and impurities (ΔRf > 0.2). 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified.
Compound Not Eluting from Column 1. Compound is Too Polar: The eluent is not strong enough to displace the compound from the silica.[7] 2. Irreversible Adsorption/Decomposition: The compound has strongly adsorbed or decomposed on the column.[2]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system (e.g., switch from 10% to 30% Ethyl Acetate in Hexane). 2. Test Stability: Perform a TLC stability test. If unstable, use deactivated silica/alumina or switch to a different purification method like recrystallization.
Low Recovery After Chromatography 1. Co-elution with Impurities: Mixed fractions were discarded, leading to product loss.[1] 2. Product is Volatile: Product may have evaporated during solvent removal. 3. Streaking/Tailing: A significant portion of the product is spread across many fractions.1. Use a Shallow Gradient: A slower, more gradual increase in solvent polarity can improve the separation of closely eluting spots. 2. Careful Evaporation: Use a rotary evaporator at a moderate temperature and vacuum. 3. Switch to a More Polar Eluent: Once pure fractions begin to elute, you can sometimes increase the eluent polarity to push the remaining "tail" of the product off the column more quickly.[2]
Guide 2: Troubleshooting Recrystallization

G cluster_troubleshooting Troubleshooting Path Start Crude Product for Recrystallization Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Cool Cool Slowly to Room Temperature Dissolve->Cool Result Crystals Form? Cool->Result Filter Isolate Crystals by Vacuum Filtration Result->Filter Yes NoCrystals No Crystals Form Result->NoCrystals No OilOut Product 'Oils Out' Result->OilOut Oiling Out LowYield Yield is Very Low Filter->LowYield Action1 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Cool further in an ice bath. 4. Reduce solvent volume slightly. NoCrystals->Action1 Troubleshoot Action2 1. Re-heat to dissolve the oil. 2. Add slightly more 'good' solvent. 3. Ensure slow cooling. OilOut->Action2 Troubleshoot Action3 1. Too much solvent was used. 2. Compound is too soluble in cold solvent. 3. Concentrate mother liquor to recover more product. LowYield->Action3 Troubleshoot

Caption: Decision workflow for troubleshooting the recrystallization process.

Part 4: Experimental Protocols

Protocol 1: Flash Column Chromatography (Optimized for Stability)

This protocol assumes the compound is sensitive to acidic silica.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of Hexane and Ethyl Acetate is a good starting point. Aim for an Rf of ~0.3 for the target compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. For every 1g of crude material, use approximately 50-100g of silica. To this slurry, add triethylamine to a final concentration of 0.5% v/v.[1]

  • Column Packing: Pack the column with the prepared silica slurry. Ensure there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in a minimal amount of dichloromethane or the eluent. For less soluble compounds, it can be adsorbed onto a small amount of silica gel (dry loading). To do this, dissolve the compound, add silica gel, evaporate the solvent until a dry powder is formed, and then carefully add this powder to the top of the column.[1]

  • Elution: Begin elution with the non-polar solvent system determined by TLC. Collect fractions and monitor them by TLC. If necessary, gradually increase the polarity of the eluent to speed up elution of the target compound.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Two-Solvent System

This method is useful when finding a single ideal solvent is difficult.[4][8]

  • Solvent Selection: Identify a pair of miscible solvents: one in which the compound is highly soluble (a "good" solvent, e.g., Ethyl Acetate or Dichloromethane) and one in which it is poorly soluble (a "poor" solvent, e.g., n-Hexane or Heptane).

  • Dissolution: Place the crude compound in a flask and add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[8]

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for 30 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • ResearchGate. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025).
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Google Patents. (2011). Method for purifying pyrazoles.
  • SciELO México. (2011).
  • ResearchGate. (2025).
  • Biosynth. (n.d.). 4-Bromo-1-propyl-1H-pyrazole.
  • PubMed. (1972). Synthesis of N'-substituted arylsulfonylpyrazoles, their anthelmintic activity, and the cytotoxicity of some hydrazides. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2017).
  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. Journal of The Chemical Society-perkin Transactions 1.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in Experimental Assays

Welcome to the dedicated support center for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the inherent poor aqueous solubility of this compound, ensuring the generation of accurate and reproducible data in your critical assays.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What is 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole and why is it poorly soluble in aqueous solutions?

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (CAS No. 957062-77-0) is a synthetic organic compound featuring a pyrazole ring structure.[1] Its molecular structure contains two bromine atoms and a sulfonyl group, which contribute to its significant hydrophobicity and high crystal lattice energy.[2] These characteristics are common in many modern drug candidates and lead to poor solubility in water-based media, a significant challenge in drug discovery and development.[3] The parent compound, 4-bromopyrazole, is itself only slightly soluble in water, indicating that this more complex derivative will face similar, if not greater, challenges.[4]

Q2: My stock solution in 100% DMSO is perfectly clear. Why does the compound precipitate when I dilute it into my aqueous assay buffer?

This is a very common and critical issue known as a solubility-shift precipitation . A clear stock solution in a potent, aprotic organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous environment.[5][6] The dramatic change in solvent polarity when a small volume of your DMSO stock is introduced into a large volume of aqueous buffer drastically lowers the compound's solubility limit.[6] The compound, unable to remain dissolved in the now predominantly water-based medium, "crashes out" of the solution, forming a precipitate. This reflects a challenge with the compound's kinetic solubility—its ability to remain in solution after a rapid dilution.[6]

Q3: What are the consequences of undetected compound precipitation in my assay?

Compound precipitation is a primary source of assay artifacts and can severely compromise your results. The actual concentration of the compound in solution becomes unknown and significantly lower than the intended test concentration. This can lead to:

  • Underestimation of Potency: The measured IC50 or EC50 values will be artificially high, making a potent compound appear weak or inactive.

  • Poor Reproducibility: The amount of precipitation can vary between wells, plates, and experiments, leading to high data variability.

  • False Negatives: A potentially effective compound may be screened out and discarded due to its apparent lack of activity.[7]

  • Assay Interference: The solid particles can interfere with optical readings in colorimetric or fluorescent assays and can non-specifically interact with proteins or cells.

Section 2: Troubleshooting Guide: A Step-by-Step Workflow

If you are observing precipitation or suspect solubility issues are affecting your data, follow this systematic approach to diagnose and resolve the problem.

G cluster_0 start Start: Precipitation Observed in Assay check_stock Step 1: Verify Stock Solution Integrity start->check_stock stock_ok Is stock clear after warming/vortexing? check_stock->stock_ok optimize_dmso Step 2: Optimize Final DMSO Concentration stock_ok->optimize_dmso  Yes reprepare Re-prepare Stock Solution stock_ok->reprepare No   solubility_test Step 3: Determine Max. Aqueous Solubility optimize_dmso->solubility_test still_poor Is max solubility below required conc.? solubility_test->still_poor advanced Step 4: Use Advanced Solubilization Method (e.g., Cyclodextrin) still_poor->advanced  Yes proceed Proceed with Optimized Assay Protocol still_poor->proceed No   advanced->proceed

Caption: Workflow for troubleshooting compound precipitation.

Step 1: Verify Stock Solution Integrity

Before troubleshooting the assay, ensure the problem does not originate from the stock solution itself.

  • Action: Briefly centrifuge your DMSO stock solution vial before opening. Visually inspect it against a light source for any microscopic crystals or precipitate. This can occur after freeze-thaw cycles.[6][8]

  • Solution: If solids are present, gently warm the vial to 30-37°C for 10-15 minutes and vortex thoroughly to re-dissolve the compound. Sonication in a water bath can also be effective.[6] Always ensure the compound is fully dissolved before making dilutions.

Step 2: Optimize Final DMSO Concentration

The concentration of DMSO in the final assay well is critical. While it aids solubility, it can also be toxic to cells and interfere with assay components at higher concentrations.

  • Action: Calculate the final percentage of DMSO in your assay. For most cell lines, it is crucial to keep the final concentration at or below 0.5%, with an absolute maximum of 1% for shorter exposures.[9] Primary cells can be even more sensitive.[9]

  • Solution: If your current protocol exceeds this, redesign your dilution scheme. This may involve creating a higher concentration stock solution or using a serial dilution method. Always run a "vehicle control" with the same final DMSO concentration to assess its effect on your specific assay system.[10]

Step 3: Determine Maximum Aqueous Solubility in Your Assay Buffer

You must determine the practical solubility limit of the compound in your exact assay medium.

  • Action: Perform a simple solubility test. Prepare a series of dilutions of your compound in the assay buffer, starting from your highest desired concentration.

  • Solution: Incubate these dilutions under the same conditions as your assay (e.g., 37°C for 1 hour). After incubation, visually inspect each concentration for signs of precipitation (cloudiness, particles). This will give you a "Maximum Soluble Concentration" that you should not exceed in your experiments. See Protocol 2 for a detailed method.

Step 4: Implement Advanced Solubilization Strategies

If the required assay concentration is higher than the maximum solubility achieved with a tolerable level of DMSO, you must employ a solubility enhancer.

  • Action: Evaluate the use of cyclodextrins, which are highly effective and widely used to improve the solubility of hydrophobic compounds.[11][12]

  • Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent choice. It forms an inclusion complex with the hydrophobic compound, shielding it from the aqueous environment and significantly increasing its solubility.[11][13][14] This often allows for a reduction in the required DMSO concentration. See Protocol 3 for implementation.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a stable, high-concentration stock solution of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in 100% DMSO.

  • Calculation: Determine the mass of the compound needed to achieve the desired molarity (e.g., 10 mM or 20 mM). The molecular weight is 366.03 g/mol .[1]

    • Example for 10 mL of 10 mM stock: 0.01 L * 0.010 mol/L * 366.03 g/mol = 0.0366 g (36.6 mg).

  • Weighing: Accurately weigh the compound in a suitable microcentrifuge tube or vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 2-3 minutes. If full dissolution is not achieved, gently warm the vial to 37°C for 10 minutes and vortex again. Sonication can also be applied if necessary.[6]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[15] Store at -20°C or -80°C.

Protocol 2: Aqueous Solubility Assessment

Objective: To determine the maximum soluble concentration of the compound in your specific assay buffer.

  • Preparation: Prepare 12 microcentrifuge tubes. In Tube 1, add 100 µL of your assay buffer. In Tubes 2-12, add 50 µL of assay buffer.

  • Initial Dilution: Add 2 µL of your 10 mM DMSO stock solution to Tube 1 and vortex well. This creates a 200 µM solution with 2% DMSO.

  • Serial Dilution: Transfer 50 µL from Tube 1 to Tube 2. Vortex thoroughly. This creates a 100 µM solution. Continue this 1:2 serial dilution down to Tube 11. Tube 12 will serve as a buffer-only control.

  • Incubation: Incubate all tubes under standard assay conditions (e.g., 37°C) for 1 hour.

  • Observation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate. Carefully inspect the supernatant of each tube against a dark background. The highest concentration that remains perfectly clear is your maximum working soluble concentration.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a Solubility Enhancer

Objective: To prepare a working solution of the compound using HP-β-CD to increase aqueous solubility.

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) stock solution of HP-β-CD in your assay buffer. Gentle warming may be required to dissolve the cyclodextrin.

  • Compound Addition: Add a small volume of your concentrated DMSO stock solution directly into the HP-β-CD solution. The molar ratio of cyclodextrin to your compound should be high (e.g., 100:1 or greater to start).

  • Complex Formation: Vortex the mixture vigorously and allow it to incubate at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.[11]

  • Final Dilution: This compound:cyclodextrin complex solution can now be used as your working stock for further dilutions into the final assay medium.

  • Validation: It is critical to run a control with only the HP-β-CD solution at the final concentration to ensure it does not interfere with your assay.

Section 4: Advanced FAQs

Q4: What are the typical effects of DMSO on cells and what is the absolute maximum final concentration I should consider?

DMSO is an amphipathic molecule that can increase cell membrane permeability.[5] At low concentrations (≤0.1%), it is generally considered safe for most cell lines.[9] As concentrations rise to 0.5-1%, cell-type-specific effects can emerge, including altered morphology, reduced proliferation, or even changes in gene expression.[10] Concentrations above 1% often lead to significant cytotoxicity.[10][16] For sensitive applications like primary cell culture or long-term incubation assays, the final DMSO concentration should be kept as low as possible, ideally ≤0.1%.

Q5: When is the right time to switch from optimizing DMSO to using a cyclodextrin?

You should consider using a cyclodextrin when:

  • The required therapeutic or screening concentration of your compound is higher than its measured maximum solubility in an assay buffer containing a non-toxic level of DMSO (e.g., <0.5%).

  • Your cell line or assay is extremely sensitive to DMSO, and you need to reduce the final solvent concentration below 0.1%.

  • You observe compound precipitation even at low concentrations and need a more robust method to ensure it remains in solution throughout the experiment. Cyclodextrins are a frontline tool for enhancing the solubility of poorly soluble drugs in pharmaceutical formulations.[14]

Q6: Can I use sonication to dissolve the compound directly in my final assay buffer?

This is generally not recommended . While sonication can create a dispersion, it often leads to a supersaturated and thermodynamically unstable solution. The compound is likely to precipitate out over the course of the assay, leading to the same problems of poor reproducibility and inaccurate concentration. Furthermore, sonication can denature proteins (enzymes, antibodies, serum components) in your assay medium, compromising the biological integrity of the experiment.[17][18]

Section 5: Data Summary Table

ParameterRecommendationRationale & Key Considerations
Primary Stock Solvent 100% Anhydrous DMSOHigh solubilizing power for nonpolar compounds.[5]
Stock Concentration 10-20 mMAllows for significant dilution into aqueous buffer while keeping final DMSO % low.
Stock Solution Storage -20°C or -80°C in single-use aliquotsPrevents degradation and issues related to repeated freeze-thaw cycles.[15]
Final DMSO % (Cell-based assays) ≤ 0.5% (Ideal: ≤ 0.1%)Minimizes solvent-induced cytotoxicity and off-target effects.[9]
Final DMSO % (Biochemical assays) ≤ 1-2%Higher concentrations may be tolerated, but must be validated for enzyme/protein interference.
Primary Solubility Enhancer Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Forms highly soluble inclusion complexes; biocompatible and low assay interference.[11][12]
Alternative Enhancers Tween® 80, PEG400Must be validated for non-interference with the specific assay being run.[15]

References

  • Shaikh, J., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. National Institutes of Health. Available at: [Link]

  • ChemBK. (2024). 4-Bromo pyrazole. Available at: [Link]

  • Scielo. (2016). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available at: [Link]

  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • MDPI. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Available at: [Link]

  • Wiley Online Library. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling. NIH. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]

  • ResearchGate. (2022). (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available at: [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available at: [Link]

  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • NIH. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Available at: [Link]

  • Agrisera. (n.d.). Immunoprecipitation troubleshooting. Available at: [Link]

  • Taylor & Francis Online. (2012). Impact of Nanosizing on Solubility and Dissolution Rate of Poorly Soluble Pharmaceuticals. Available at: [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Purdue e-Pubs. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. Available at: [Link]

  • Springer. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

  • NIH. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Available at: [Link]

  • ResearchGate. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Available at: [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]

  • ResearchGate. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • Autechaux. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available at: [Link]

  • NIH. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Welcome to the technical support center for the derivatization of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of modifying this versatile scaffold. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your synthetic campaigns. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Section 1: General Considerations & Substrate Reactivity

This section addresses initial questions regarding the stability and relative reactivity of the different positions on the core molecule.

Question: Which bromine atom is more reactive in a typical palladium-catalyzed cross-coupling reaction: the C4-bromo on the pyrazole or the C2'-bromo on the phenylsulfonyl ring?

Answer: This is a critical and nuanced question. While the reactivity of aryl halides in cross-coupling generally follows the order I > Br > Cl, the electronic environment of the specific C-Br bond is paramount.[1][2]

  • C4-Pyrazole Bromine: The C4 position of the pyrazole ring is generally considered the least reactive position for electrophilic substitution and can be challenging in cross-coupling reactions.[3] The N-sulfonyl group is strongly electron-withdrawing, which deactivates the pyrazole ring towards oxidative addition, a key step in the catalytic cycle.

  • C2'-Phenyl Bromine: The bromine on the phenyl ring is ortho to the strongly electron-withdrawing sulfonyl group. This electronic pull can make the aryl halide more susceptible to oxidative addition by the palladium catalyst.

Question: Is the N-sulfonyl group stable under typical cross-coupling conditions? Can it be cleaved?

Answer: The N-sulfonyl group is generally robust and stable under the conditions required for both Suzuki-Miyaura and Buchwald-Hartwig reactions. However, its removal is possible if desired. Reductive desulfonylation is a known transformation that can cleave the C-N bond of the sulfonyl group, typically using reducing agents.[4] This allows for further derivatization at the N1 position of the pyrazole ring after the C-Br bonds have been functionalized.

Section 2: Troubleshooting Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, coupling heteroaryl halides presents unique challenges.

Question: I am attempting a Suzuki-Miyaura coupling at the C4-pyrazole position and observing low conversion or no reaction. What are the most critical parameters to adjust?

Answer: Low reactivity at the C4-pyrazole position is a common challenge. A systematic approach to optimization is required. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the solvent.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield / No Reaction at C4-Pyrazole Position catalyst 1. Modify Catalyst System (Most Critical) start->catalyst base 2. Change Base start->base solvent 3. Alter Solvent System start->solvent boron 4. Check Boronic Acid/Ester Stability start->boron sub_catalyst1 Switch from Pd(PPh₃)₄ to a Buchwald Precatalyst (e.g., XPhos Pd G3/G4) catalyst->sub_catalyst1 Rationale: Modern precatalysts form the active Pd(0) species more efficiently. sub_catalyst2 Use bulky, electron-rich biarylphosphine ligands (XPhos, SPhos, RuPhos) catalyst->sub_catalyst2 Rationale: These ligands stabilize the catalyst and promote reductive elimination for challenging substrates. sub_base1 Switch from Na₂CO₃ to a stronger base (K₃PO₄, Cs₂CO₃) base->sub_base1 Rationale: Stronger bases can accelerate transmetalation, which is often the rate-limiting step. sub_base2 Ensure base is finely powdered and anhydrous base->sub_base2 Rationale: Poor solubility or hydration of the base can significantly slow the reaction. sub_solvent1 Screen solvents: Dioxane/H₂O, Toluene/H₂O, or DME/H₂O solvent->sub_solvent1 Rationale: Optimal solvent choice depends on the solubility of all components. sub_solvent2 Consider microwave irradiation to accelerate the reaction solvent->sub_solvent2 Rationale: Microwaves can overcome activation barriers and shorten reaction times significantly for sluggish couplings. sub_boron1 Use fresh boronic acid boron->sub_boron1 Rationale: Boronic acids can degrade upon storage. sub_boron2 Switch to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt boron->sub_boron2 Rationale: Esters and trifluoroborates are less prone to protodeboronation, a major side reaction.

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Question: I am observing significant amounts of debrominated starting material (protodehalogenation). How can I prevent this?

Answer: Protodehalogenation is a common side reaction, particularly with heteroaryl halides.[5] It occurs when the aryl halide is reduced instead of undergoing cross-coupling.

  • Cause: This is often promoted by sources of protons (e.g., water in the solvent or base) in combination with a catalyst system that favors the reduction pathway.

  • Solution 1: Change the Base: The choice of base is critical. Sometimes, switching to a different base, such as from a carbonate (K₂CO₃) to a phosphate (K₃PO₄), can mitigate this issue.[6]

  • Solution 2: Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, switching to strictly anhydrous conditions can suppress protodehalogenation. This may require using a non-aqueous soluble base like potassium trimethylsilanolate (TMSOK).[7]

  • Solution 3: Protect Your Reaction: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen). Oxygen can sometimes contribute to pathways that lead to side products.[6]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition for C4-Pyrazole Bromide (Challenging)Condition for C2'-Phenyl Bromide (More Reactive)Rationale
Pd Precatalyst XPhos Pd G3 (2-4 mol%)Pd(PPh₃)₄ (5 mol%) or SPhos Pd G2 (1-2 mol%)Buchwald precatalysts are superior for electron-deficient or sterically hindered heteroaryl halides.[8][9]
Ligand (Included in precatalyst)(Included or SPhos)Electron-rich, bulky ligands accelerate the catalytic cycle.[10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)K₂CO₃ or K₃PO₄ (2-3 equiv)A stronger base is often needed to facilitate the transmetalation step with less reactive halides.[6]
Solvent 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O (5:1)DME/H₂O (10:4) or 1,4-Dioxane/H₂O (5:1)Solvent choice affects solubility and reaction kinetics; screening is often necessary.[8][11]
Temperature 100-110 °C (Conventional) or 140 °C (Microwave)80-100 °CHigher temperatures are required to overcome the activation energy for the less reactive C4-Br bond.[11][12]

Section 3: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but it is highly sensitive to the choice of ligand and the nature of the amine.

Question: My Buchwald-Hartwig amination at the C4-pyrazole position is failing. What is the most important factor to consider?

Answer: For Buchwald-Hartwig amination, the single most critical parameter is the choice of ligand . The ligand's structure dictates the stability of the catalyst and its ability to facilitate both oxidative addition and reductive elimination. Heteroaryl halides like your pyrazole substrate are known to be challenging coupling partners that can inhibit the catalyst.[13] Therefore, using a state-of-the-art, sterically hindered, electron-rich biarylphosphine ligand is essential for success.

Ligand Selection Guide for Buchwald-Hartwig Amination

amine Amine Nucleophile primary Primary Alkyl/Aryl Amines amine->primary secondary Secondary Alkyl/Aryl Amines amine->secondary heteroaryl Heteroaryl Amines / Amides (Challenging) amine->heteroaryl ligand1 Recommended Ligand: BrettPhos or tBuBrettPhos primary->ligand1 Rationale: Optimized for primary amines, resists catalyst decomposition. ligand2 Recommended Ligand: RuPhos or XPhos secondary->ligand2 Rationale: Effective for bulkier secondary amines. ligand3 Recommended Ligand: tBuBrettPhos or DavePhos heteroaryl->ligand3 Rationale: Highly active ligands required for these less nucleophilic and potentially inhibiting substrates.

Caption: Ligand selection based on amine type.

Question: I am coupling an alkylamine that has a β-hydrogen and getting very low yields. What is happening?

Answer: You are likely observing the effects of β-hydride elimination . This is a common decomposition pathway in palladium catalysis where a hydrogen atom on the carbon beta to the nitrogen is transferred to the metal center, leading to the cleavage of the C-N bond and the formation of an olefin and an inactive palladium-hydride species. This is a significant problem for many primary and secondary alkylamines.[14]

  • Palladium-based Solution: While challenging, using very bulky ligands like tBuXantphos can sometimes suppress this pathway. Lowering the reaction temperature may also help, but this will also slow down the desired reaction.

  • Alternative Catalyst System: If β-hydride elimination is persistent, consider switching to a copper-catalyzed C-N coupling (Ullmann-type reaction). Copper catalysts are not prone to β-hydride elimination and can be very effective for coupling alkylamines with aryl halides, especially aryl iodides.[14][15] You may need to first convert your 4-bromopyrazole to the more reactive 4-iodopyrazole.

Section 4: Standard Operating Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions on a small scale during optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized for a challenging coupling at the C4-position.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv, finely ground).

  • Catalyst Addition: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution) and degassed water (1/5th the volume of dioxane).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a strong base and a modern precatalyst.

  • Preparation: In an oven-dried vial inside a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (1.0 equiv).

  • Solvent & Amine: Add anhydrous, degassed toluene (to make a ~0.2 M solution) followed by the amine (1.2 equiv).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 4-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Derivatization Pathways Overview

start 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole c4_suzuki Suzuki Coupling (ArB(OH)₂ / Pd Cat.) [Challenging Conditions] start->c4_suzuki c2_suzuki Suzuki Coupling (ArB(OH)₂ / Pd Cat.) [Mild Conditions] start->c2_suzuki c4_buchwald Buchwald-Hartwig (R₂NH / Pd Cat.) [Challenging Conditions] start->c4_buchwald desulfonyl Reductive Desulfonylation start->desulfonyl prod_c4 C4-Aryl Product c4_suzuki->prod_c4 prod_c2 C2'-Aryl Product c2_suzuki->prod_c2 prod_c4_amine C4-Amino Product c4_buchwald->prod_c4_amine di_couple Di-Coupling [Harsh Conditions] prod_di C4,C2'-Di-Aryl Product di_couple->prod_di prod_desulfonyl 4-Bromo-1H-pyrazole (after cleavage) desulfonyl->prod_desulfonyl prod_c2->di_couple

Caption: Potential derivatization pathways for the substrate.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]

  • Reductive desulfonylation. Wikipedia. [Link]

Sources

Troubleshooting

Troubleshooting unexpected side products in the synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Technical Support Center: Synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Welcome to the technical support center for the synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic intermediate. As a key building block, its purity and efficient synthesis are paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Core Synthesis Protocol & Mechanism

The synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is typically achieved via a nucleophilic substitution reaction between 4-bromo-1H-pyrazole and 2-bromobenzenesulfonyl chloride.[1] This reaction falls under the classic method for preparing sulfonamides.[1][2] The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new N-S bond and the elimination of hydrogen chloride (HCl). A non-nucleophilic base is required to neutralize the generated HCl, which would otherwise protonate the starting pyrazole, rendering it non-nucleophilic.[3]

Reaction Mechanism

The process begins with the deprotonation of 4-bromo-1H-pyrazole by a base, forming the pyrazolate anion, a potent nucleophile. This anion then attacks the sulfonyl chloride, proceeding through a tetrahedral intermediate which subsequently collapses to form the final product and a chloride ion.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate Stage cluster_product Products Pyrazole 4-Bromo-1H-pyrazole TS Tetrahedral Intermediate Pyrazole->TS + Sulfonyl Chloride - Base SulfonylChloride 2-Bromobenzenesulfonyl Chloride SulfonylChloride->TS Base Base (e.g., Et3N) Base->Pyrazole Salt Base-HCl Salt Base->Salt + HCl Product Target Molecule TS->Product - Cl-

Caption: General mechanism for N-sulfonylation of pyrazole.

Standard Experimental Protocol
  • Preparation: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a suitable base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Reaction: Cool the mixture to 0 °C. Add a solution of 2-bromobenzenesulfonyl chloride (1.05 eq) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction has stalled or shows very low conversion. The main spots on TLC are my starting materials.

This is the most common issue and typically points to one of several underlying problems related to reaction conditions and reagent quality.

  • Causality & Explanation: The nucleophilicity of the pyrazole and the electrophilicity of the sulfonyl chloride are critical. Any factor that diminishes these properties will hinder the reaction.

    • Moisture Contamination: 2-bromobenzenesulfonyl chloride is highly susceptible to hydrolysis. Trace amounts of water in the solvent, on the glassware, or in the starting materials will convert it to the unreactive 2-bromobenzenesulfonic acid.[3]

    • Insufficient or Inappropriate Base: A base is required to scavenge the HCl produced.[1] If the base is too weak, absent, or present in less than stoichiometric amounts, the reaction mixture will become acidic. This protonates the pyrazole's nitrogen, deactivating it as a nucleophile.[3]

    • Reagent Purity: The purity of both starting materials is crucial. Impurities in the 4-bromo-1H-pyrazole can interfere, while degraded sulfonyl chloride will be unreactive.

  • Troubleshooting Steps & Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >100 °C) before use. Use freshly opened or properly stored anhydrous solvents. Running the reaction under a positive pressure of an inert gas like nitrogen or argon is best practice.[3]

    • Verify Base Stoichiometry and Strength: Use at least 1.1 to 1.2 equivalents of a suitable tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Pyridine is also a common choice that can act as both a base and a catalyst.[1][6]

    • Check Reagent Quality: If possible, verify the purity of the 2-bromobenzenesulfonyl chloride by ¹H NMR before use. If it has been stored for a long time or improperly, it may have degraded.

    • Increase Reaction Time/Temperature: Some reactions may be sluggish at room temperature. After confirming the above points, consider gently heating the reaction to 40-50 °C.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Moisture Were anhydrous conditions used? Start->Check_Moisture Check_Base Was >1.1 eq. of appropriate base used? Check_Moisture->Check_Base Yes Action_Dry Solution: Use oven-dried glassware, anhydrous solvents, inert atm. Check_Moisture->Action_Dry No Check_Reagents Are reagents pure and non-degraded? Check_Base->Check_Reagents Yes Action_Base Solution: Verify base stoichiometry and choice (e.g., Et3N, Pyridine). Check_Base->Action_Base No Action_Reagents Solution: Verify reagent purity via NMR or use fresh bottle. Check_Reagents->Action_Reagents No Success Reaction should proceed. Check_Reagents->Success Yes Action_Dry->Success Action_Base->Success Action_Reagents->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I've isolated my product, but the yield is low and I have a significant amount of a white, water-soluble solid. What is this side product?

  • Causality & Explanation: This is almost certainly the hydrochloride salt of the base you used (e.g., triethylammonium chloride). During the reaction, one molecule of HCl is generated for every molecule of product formed. This immediately reacts with the amine base.

    • Et₃N + HCl → [Et₃NH]⁺Cl⁻ This salt is often insoluble in common organic solvents like dichloromethane and may precipitate from the reaction mixture. It is, however, very soluble in water, which is why it is removed during the aqueous workup.

  • Troubleshooting Steps & Solutions:

    • Improve Workup: Ensure your aqueous wash steps are thorough. Washing the organic layer with dilute acid (e.g., 1M HCl) will help pull any remaining free base into the aqueous layer, while subsequent water washes will remove the salt.

    • Filtration (Optional): If a large amount of salt precipitates and causes stirring issues, you can filter the reaction mixture before the aqueous workup, washing the solid with a small amount of fresh solvent. However, a proper aqueous workup is generally sufficient.

Q3: My NMR analysis shows two distinct sets of pyrazole signals, suggesting the formation of a regioisomer. How can this happen with the symmetrical 4-bromo-1H-pyrazole?

  • Causality & Explanation: This is an excellent diagnostic question. While 4-bromo-1H-pyrazole is symmetrical and can only form one N-sulfonylated product, other bromopyrazoles are not. This result strongly suggests you may have inadvertently used the wrong starting material.

    • Incorrect Starting Material: The most likely culprit is the use of 3-bromo-1H-pyrazole (or 5-bromo-1H-pyrazole, which exists in tautomeric equilibrium). N-sulfonylation of an unsymmetrical pyrazole can lead to a mixture of two regioisomers: 1-sulfonyl-3-bromo-pyrazole and 1-sulfonyl-5-bromo-pyrazole.[7]

    • Regioselectivity Factors: The ratio of these isomers is influenced by steric and electronic factors. Generally, substitution occurs at the nitrogen atom further away from a sterically bulky group.[7][8]

  • Troubleshooting Steps & Solutions:

    • Confirm Starting Material Identity: Re-check the label on your starting material bottle. If possible, run an NMR or check the melting point of the pyrazole starting material to confirm its identity as the 4-bromo isomer.

    • Strategic Synthesis: If you must use an unsymmetrical pyrazole, be prepared to separate the resulting regioisomers, typically by careful column chromatography. The regioselectivity can sometimes be influenced by the choice of base, solvent, and cation, but achieving perfect selectivity is challenging.[8]

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal choices for the base and solvent in this synthesis?

The ideal combination facilitates the reaction while minimizing side reactions.

  • Solvent: Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride.[3]

    • Dichloromethane (DCM): Excellent choice due to its inertness and ability to dissolve the starting materials.

    • Acetonitrile (ACN): Another good option, slightly more polar than DCM.

    • Tetrahydrofuran (THF): Generally suitable, but ensure it is anhydrous and peroxide-free.

  • Base: A non-nucleophilic organic base is required.

    • Triethylamine (Et₃N) or DIPEA: These are common, effective, and inexpensive choices. Use 1.1-1.5 equivalents.[9]

    • Pyridine: Can serve as both a base and a nucleophilic catalyst. It is an excellent solvent for these reactions as well, though its removal can be more difficult due to its high boiling point.

ConditionReactantsBase (eq.)SolventTypical YieldPurity (Pre-column)
Optimal 4-Br-Pyrazole, 2-Br-Benzenesulfonyl ChlorideEt₃N (1.2)DCM85-95%>90%
Alternative 4-Br-Pyrazole, 2-Br-Benzenesulfonyl ChloridePyridine (1.5)ACN80-90%>85%
Sub-optimal 4-Br-Pyrazole, 2-Br-Benzenesulfonyl ChlorideK₂CO₃ (2.0)DMF60-75%70-80%

FAQ 2: How can I best monitor the reaction's progress?

Effective monitoring prevents running the reaction for too long or stopping it prematurely.

  • TLC: This is the quickest method. Use a solvent system like 20-30% ethyl acetate in hexanes. The product will be less polar (higher Rf) than the 4-bromo-1H-pyrazole starting material. The 2-bromobenzenesulfonyl chloride may run high on the plate or appear as its hydrolyzed sulfonic acid spot at the baseline.

  • LC-MS: This provides definitive confirmation of product formation by showing the expected mass-to-charge ratio [M+H]⁺ for the target molecule. It is the most reliable method for tracking the disappearance of starting materials and the appearance of the product.[6]

FAQ 3: What are the best practices for handling and storing 2-bromobenzenesulfonyl chloride?

Proper handling is critical for safety and reaction success.

  • Safety: Sulfonyl chlorides are lachrymators and are corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store 2-bromobenzenesulfonyl chloride in a tightly sealed container, preferably in a desiccator or a dry cabinet, to protect it from atmospheric moisture. Storing under an inert atmosphere is ideal for long-term stability.

References

  • ResearchGate. Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. Available at: [Link]

  • ResearchGate. Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Available at: [Link]

  • RSC Publishing. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry. Available at: [Link]

  • Sci-Hub. ChemInform Abstract: Synthesis of Substituted 1H‐Sulfonylpyrazoles and 1H‐Sulfonyl‐2‐pyrazolines and Their Antibacterial Activities. Available at: [Link]

  • PubMed Central. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link]

  • Springer. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Available at: [Link]

  • ResearchGate. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Available at: [Link]

  • ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. Available at: [Link]

  • Taylor & Francis Online. SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Available at: [Link]

  • ResearchGate. Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles | Request PDF. Available at: [Link]

  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • Wikipedia. Sulfonamide. Available at: [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • PubMed. Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine. Available at: [Link]

  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • Pharmaffiliates. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available at: [Link]

  • PubMed. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Available at: [Link]

  • PubMed Central. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Available at: [Link]

  • CORE. The Synthesis of Functionalised Sulfonamides. Available at: [Link]

  • ResearchGate. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Available at: [Link]

  • Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]

  • PubChemLite. 4-bromo-1-(phenylsulfonyl)pyrazole. Available at: [Link]

  • Google Patents.WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • MDPI. Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]

  • PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available at: [Link]

  • RSC Publishing. Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles - Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Long-Term Stability of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Welcome to the technical support center for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (CAS No. 957062-77-0).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (CAS No. 957062-77-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

Q1: What are the optimal storage conditions for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole?

A1: For maximal long-term stability, the compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] Storing it under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidative degradation.

Q2: How can I detect degradation in my sample of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole?

A2: Degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the purity profile, the appearance of new peaks in the chromatogram, or shifts in the NMR spectrum are indicative of degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which includes a pyrazole ring, a sulfonyl group, and bromo-substituents, the primary degradation pathways are likely to be hydrolysis, photolysis, and thermal decomposition.[2][3] The sulfonyl group itself is generally stable to hydrolysis, but the molecule as a whole can be susceptible under certain conditions.[4][5]

Q4: Is 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole sensitive to light?

A4: Yes, compounds with aromatic rings and heteroatoms can be susceptible to photolytic degradation.[3][6] It is crucial to store the compound in a light-protected container, such as an amber vial, and to minimize its exposure to direct light during handling.

Q5: Are there any incompatible materials I should avoid for storage?

II. Troubleshooting Guides

This section provides detailed protocols to identify and mitigate stability issues with 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

Guide 1: Assessing Compound Stability Using Forced Degradation Studies

Forced degradation, or stress testing, is a critical step to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[2][9] This helps in identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To determine the degradation profile of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole under various stress conditions.

Methodology:

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterProcedure
Acid Hydrolysis 0.1 M HClDissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis 0.1 M NaOHDissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation 3% H₂O₂Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
Thermal Degradation 80°CStore the solid compound in a calibrated oven at 80°C for 48 hours.
Photolytic Degradation UV light (254 nm) and visible lightExpose the solid compound and a solution of the compound to a combination of UV and visible light in a photostability chamber.

Data Analysis:

  • Analyze the stressed samples by a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products. An acceptable level of degradation in forced studies is typically in the range of 5-20%.[6]

  • Elucidate the structure of significant degradation products using LC-MS and NMR.

G

Guide 2: Establishing a Long-Term Stability Protocol

A systematic long-term stability study is essential to determine the appropriate storage conditions and shelf-life of the compound.

Objective: To evaluate the stability of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole under recommended and accelerated storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot the compound into multiple vials to avoid repeated opening and closing of the main stock.

  • Storage Conditions:

    • Recommended: 2-8°C in a desiccator.

    • Accelerated: 25°C/60% RH (Relative Humidity) and 40°C/75% RH.

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analytical Testing: At each time point, analyze the samples for:

    • Appearance (visual inspection for color change or physical state).

    • Purity by HPLC.

    • Identification by a suitable spectroscopic method (e.g., FT-IR or NMR) to confirm the integrity of the molecule.

Data Interpretation:

  • Plot the purity of the compound as a function of time for each storage condition.

  • Determine the rate of degradation and extrapolate to establish a tentative shelf-life under the recommended storage conditions.

G

III. Conclusion

The stability of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is crucial for the reliability and reproducibility of research outcomes. By adhering to the recommended storage conditions and employing the troubleshooting guides provided, researchers can ensure the integrity of this compound for long-term use. For further assistance, please do not hesitate to contact our technical support team.

IV. References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Kamboj, P., & Singh, B. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 139-148. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • BioProcess International. (2009, October 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Global Contamination of Halogenated Organic Compounds, 1-15. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Swedish Pollutant Release and Transfer Register. (n.d.). Halogenated organic compounds (AOX). Retrieved from [Link]

  • O'Donoghue, A. C., & Leonori, D. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6036-6042. Retrieved from [Link]

  • O'Donoghue, A. C., & Leonori, D. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6036-6042. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Method Development for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

An in-depth guide to resolving impurities in 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is str...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to resolving impurities in 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is structured to address the practical challenges encountered during the analytical method development for impurity profiling of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. The focus is on providing logical, scientifically-grounded solutions to common chromatographic problems.

Introduction to Impurity Profiling

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a complex halogenated heterocyclic compound, likely serving as an intermediate in pharmaceutical synthesis.[1][2] The identification and quantification of impurities in such active pharmaceutical ingredients (APIs) and intermediates are not merely a quality control exercise; they are a regulatory necessity and fundamental to ensuring the safety and efficacy of the final drug product.[3]

Impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, degradation products, or residual solvents.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines that mandate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds.[3][6] For new drug substances, impurities present at levels of 0.10% or higher often need to be structurally characterized.[6]

This guide provides a troubleshooting framework primarily focused on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common and powerful technique for impurity analysis in the pharmaceutical industry.[7]

Potential Sources of Impurities

Understanding the synthesis route is key to predicting potential impurities. A plausible synthesis involves the reaction of 4-bromo-1H-pyrazole with 2-bromobenzenesulfonyl chloride.

cluster_reactants Starting Materials cluster_products Products & Impurities SM1 4-Bromo-1H-pyrazole API Target API: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole SM1->API + Base Imp2 Starting Material Residue SM1->Imp2 SM2 2-Bromobenzenesulfonyl chloride SM2->API Imp1 Isomeric Impurity: 4-Bromo-1-((4-bromophenyl)sulfonyl)-1H-pyrazole SM2->Imp1 (from 4-isomer impurity in SM2) SM2->Imp2 Imp3 Hydrolysis Product: 2-Bromobenzenesulfonic acid SM2->Imp3 + H2O

Diagram: Potential Impurity Sources

Troubleshooting Common HPLC Issues

This section is formatted as a series of questions that a scientist might ask when encountering problems during method development.

Q1: Why am I seeing significant peak tailing for my main compound?

Answer: Peak tailing is one of the most common chromatographic issues, especially for nitrogen-containing heterocyclic compounds like pyrazoles. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions. The silica backbone of C18 columns has residual silanol groups (Si-OH). At mid-range pH, these silanols can be ionized (Si-O⁻) and interact strongly with protonated basic compounds, causing tailing.[8] The pyrazole nitrogen atoms can act as basic sites.

    • Solution A (Modify pH): Lower the mobile phase pH to around 2.5-3.0 using an additive like trifluoroacetic acid (TFA) or formic acid. At this pH, the silanol groups are not ionized, minimizing the secondary interactions.[8]

    • Solution B (Use a Competing Base): Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.[9]

    • Solution C (Use a Modern Column): Employ a modern, high-purity silica column with end-capping technology. These columns have a much lower concentration of active silanol groups.

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to a non-Gaussian peak shape.

    • Solution: Reduce the injection concentration or volume. Perform a loading study by injecting a series of decreasing concentrations to see if the peak shape improves.[10]

  • Cause 3: Metal Chelation. The analyte may be chelating with trace metal contaminants in the silica matrix.

    • Solution: Use a column specifically designed to have low metal content. Alternatively, adding a chelating agent like EDTA to the mobile phase can sometimes help, although this is less common.

Q2: My retention times are drifting or shifting between runs. What's the cause?

Answer: Unstable retention times compromise the reliability and precision of your method. The issue usually lies with the column, the mobile phase, or the HPLC system itself.[11]

  • Cause 1: Insufficient Column Equilibration. This is the most frequent cause, especially when changing mobile phase composition or running a gradient. The column chemistry needs time to fully equilibrate with the new mobile phase conditions.

    • Solution: Increase the column equilibration time. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase before the first injection.[10] For a standard 150 x 4.6 mm column, this might be 15-20 minutes.

  • Cause 2: Mobile Phase Composition Change. The mobile phase can change over time due to the evaporation of the more volatile organic component (e.g., acetonitrile) or improper mixing.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If using an online mixer (quaternary or binary pump), ensure it is functioning correctly by running a mixing test.[11] Purging the system can help remove air bubbles that affect proportioning.[9]

  • Cause 3: Temperature Fluctuations. Column temperature significantly affects retention time. Even ambient lab temperature changes can cause drift.

    • Solution: Always use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30-40 °C) for stable control.[10]

Q3: I can't separate two closely eluting impurities. How can I improve the resolution?

Answer: Resolution (Rs) is a function of efficiency (N), selectivity (α), and retention factor (k). To improve it, you must change one or more of these parameters.

  • Solution A (Optimize Selectivity - The Most Powerful Tool):

    • Change Organic Modifier: If you are using acetonitrile (ACN), try methanol (MeOH) or vice versa. ACN and MeOH have different solvent properties and can drastically alter the elution order and spacing of peaks.

    • Change Stationary Phase: The target molecule has aromatic rings and a sulfonyl group. A standard C18 provides hydrophobic retention. Consider a column with a different selectivity, such as a Phenyl-Hexyl (provides π-π interactions) or a Pentafluorophenyl (PFP) phase, which is excellent for separating halogenated and isomeric compounds.

    • Modify Mobile Phase pH: Changing the pH can alter the ionization state of your analyte and impurities, leading to significant changes in retention and selectivity. A pH screening (e.g., pH 3, 5, 7) is a valuable step in method development.

  • Solution B (Increase Efficiency):

    • Reduce Particle Size: Switch from a 5 µm particle size column to a 3 µm or sub-2 µm column (UHPLC). This will produce sharper peaks, which can resolve closely eluting compounds. Note that this will increase backpressure.

    • Optimize Flow Rate: Ensure you are operating near the optimal flow rate for your column dimensions (check the van Deemter curve principle).

  • Solution C (Increase Retention):

    • Decrease % Organic: Lowering the amount of organic solvent in the mobile phase will increase the retention time of all compounds, which can sometimes provide more time for peaks to separate. This is most effective when combined with an increase in efficiency.[10]

Frequently Asked Questions (FAQs)

Q: What are the best starting conditions for developing an HPLC method for this compound?

A: For a novel compound like this, a systematic screening approach is best. A good starting point based on its structure (multiple aromatic rings, moderate polarity) would be:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA robust, general-purpose reversed-phase column suitable for hydrophobic compounds.[7][12]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to control silanol interactions and is mass spectrometry compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad "scouting" gradient to determine the approximate elution conditions for the main peak and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stability against ambient temperature fluctuations.
Detection UV/PDA at 220 nm and 254 nmThe aromatic rings suggest strong UV absorbance. A PDA detector allows for peak purity analysis.
Injection Vol. 5 µLA small volume to minimize potential overload and solvent effects.

Q: What kind of degradation products should I expect?

A: The molecule has several potential points of cleavage under stress conditions (e.g., acid, base, heat, light). The most likely degradation pathway is the hydrolysis of the sulfonyl-pyrazole bond (N-S bond).

  • Hydrolytic Degradation: Cleavage of the N-S bond would yield 4-bromo-1H-pyrazole and 2-bromobenzenesulfonic acid. The latter is highly polar and may elute very early in a reversed-phase method.

  • Photolytic Degradation: The bromo-aromatic groups could be susceptible to de-bromination upon exposure to UV light.

Q: How do I confirm the identity of an unknown peak?

A: High-Resolution Mass Spectrometry (HRMS) coupled with HPLC (LC-MS) is the definitive technique.

  • Obtain Accurate Mass: An LC-TOF or LC-Orbitrap instrument can provide the mass of the impurity with high accuracy (typically <5 ppm).

  • Determine Elemental Formula: Use the accurate mass and isotopic pattern (especially the distinctive pattern from the two bromine atoms) to determine the most likely elemental formula.

  • Perform Fragmentation (MS/MS): Fragment the impurity ion and analyze the resulting product ions. The fragmentation pattern provides structural clues that can be compared to the parent compound to identify the point of modification.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development Workflow

This protocol outlines a structured approach to developing a stability-indicating HPLC method.

A Step 1: Define Goals (e.g., separate all impurities >0.05%) B Step 2: Initial Screening - Column (C18, Phenyl) - Organic (ACN, MeOH) - Broad Gradient (5-95% B) A->B C Step 3: Gradient Optimization - Adjust slope and time based on screening results - Aim for k' of main peak between 2 and 10 B->C D Step 4: pH & Buffer Screening - Test different pH values (e.g., 2.8, 4.5, 6.8) - Observe changes in selectivity and peak shape C->D E Step 5: Fine-Tuning - Optimize Temperature (e.g., 25, 35, 45°C) - Optimize Flow Rate D->E F Step 6: Method Validation (ICH Q2) - Specificity, Linearity, Accuracy, Precision, Robustness E->F

Diagram: HPLC Method Development Workflow

Steps:

  • Define Analytical Target Profile: Clearly state the goals. For example: "The method must be able to separate the main peak from all process impurities and degradation products at the 0.1% level with a resolution of Rs > 1.5."

  • Initial Scouting Runs:

    • Prepare the sample at a concentration of ~0.5 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Perform initial fast gradient runs on 2-3 different columns (e.g., a standard C18 and a PFP) with both Acetonitrile and Methanol as the organic modifier.

    • Evaluate the chromatograms for peak count, peak shape, and approximate retention times.

  • Gradient Optimization:

    • Based on the best conditions from the scouting runs, optimize the gradient.

    • If all peaks elute early, make the gradient shallower (e.g., 20-60% B over 30 minutes).

    • If peaks are too retained, make the gradient steeper or increase the initial %B.

  • Forced Degradation Study:

    • Subject the sample to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light) to generate degradation products.[13]

    • Inject these stressed samples to ensure the method can separate the newly formed impurity peaks from the main peak and from each other (i.e., the method is "stability-indicating").

  • Final Optimization & Validation:

    • Once the desired separation is achieved, perform fine-tuning of temperature and flow rate.

    • Proceed with method validation according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[7][14]

References

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions.
  • IJCRT.org. (2023, June 6). REVIEW ON IMPURITY PROFILING OF PHARMACEUTICALS.
  • International Journal of Pharmacy and Pharmaceutical Science. (2025, October 13). Review article on impurity profiling.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Asian Journal of Pharmaceutical Research and Development. (2022, April 15). Impurity Profiling: A Review.
  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
  • Hichrom. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of....
  • Chem-Impex. (n.d.). 4-Bromo-1H-pyrazole.
  • University of Pretoria. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized....
  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Biosynth. (n.d.). 4-Bromo-1-propyl-1H-pyrazole.
  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 4-bromo-1H-pyrazole.
  • PubChemLite. (n.d.). 4-bromo-1-(phenylsulfonyl)pyrazole.
  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • National Institutes of Health (NIH). (n.d.). 4-Bromopyrazole. PubChem.
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  • Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.

Sources

Optimization

Addressing batch-to-batch variability of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Welcome to the comprehensive technical support guide for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address the challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the synthesis, purification, and characterization of this compound, with a special focus on mitigating batch-to-batch variability. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and quality of your experimental results.

Introduction to Batch-to-Batch Variability

Batch-to-batch variability is a critical challenge in chemical synthesis and pharmaceutical development, potentially impacting product quality, efficacy, and safety.[1] The sources of this variability can be multifaceted, arising from inconsistencies in raw materials, slight deviations in reaction conditions, and differences in purification procedures.[2][3] For a complex molecule like 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, stringent control over the entire manufacturing process is paramount to achieving reproducible outcomes. This guide will provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower you to identify and address the root causes of variability in your workflow.

I. Synthetic Workflow and Potential Pitfalls

A plausible and efficient synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole involves the N-sulfonylation of 4-bromo-1H-pyrazole with 2-bromobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Reaction_Vessel Sulfonylation (Aprotic Solvent, Base) 4-bromo-1H-pyrazole->Reaction_Vessel 2-bromobenzenesulfonyl_chloride 2-bromobenzenesulfonyl_chloride 2-bromobenzenesulfonyl_chloride->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Crude_Product Crude Product Workup->Crude_Product Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step Final_Product 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Purification_Step->Final_Product

Caption: Synthetic workflow for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, providing potential causes and actionable solutions.

Synthesis-Related Issues

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in sulfonylation reactions can often be attributed to several factors, including the quality of starting materials, suboptimal reaction conditions, or inefficient purification.[4]

  • Starting Material Quality:

    • 4-bromo-1H-pyrazole: Ensure the starting material is free from isomeric impurities and residual solvents. The purity can be verified by ¹H NMR and GC-MS.

    • 2-bromobenzenesulfonyl chloride: This reagent is susceptible to hydrolysis. Use a fresh bottle or ensure it has been stored under anhydrous conditions. The presence of 2-bromobenzenesulfonic acid can significantly reduce the yield.

    • Solvent and Base: Use anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile.[4] Ensure the base (e.g., triethylamine or pyridine) is dry and of high purity.

  • Reaction Conditions:

    • Base Selection: A sterically hindered, non-nucleophilic base is often preferred to minimize side reactions.[5] Triethylamine is a common choice.

    • Temperature Control: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. However, excessive heat may lead to decomposition.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[5]

  • Purification:

    • Work-up: During the aqueous work-up, ensure the pH is controlled to prevent hydrolysis of the product.

    • Extraction: Use an appropriate organic solvent for extraction to ensure complete recovery of the product from the aqueous layer.

Q2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?

A2: The formation of impurities is a common issue. Their identification is the first step toward mitigation.

  • Potential Impurities and Their Sources:

    • Unreacted Starting Materials: Incomplete reaction can leave residual 4-bromo-1H-pyrazole and 2-bromobenzenesulfonyl chloride (or its hydrolysis product, 2-bromobenzenesulfonic acid).

    • Di-sulfonated Pyrazole: While less common, reaction at another position on the pyrazole ring is possible under harsh conditions.

    • Hydrolysis Product: The desired product can hydrolyze back to 4-bromo-1H-pyrazole and 2-bromobenzenesulfonic acid if exposed to water for prolonged periods, especially under acidic or basic conditions.

  • Identification and Mitigation Strategies:

    • Characterization: Use LC-MS to determine the molecular weight of the impurity.[6] This can provide clues to its identity. ¹H and ¹³C NMR can help elucidate the structure.[7]

    • Reaction Optimization: To minimize unreacted starting materials, consider a slight excess (1.1-1.2 equivalents) of the 2-bromobenzenesulfonyl chloride. To avoid di-sulfonation, maintain a moderate reaction temperature and avoid a large excess of the sulfonylating agent.[5]

    • Work-up and Purification: Perform the aqueous work-up promptly and under neutral or slightly acidic conditions. For purification, column chromatography on silica gel is often effective in separating the desired product from polar impurities.[8]

Troubleshooting_Low_Yield cluster_purity Starting Material Purity cluster_conditions Reaction Conditions cluster_purification_steps Purification Steps Start Low Reaction Yield Check_Purity Check Purity of Starting Materials (¹H NMR, GC-MS) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Improve_Purification Improve Purification Protocol Start->Improve_Purification Purity_OK Purity Acceptable Check_Purity->Purity_OK Purity_Not_OK Purity Unacceptable Check_Purity->Purity_Not_OK Adjust_Base Adjust Base (Type, Equivalents) Optimize_Conditions->Adjust_Base Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Adjust_Time Adjust Reaction Time Optimize_Conditions->Adjust_Time Optimize_Workup Optimize Aqueous Workup (pH control) Improve_Purification->Optimize_Workup Optimize_Extraction Optimize Extraction Solvent Improve_Purification->Optimize_Extraction Action_Purity Source High-Purity Reagentsor Purify Existing Stock Purity_Not_OK->Action_Purity

Caption: Decision workflow for troubleshooting low reaction yield.

Purification-Related Issues

Q3: I am having difficulty purifying the crude product by column chromatography. The product seems to co-elute with an impurity.

A3: Co-elution during column chromatography suggests that the product and impurity have similar polarities.

  • Troubleshooting Column Chromatography:

    • Solvent System Optimization: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Gradually increasing the polarity of the eluent can help resolve closely eluting compounds.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole?

A1: The following are expected spectral characteristics. Actual values may vary slightly depending on the solvent and instrument used.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring protons and the protons of the bromophenyl group. The chemical shifts will be influenced by the electron-withdrawing sulfonyl group.[7][9]
¹³C NMR Resonances for all carbon atoms in the molecule. The carbon attached to the bromine on the pyrazole ring will have a characteristic chemical shift.[10]
Mass Spec (LC-MS) The mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.
FT-IR Characteristic absorption bands for the sulfonyl group (S=O stretching) and the aromatic C-H and C=C bonds.

Q2: How should I store 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole to ensure its stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. As it contains a sulfonyl chloride precursor, it is prudent to assume the final product may have some sensitivity to hydrolysis over long-term storage, especially if not perfectly pure.

Q3: What are the key analytical methods to assess the purity and consistency of different batches?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of the compound and quantifying any impurities.[11][12] A validated HPLC method can be used to compare the chromatograms of different batches, looking for variations in the impurity profile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the retention time and the mass-to-charge ratio of the components in a mixture, making it a powerful tool for identifying unknown impurities.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any structural isomers or major impurities.[15][16]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the crystalline purity of the solid product. Variations in the melting point or the presence of multiple thermal events can indicate impurities or polymorphism.

IV. Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. Method optimization may be required for specific instrumentation and impurity profiles.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with a suitable ratio of A and B (e.g., 70:30 A:B).

    • Run a linear gradient to increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: ¹H NMR for Structural Verification
  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule. Look for any unexpected signals that may indicate the presence of impurities.

V. Conclusion

Addressing the batch-to-batch variability of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole requires a systematic and multi-faceted approach. By understanding the intricacies of the synthetic route, potential side reactions, and purification challenges, researchers can implement robust process controls. The diligent application of analytical techniques such as HPLC and NMR is crucial for monitoring purity and ensuring consistency across batches. This technical support guide provides a foundation for troubleshooting common issues and serves as a valuable resource for producing high-quality, reproducible material for research and development.

VI. References

  • Chem-Impex. (n.d.). 4-Bromo-1H-pyrazole. Retrieved from [Link]

  • Dolgushev, M. V., & Gulevskaya, A. V. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 256-277.

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.

  • Martínez, R., Espinosa-Bautista, N., & Corona-Becerril, D. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(3), 213-218.

  • Kolanowska, A., Zgórka, G., & Stolarczyk, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488.

  • Ben M'barek, K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26359–26372.

  • Li, Y., et al. (2020). Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. ResearchGate.

  • El-Sattar, N. E. A. (2018). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.

  • Kim, D. W., et al. (2004). Purification and Characterization of Arylsulfatase From Sphingomonas Sp. AS6330. Journal of Microbiology and Biotechnology, 14(5), 967-973.

  • Żołnowska, B., et al. (2021). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products. ResearchGate.

  • Stauffer, F., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. International Journal of Pharmaceutics, 547(1-2), 444-454.

  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • Google Patents. (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate. Retrieved from

  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Ionescu, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8205.

  • Wang, Z., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8031-8040.

  • Hussain, A., et al. (2018). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. ResearchGate.

  • Ghorab, M. M., et al. (2015). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Acta Poloniae Pharmaceutica, 72(1), 77-87.

  • Verma, A. K., Alex, M., & Singh, A. K. (2014). Synthesis, characterization and biological evaluation of substituted pyrazoline derivatives. International Journal of Recent Research in Life Sciences, 7(1), 21-25.

  • Zacharis, C. K., & Tzanavaras, P. D. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(10), 2593.

  • Gadani, K., et al. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 12(10), 4881-4885.

  • Saskia, K. (n.d.). 10.7. Reaction: Sulfonation. In Introduction to Organic Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • Chavez, J. A., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 20(8), 14646-14668.

  • Patel, H. V., & Fernandes, P. S. (1990). Synthesis of Substituted 1H‐Sulfonylpyrazoles and 1H‐Sulfonyl‐2‐pyrazolines and Their Antibacterial Activities. ChemInform, 21(46).

  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • Gomaa, A. M. M., & Ali, M. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.

  • BioPharm International. (2018). Raw Material Variability. Retrieved from [Link]

  • Nagarajan, S. (2016). Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. SlideShare.

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Reddy, G. V., et al. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 18(3), 479-483.

  • Stauffer, F., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. ResearchGate.

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(9), 801-807.

  • Bogialli, S., et al. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Ibrahim, Y. M., & Khalaf, M. I. (2023). Synthesis, Characterization, and Antioxidant Screening of Some New Azo Compounds Containing Pyrazole Moiety from Metoclopramide Drug. Iraqi Journal of Science, 64(11), 6061-6072.

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Troubleshooting

Technical Support Center: Strategies to Mitigate the Toxicity of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in Cellular Models

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing the cellular toxicity of 4-Bromo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing the cellular toxicity of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. Our goal is to equip you with the knowledge and tools to troubleshoot common issues, understand the underlying mechanisms of toxicity, and implement effective strategies to reduce off-target effects while preserving the compound's intended biological activity.

Troubleshooting Guide: Immediate Issues & Solutions

This section addresses the most pressing issues encountered during in-vitro experiments with 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

Q1: I'm observing significant cell death at concentrations where I expect to see a specific biological effect, not general toxicity. What's my first step?

A1: Your first step is to systematically rule out experimental artifacts before attributing all cell death to the compound's intrinsic toxicity.

  • Verify Solvent Concentration: The most common culprit is the solvent, typically DMSO. Ensure the final concentration in your culture medium does not exceed 0.1-0.5%, as sensitivity varies between cell lines. Always include a "vehicle-only" control group with the same final DMSO concentration as your highest compound dose.[1]

  • Confirm Compound Integrity and Concentration: Re-verify the concentration of your stock solution. If possible, confirm the compound's purity and identity, as degradation products can sometimes be more toxic than the parent molecule.

  • Assess Baseline Cell Health: Ensure your cells are healthy before treatment. Check for signs of stress, contamination (especially mycoplasma), and ensure they are within an optimal passage number range.

  • Review Incubation Time: Acute toxicity may be time-dependent. Consider running a time-course experiment (e.g., 6, 12, 24, 48 hours) to find a window where the desired biological effect is present, but overt toxicity is minimal.[2]

Q2: My results for cytotoxicity (e.g., IC50 values) are highly variable between experiments. How can I improve reproducibility?

A2: Variability often stems from minor inconsistencies in protocol execution. Rigorous standardization is key.

  • Standardize Seeding Density: Ensure the same number of cells are seeded for every experiment and that they form a consistent monolayer (e.g., 70-80% confluency) at the time of treatment.

  • Control for Cell Cycle: Synchronize the cell cycle if your compound's effect is known to be cell-cycle dependent. Even without synchronization, always seed cells at the same time and treat them after a consistent incubation period.

  • Use a Master Mix: Prepare a master mix of the compound diluted in media for all replicate wells to minimize pipetting errors.

  • Automate Readouts: If possible, use automated plate readers for assays like MTT or LDH release to ensure consistent timing and measurement across all wells.[3]

Q3: How can I begin to distinguish between the compound's intended (on-target) effect and unintended (off-target) toxicity?

A3: This is a critical question in drug development. A multi-pronged approach is necessary:

  • Use a Negative Control: If available, use a structurally similar analog of your compound that is known to be inactive against the intended target. If this analog is not toxic, it suggests the toxicity of your primary compound is linked to its on-target activity or a specific structural motif.

  • Target Engagement Assays: Confirm that your compound is hitting its intended target at the concentrations used. This can be done through methods like Western blotting for downstream pathway markers, enzymatic assays, or cellular thermal shift assays (CETSA).

  • Rescue Experiments: If the compound inhibits a specific pathway, try to "rescue" the cells by providing a downstream product of that pathway. If the cells survive, the toxicity is likely on-target.

  • General Cytotoxicity Assays: Employ a panel of assays that measure different aspects of cell health, such as membrane integrity (LDH release), metabolic activity (MTT, XTT), and ATP content.[4][5] Discrepancies between these can provide clues. For example, a sharp drop in ATP with minimal LDH release might point towards mitochondrial dysfunction.[5]

Frequently Asked Questions (FAQs): Deeper Mechanistic Insights

This section explores the potential drivers of toxicity for this class of molecule and strategic approaches for mitigation.

Q1: What are the likely molecular features of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole that contribute to its toxicity?

A1: While data on this specific molecule is limited, we can infer potential mechanisms based on its structural components: the brominated phenyl rings, the sulfonyl group, and the pyrazole core.

  • Brominated Phenyl Groups: Brominated compounds, particularly those with multiple halogenated aromatic rings, are known to induce cellular stress.[6] A primary mechanism is the impairment of mitochondrial function by disrupting the electron transport chain and uncoupling oxidative phosphorylation.[7][8] This leads to a drop in ATP production and a surge in reactive oxygen species (ROS), causing severe oxidative damage and potentially triggering apoptosis, necroptosis, or ferroptosis.[7][8]

  • Sulfonyl Group: The sulfonyl group (-SO2-) is a common moiety in many pharmaceuticals.[9][10] While often stable, it can sometimes be involved in bioactivation, where cellular metabolism converts the parent drug into a more reactive metabolite.[11][12] These reactive intermediates can covalently bind to cellular proteins or DNA, leading to toxicity. This bioactivation is often mediated by cytochrome P450 (CYP) enzymes.[13][14]

  • Pyrazole Core: The pyrazole ring is generally considered a metabolically stable heterocycle, which is why it is prevalent in many approved drugs.[15][16] However, its metabolism can still occur and the specific substitution pattern influences its overall properties and potential for off-target interactions.[17]

Q2: What are the primary cellular pathways I should investigate for toxicity mechanisms?

A2: Based on the compound's structure, the following pathways are high-priority candidates for investigation:

  • Mitochondrial Dysfunction (Mitotoxicity): This is a central hub for toxicity induced by brominated compounds.[7][8] Key events to measure include a drop in mitochondrial membrane potential (ΔΨm), decreased ATP levels, and increased mitochondrial ROS (mtROS).[5]

  • Oxidative Stress: The generation of ROS can overwhelm the cell's antioxidant defenses.[18] This can be measured directly (e.g., with H2DCFDA) or indirectly by assessing downstream effects like lipid peroxidation or depletion of glutathione (GSH).

  • Apoptosis/Necrosis: Determine the mode of cell death. Look for markers of apoptosis (caspase-3/7/9 activation, annexin V staining) or necrosis (LDH release, propidium iodide uptake).[3][19]

  • Xenobiotic Metabolism: Investigate if the toxicity is dependent on metabolic activation. This can be explored by using inhibitors of key metabolic enzymes (like CYP inhibitors) to see if toxicity is reduced.[13][20]

Diagram 1: Potential Toxicity Pathways This diagram illustrates the potential sequence of events leading to cellular toxicity, starting from the compound's structural features.

ToxicityPathways cluster_compound Compound Features cluster_mechanisms Primary Cellular Insults cluster_outcomes Downstream Toxic Outcomes Compound 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Bromo Brominated Phenyl Rings Sulfonyl Sulfonyl Group Mito Mitochondrial Dysfunction (ETC Inhibition) Bromo->Mito Direct Effect Bioactivation Metabolic Bioactivation (e.g., by CYPs) Sulfonyl->Bioactivation Metabolism ROS ROS Generation Mito->ROS e- Leak ATP_Depletion ATP Depletion Mito->ATP_Depletion OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress Bioactivation->OxidativeStress Reactive Metabolites Apoptosis Apoptosis / Necrosis OxidativeStress->Apoptosis ATP_Depletion->Apoptosis

Caption: Potential mechanisms of compound-induced cytotoxicity.

Q3: What advanced strategies can I implement to reduce this compound's toxicity in my cellular model?

A3: Beyond basic troubleshooting, several strategies can be employed to create a larger therapeutic window.

  • Co-treatment with Antioxidants: If oxidative stress is confirmed as a major contributor, co-incubating the cells with an antioxidant like N-acetylcysteine (NAC) can mitigate toxicity.[6] NAC replenishes intracellular glutathione, a key cellular antioxidant. If NAC reduces cell death without affecting your compound's primary activity, it strongly implicates ROS in off-target toxicity.

  • Formulation Modification: For compounds with poor aqueous solubility, high local concentrations can cause toxicity. Using formulation agents like cyclodextrins can improve solubility and reduce the free, unbound concentration of the drug, potentially lowering toxicity.[21]

  • Use of 3D Cell Models: Migrating from 2D monolayer cultures to 3D models (e.g., spheroids or organoids) can sometimes reduce toxicity.[22] 3D models more closely mimic in-vivo tissues and can have different metabolic profiles and drug sensitivities.

  • Chemical Modification (A Medicinal Chemistry Approach): If you have the capability, rational chemical modification can be a powerful strategy.[23][24] Minor changes to the molecule can significantly alter its toxicity profile.[25] For example, systematically replacing one or both bromine atoms with other groups (like chlorine or methyl) could reveal if the bromination is the primary source of mitotoxicity. This approach aims to dissociate the structural features required for efficacy from those causing toxicity.[26][27]

Experimental Protocols & Methodologies

Diagram 2: Workflow for Investigating and Mitigating Toxicity This workflow provides a logical sequence of experiments to characterize and address compound toxicity.

MitigationWorkflow cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: Mechanism Identification cluster_phase3 Phase 3: Mitigation Strategy Start Observe Unexpected Toxicity Troubleshoot Rule out Artifacts (Solvent, Cell Health) Start->Troubleshoot DoseResponse Confirm Dose-Response & Time-Course (MTT/LDH Assays) AssessMito Assess Mitochondrial Health (ΔΨm, ATP levels) DoseResponse->AssessMito AssessROS Measure Oxidative Stress (H2DCFDA Assay) DoseResponse->AssessROS AssessDeath Determine Cell Death Mode (Annexin V / PI) DoseResponse->AssessDeath Formulation Explore Formulation Changes (e.g., Cyclodextrin) DoseResponse->Formulation Troubleshoot->DoseResponse CoTreatment Test Antioxidant Co-treatment (e.g., NAC) AssessROS->CoTreatment Final Optimized Protocol with Reduced Toxicity CoTreatment->Final Formulation->Final

Caption: A systematic workflow for toxicity assessment and mitigation.

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cells seeded in a 96-well plate

  • 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • H2DCFDA probe (e.g., 10 mM stock in DMSO)

  • Your compound and a positive control (e.g., H2O2)

  • Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium

Procedure:

  • Cell Seeding: Seed cells and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash cells once with warm HBSS. Add 100 µL of H2DCFDA working solution (typically 5-10 µM in HBSS) to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Washing: Remove the H2DCFDA solution and wash the cells twice with warm HBSS to remove any extracellular probe.

  • Treatment: Add 100 µL of your compound (diluted in HBSS or phenol red-free medium) to the wells.

  • Measurement: Immediately measure the fluorescence (Excitation ~485 nm, Emission ~535 nm) over time using a kinetic plate reader. Alternatively, take a single endpoint reading after a defined incubation period (e.g., 1-2 hours).

  • Analysis: Express ROS levels as the fold change in fluorescence intensity compared to the vehicle-treated control.

Data Summary Table

The table below summarizes key toxicity endpoints, the assays used to measure them, and the potential interpretation of the results. This serves as a quick reference for designing your experimental panel.

Toxicity EndpointRecommended Assay(s)Interpretation of Positive Result
Reduced Cell Viability MTT, XTT, CellTiter-Glo® (ATP)[3][5]Indicates general cytotoxicity; a decrease in metabolic activity or ATP levels.
Membrane Disruption Lactate Dehydrogenase (LDH) Release[5]Suggests necrotic or late apoptotic cell death due to loss of plasma membrane integrity.
Apoptosis Induction Annexin V/PI Staining, Caspase-Glo® 3/7[19]Indicates programmed cell death is a primary toxicity mechanism.
Mitochondrial Dysfunction JC-1, TMRM, TMRE (for ΔΨm)[5]A decrease in fluorescence ratio or intensity indicates depolarization of the mitochondrial membrane.
Oxidative Stress H2DCFDA, CellROX® Green/Deep Red[6]An increase in fluorescence indicates elevated levels of intracellular ROS.
References
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • National Academies of Sciences, Engineering, and Medicine. (2015). 4 Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity.
  • Al-Mousa, A., & Michelangeli, F. (2025).
  • Wikipedia. (n.d.). Xenobiotic metabolism.
  • Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1), 13-21.
  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Al-Mousa, A., & Michelangeli, F. (2026). Mitochondria Under Fire: Toxicological Mechanisms of Brominated Flame Retardants.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Fiveable. (n.d.). Biotransformation & Detoxification Mechanisms. Ecotoxicology Class Notes.
  • Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity.
  • Jabbar Kadhum, N., Dastmalchi, N., Banamolaei, P., & Safaralizadeh, R. (n.d.). The three-step detoxification of xenobiotics.
  • Mariussen, E., & Fonnum, F. (2006). Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). Journal of Toxicology and Environmental Health, Part B, 9(3), 171-197.
  • Omics Online. (2024).
  • University of Iowa. (n.d.).
  • Bennett, B. J., & Gustafsson, J. Å. (2016). Emerging roles of xenobiotic detoxification enzymes in metabolic diseases. Journal of Internal Medicine, 279(5), 434-448.
  • Wikipedia. (n.d.).
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  • Biomedical Journal of Scientific & Technical Research. (2023).
  • Roy, K., & Ghosh, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1839-1842.
  • MDPI. (2024). Chemical Modification of Pactamycin Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity.
  • ResearchGate. (n.d.). Insights into Brominated Flame Retardant Neurotoxicity: Mechanisms of Hippocampal Neural Cell Death and Brain Region-Specific Transcriptomic Shifts in Mice.
  • National University of Singapore Faculty of Science. (2018). Subtle changes in chemical structure can affect drug toxicity.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Small Molecule Inhibitor Toxicity in Cell Culture.
  • Reddit. (2024).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Bioactive compounds containing sulfonyl groups.
  • Frontiers. (n.d.).
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  • Lee, J. H., & Cheong, J. H. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 6(39), 41444–41455.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1228, 129755.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025).
  • YouTube. (2021). Biochemical Mechanisms for Drug Toxicity with Dr. A. Beasley Green.
  • Parchem. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • ResearchGate. (2025). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
  • YouTube. (2024).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • MDPI. (2022).
  • American Chemical Society. (n.d.). Rational Molecular Design for Reduced Toxicity.
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  • International Journal of Nanomedicine. (2026).
  • National Institutes of Health. (n.d.). 4-Bromopyrazole.
  • Semantic Scholar. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line.
  • National Institutes of Health. (2023).
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.).

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Optimization

Refinement of analytical techniques for trace analysis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Technical Support Center: Trace Analysis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Welcome to the technical support center for the analysis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This guide is desig...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trace Analysis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Welcome to the technical support center for the analysis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who require robust and sensitive analytical methods for this compound at trace levels. Given its structure—containing two bromine atoms, a sulfonyl group, and a pyrazole ring—this molecule presents unique analytical challenges, often being monitored as a potential genotoxic impurity (PGI) in pharmaceutical development.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for trace analysis of this compound?

A1: For trace-level quantification of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most suitable technique.[1][4][5]

  • Scientific Rationale:

    • HPLC provides the necessary chromatographic separation from the active pharmaceutical ingredient (API) and other impurities. Reversed-phase HPLC is typically the method of choice.

    • Mass Spectrometry (MS) offers unparalleled sensitivity and selectivity, which are critical for trace analysis where impurity levels can be in the parts-per-million (ppm) range.[6]

    • Tandem MS (MS/MS) , particularly in Multiple Reaction Monitoring (MRM) mode, provides an additional layer of specificity by monitoring a specific fragmentation pathway of the parent ion, drastically reducing matrix interference and improving signal-to-noise.

Gas Chromatography (GC) is generally less suitable due to the compound's relatively high molecular weight (287.13 g/mol without the 2-bromophenylsulfonyl group, significantly higher with it) and lower volatility, which could require high temperatures leading to potential thermal degradation.[7]

Q2: What are typical starting HPLC-MS/MS conditions for method development?

A2: A good starting point for method development would involve a reversed-phase separation with mass spectrometric detection. Below is a table with recommended initial parameters.

ParameterRecommended Starting ConditionRationale & Notes
HPLC Column C18, 2.1 x 100 mm, 1.8 µmC18 provides good hydrophobic retention for this type of molecule. The smaller particle size enhances efficiency and peak sharpness.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for positive mode electrospray ionization (ESI) and helps control peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 10 minutesA broad gradient is a good starting point to determine the elution profile.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce backpressure.
Injection Vol. 5 µLA smaller volume minimizes solvent effects and potential for overload.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyrazole nitrogen is a site for protonation.
MS Analysis Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity. Precursor ion would be [M+H]+. Product ions would need to be determined by infusion.
Q3: How should I prepare my sample and standards?

A3: Sample preparation is critical to avoid introducing contaminants or losing the analyte.

  • Solvent Selection: Use a diluent that is compatible with the mobile phase to ensure good peak shape. A mixture of water and acetonitrile (e.g., 50:50) is often a good choice. Avoid using a solvent significantly stronger than the initial mobile phase conditions, as this can cause peak distortion.

  • Stock Solutions: Prepare stock solutions of your reference standard in a high-purity organic solvent like acetonitrile or methanol.

  • Working Solutions: Dilute the stock solution with your chosen sample diluent to create calibration and quality control standards.

  • Sample Matrix: For analyzing the impurity in a drug substance, dissolve the drug substance in the same diluent at a high concentration (e.g., 1-10 mg/mL) to achieve the required low detection limits for the impurity.

  • Filtration: Always filter samples and standards through a 0.22 µm syringe filter (e.g., PVDF or PTFE) before injection to remove particulates that could clog the system.[8]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Poor Peak Shape - Significant Tailing

A: Peak tailing is a common issue and can originate from chemical interactions or physical problems within the HPLC system.[9]

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: The pyrazole moiety contains basic nitrogen atoms that can interact with acidic residual silanol groups on the silica-based stationary phase. This is a primary cause of peak tailing for basic compounds.[9]

      • Solution: Operate at a lower mobile phase pH. Adding an acid like formic or acetic acid (0.1%) protonates the silanol groups, reducing their ability to interact with the analyte.[9] Be cautious not to go below pH 2.5 for standard silica columns to avoid stationary phase hydrolysis.

      • Alternative: Use a highly deactivated, end-capped column or a hybrid particle column which has fewer exposed silanol groups.

    • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.

      • Solution: Dilute your sample or reduce the injection volume. Check if the peak shape improves at lower concentrations.[10][11]

    • Column Contamination or Void: Accumulation of strongly retained matrix components at the column inlet or the formation of a void in the packing bed can disrupt the flow path.[9][12]

      • Solution: Use a guard column to protect the analytical column from contamination.[12] If a void is suspected, reverse-flush the column (if the manufacturer permits) or replace it.

    • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, which often manifests as tailing for early-eluting peaks.[12]

      • Solution: Minimize the length and internal diameter of all connection tubing. Ensure all fittings are properly seated without dead volume.

Problem 2: Low Sensitivity / Poor Signal-to-Noise (S/N)

A: Achieving low detection limits is paramount for trace analysis. Low sensitivity can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.

  • Potential Causes & Solutions:

    • Suboptimal Ionization: The analyte may not be ionizing efficiently in the MS source.

      • Solution (MS): Optimize MS source parameters such as capillary voltage, source temperature, and gas flows. Perform an infusion of the analyte to fine-tune these settings and identify the most intense and stable precursor and product ions for MRM.

      • Solution (HPLC): Ensure the mobile phase is conducive to ionization. For positive ESI, the presence of a proton donor (e.g., 0.1% formic acid) is crucial. Avoid non-volatile buffers like phosphate, which can cause ion suppression.

    • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix (like the API itself) can compete with the analyte for ionization, reducing its signal.

      • Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components. Adjust the gradient profile or experiment with a different stationary phase (e.g., Phenyl-Hexyl) that offers different selectivity.

      • Alternative: Implement a sample cleanup procedure like Solid Phase Extraction (SPE) to remove interfering components before injection.

    • Analyte Degradation: The compound may be unstable in the chosen sample diluent or on the autosampler.

      • Solution: Assess the stability of the analyte in your chosen solvent over time. Consider using an amber vial to protect against light-induced degradation and keep the autosampler tray cooled.

Problem 3: Baseline Instability (Drift, Noise, or Ghost Peaks)

A: A stable baseline is essential for accurate integration of low-level peaks. Instability is often related to the mobile phase, detector, or system contamination.[8][11]

  • Potential Causes & Solutions:

    • Mobile Phase Issues: Insufficiently degassed solvents can release bubbles in the pump or detector, causing pressure fluctuations and baseline spikes.[8] Contaminated or improperly mixed mobile phases can cause drift.

      • Solution: Always degas your mobile phase using sonication, vacuum filtration, or an inline degasser. Prepare fresh mobile phases daily.

    • System Contamination: Carryover from a previous, more concentrated injection can lead to "ghost peaks" appearing in subsequent runs.[8][10]

      • Solution: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent (e.g., acetonitrile/isopropanol). Inject blanks after high-concentration samples to confirm the system is clean.

    • Detector Lamp/Source Instability: An aging detector lamp (in UV) or an unstable MS source can contribute to noise and drift.

      • Solution: Check the detector lamp's usage hours and replace if necessary. For MS, ensure the source is clean and that gas flows and temperatures are stable.

Visualizing the Workflow & Troubleshooting Logic

A clear understanding of the analytical workflow and a logical approach to troubleshooting are key to efficient problem-solving.

General Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample in appropriate diluent Filter Filter through 0.22 µm Syringe Filter Prep->Filter HPLC HPLC Separation (Reversed-Phase) Filter->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Quantify->Report Final Report

Caption: High-level workflow for trace analysis.

Troubleshooting High System Pressure

Pressure Troubleshooting action action result result Start High Pressure Observed Q1 Disconnect Column. Pressure Drop? Start->Q1 First Step Q2 Check tubing & fittings for blockage. Systemic Issue. Q1->Q2 No Q3 Column is the source. Is it a new issue? Q1->Q3 Yes A2 Replace blocked tubing/fitter Q2->A2 Isolate & replace blocked component. Solved1 System OK A2->Solved1 Problem Fixed A3a Contamination build-up on frit or column head. Q3->A3a No, gradual increase A4a Possible sample precipitation or frit blockage. Q3->A4a Yes, sudden spike A3b Reverse flush column (if allowed) or replace guard/column. A3a->A3b Action Solved2 System OK A3b->Solved2 Problem Fixed A4b Review sample prep. Filter samples. Replace guard/column. A4a->A4b Action Solved3 System OK A4b->Solved3 Problem Fixed

Caption: Decision tree for diagnosing high backpressure.

Method Validation Protocol Summary

Any analytical method used for quality control in drug development must be validated to prove it is suitable for its intended purpose.[13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest. Should show no interference from the API, other impurities, or matrix components at the analyte's retention time.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified. Typically established at a signal-to-noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically established at an S/N of 10:1. Precision (%RSD) at this level should be < 10-20%.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Typically assessed over a range from LOQ to 150% of the specification limit. Acceptance Criterion: Correlation coefficient (r²) ≥ 0.99.[17]
Accuracy The closeness of the test results to the true value. Determined by spike/recovery experiments at multiple levels (e.g., LOQ, 100%, 150%). Acceptance Criterion: Recovery between 80% and 120% for trace impurities.[17]
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements. Repeatability is assessed over a short interval under the same conditions. Intermediate precision is assessed on different days, with different analysts, or on different equipment. Acceptance Criterion: Relative Standard Deviation (%RSD) should be < 15% for trace analysis.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.1, column temp ±2°C). Provides an indication of its reliability during normal usage.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. [Link]

  • Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. [Link]

  • HPLC Troubleshooting Guide. [Link]

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  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

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  • Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation. [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances | Biotechnology Journal International. [Link]

  • Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food | Request PDF - ResearchGate. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

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  • Advances in Bromine Speciation by HPLC/ICP-MS | S4Science. [Link]

  • Advances in Bromine Speciation in Drinking Water by HPLC/ICP-MS - S4Science. [Link]

  • Structural analysis and computational studies of pyrazole derivative - OUCI. [Link]

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  • The expert's guide to pharmaceutical impurity analysis - Manufacturing Chemist. [Link]

  • Trace Level Impurities in Pharmaceuticals - Separation Science. [Link]

  • Pharmaceutical Trace Analysis - PMC - NIH. [Link]

  • Common Issues in HPLC Analysis - Medikamenter Quality Services. [Link]

  • Challenges in Pharmaceutical Impurity Characterization & Solutions | SynThink. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR. [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB. [Link]

  • Principal mass fragmentation of 4-bromopyrazole 3. - ResearchGate. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. [Link]

  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti - Der Pharma Chemica. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Efficacy Comparison of Pyrazole-Based Inhibitors: A Case Study on 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its remarka...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and metabolic stability have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[2] Notable pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the kinase inhibitors Ruxolitinib and Ibrutinib, and the antiviral Lenacapavir, highlighting the scaffold's broad therapeutic impact.[2]

The efficacy of a pyrazole-based drug is intrinsically linked to the substituents decorating the core ring, which dictate target specificity, potency, and pharmacokinetic properties. This guide provides a comprehensive framework for evaluating the efficacy of a novel pyrazole derivative, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole , by comparing it to established inhibitors. Due to the absence of published biological data for this specific molecule, we will hypothesize its mechanism based on structural analogy and outline the rigorous experimental workflow required for its characterization. We will use the well-characterized, selective COX-2 inhibitor Celecoxib as our primary benchmark, given its structural relation to the diaryl-substituted pyrazole class.[3][4]

Part 1: Initial Characterization and Target Hypothesis

The structure of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole features a diaryl substitution pattern and a sulfonyl group, which are hallmark features of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[5][6] The COX-2 enzyme is a key mediator of inflammation and pain by converting arachidonic acid into prostaglandins.[7] Its selective inhibition is a validated strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[8]

Therefore, a logical starting hypothesis is that our compound of interest acts as a COX-2 inhibitor. This hypothesis forms the basis of our experimental design, which will aim to confirm this mechanism of action and quantify its potency and selectivity relative to established drugs.

The COX-2 Pro-Inflammatory Signaling Pathway

The diagram below illustrates the central role of COX-2 in the inflammatory cascade, representing the pathway our hypothetical inhibitor aims to disrupt.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects PL Membrane Phospholipids AA Arachidonic Acid PL->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerized to Inflammation Inflammation, Pain, Fever PGE2->Inflammation Mediates Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 cPLA2 Stimuli->PLA2 Activates PLA2->PL Inhibitor Pyrazole Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Inhibits

Caption: The COX-2 signaling pathway in inflammation.

Part 2: A Methodological Workflow for Comparative Efficacy Assessment

To rigorously compare our novel compound with established inhibitors, a multi-tiered approach starting from biochemical assays and progressing to cell-based models is essential.[9][10] This workflow ensures that we measure direct target engagement and translate those findings into a more physiologically relevant context.

Experimental_Workflow Start Novel Compound: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Biochem Step 1: Biochemical Assays (In Vitro) Start->Biochem IC50 IC50 Determination (COX-1 & COX-2) Biochem->IC50 Cellular Step 2: Cellular Assays (Ex Vivo) Biochem->Cellular If potent & selective Selectivity Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) IC50->Selectivity Comparison Step 3: Comparative Data Analysis Selectivity->Comparison PGE2_Assay PGE2 Production Assay in LPS-stimulated RAW 264.7 cells Cellular->PGE2_Assay Toxicity Assess Cytotoxicity (e.g., MTT Assay) Cellular->Toxicity EC50 Determine Cellular Potency (EC50) PGE2_Assay->EC50 EC50->Comparison Toxicity->Comparison DataTable Summarize Data in Comparison Table Comparison->DataTable Conclusion Draw Conclusions on Relative Efficacy & Selectivity DataTable->Conclusion

Caption: Workflow for evaluating a novel pyrazole inhibitor.

A. In Vitro Efficacy: Biochemical Inhibition Assays

The first critical step is to determine the compound's direct inhibitory effect on the purified target enzyme(s). The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying inhibitor potency.[11]

Causality of Experimental Choice: We must test against both COX-1 and COX-2 isoforms. This is non-negotiable for trustworthiness. The ratio of IC50 values (IC50 COX-1 / IC50 COX-2) provides the Selectivity Index (SI), a critical parameter for predicting the likelihood of gastrointestinal side effects. A higher SI indicates greater selectivity for COX-2.[4]

Comparative Data Summary:

The table below presents published IC50 values for known pyrazole-based COX-2 inhibitors. This serves as the benchmark against which our novel compound ("Compound X") would be measured.

CompoundTargetIC50 (nM)Selectivity Index (SI) (COX-1/COX-2)Reference
Compound X COX-1TBDTBDN/A
COX-2TBD
Celecoxib COX-115,000~375[12][13]
COX-240
SC-558 COX-1>10,000>100[14]
COX-290
Deracoxib COX-1380~38[8]
COX-210

TBD = To Be Determined experimentally.

B. Cellular Efficacy: Measuring Target Engagement in a Biological System

While biochemical assays are essential, they do not account for factors like cell permeability or interaction with intracellular components.[9] Therefore, a cell-based assay is a mandatory validation step.

Causality of Experimental Choice: A widely accepted model involves using macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce robust COX-2 expression and subsequent prostaglandin E2 (PGE2) production.[3] Measuring the reduction in PGE2 levels in the presence of the inhibitor provides a physiologically relevant measure of its efficacy (EC50). An accompanying cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply cell death.[15]

Part 3: Detailed Experimental Protocols

The following protocols are self-validating systems, including necessary controls to ensure data integrity.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (IC50 Determination)

This protocol is based on a chromogenic or enzyme immunoassay (EIA) method to detect prostaglandin formation.[4][16]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a stock solution of the substrate, arachidonic acid (e.g., 10 mM in ethanol).

    • Prepare serial dilutions of "Compound X" and reference inhibitors (e.g., Celecoxib) in DMSO, typically ranging from 1 pM to 100 µM.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer.

    • Add 10 µL of heme cofactor.

    • Add 10 µL of the diluted inhibitor solution (or DMSO for the 'no inhibitor' control).

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2). Use separate plates for each enzyme.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate.

    • Incubate for an additional 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • Quantification and Data Analysis:

    • Quantify the amount of PGE2 produced using a commercial Prostaglandin E2 EIA Kit, following the manufacturer's instructions.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[17][18]

Protocol 2: Cellular PGE2 Production Assay (EC50 Determination)

This protocol measures the functional inhibition of COX-2 in a cellular context.

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Plate the cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Inhibitor and Stimulant Treatment:

    • The next day, replace the medium with serum-free DMEM.

    • Add serial dilutions of "Compound X" or a reference inhibitor to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitors for 1 hour at 37°C.

    • Induce COX-2 expression by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for 24 hours at 37°C.

  • PGE2 Measurement:

    • After incubation, carefully collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cell debris.

    • Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit as described in the previous protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition versus the log of inhibitor concentration and fit the curve to determine the cellular EC50 value.

Conclusion

This guide outlines a rigorous, logical, and experimentally validated pathway for assessing the efficacy of a novel pyrazole-based compound, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. By hypothesizing a target based on structural precedent and employing a tiered system of biochemical and cellular assays, researchers can effectively characterize its potency and selectivity. The direct comparison to benchmark compounds like Celecoxib provides the necessary context to evaluate its potential as a therapeutic candidate. This systematic approach, grounded in established scientific principles and self-validating protocols, is fundamental to advancing promising molecules in the drug development pipeline.

References

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  • Kuzu, B., et al. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. Journal of Molecular Structure. Available at: [Link]

  • Ansari, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Gaba, M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem Compound Database. Available at: [Link]

  • Gao, F., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B. Available at: [Link]

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  • Al-Gawad, N. M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Available at: [Link]

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  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Available at: [Link]

  • Bekhit, A. A., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-pyrazole in Pharmaceutical Discovery. Pharmaffiliates. Available at: [Link]

  • Gierse, J. K., et al. (1999). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Biochemical Journal. Available at: [Link]

  • Singh, N., & Amir, M. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

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  • Lako, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

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  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole: A Comparative Efficacy Study

Introduction: The Rationale for a New Pyrazole Derivative in Inflammation Research The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Pyrazole Derivative in Inflammation Research

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Notably, the diarylpyrazole structure is famously embodied by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that has become a cornerstone in anti-inflammatory therapy.[2][4] The continued exploration of novel pyrazole derivatives is driven by the quest for agents with improved efficacy, selectivity, and safety profiles.

This guide focuses on a specific novel compound: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole . Given its structural relation to known anti-inflammatory agents, a rigorous in vivo validation is imperative to characterize its therapeutic potential. This document, prepared for fellow researchers and drug development professionals, outlines a comprehensive, multi-model strategy for validating the anti-inflammatory effects of this compound. We will not merely present protocols; we will delve into the causality behind the experimental design, establishing a self-validating framework to compare the subject compound against industry-standard anti-inflammatory agents. Our objective is to provide a robust roadmap for generating decisive data on its efficacy and potential mechanism of action.

Pillar 1: Strategic Selection of Comparators and In Vivo Models

A compound's performance can only be interpreted in the context of established standards. The choice of comparators is therefore critical. We propose a multi-pronged approach using agents with distinct mechanisms of action to triangulate the potential activity of our test compound.

Selected Comparators:

  • Celecoxib: As a selective COX-2 inhibitor with a pyrazole core, Celecoxib is the most direct and logical competitor.[2][5] Its mechanism involves blocking the synthesis of pro-inflammatory prostaglandins.[6][7][8] A superior or equivalent performance to Celecoxib would be a significant finding.

  • Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone represents a benchmark for broad-spectrum anti-inflammatory activity.[9][10] It acts by suppressing the expression of multiple pro-inflammatory genes, inhibiting cytokine production (e.g., TNF-α, IL-1, IL-6) and neutrophil migration.[9][11][12] This allows us to gauge the overall potency of our compound against a powerful, albeit less specific, agent.

Selection of In Vivo Models:

No single animal model can fully recapitulate the complexity of human inflammation.[13] Therefore, a tiered approach using models that represent acute, systemic, and chronic inflammatory states is essential for a comprehensive evaluation.[14]

  • Carrageenan-Induced Paw Edema (Acute Localized Inflammation): This is the workhorse model for initial screening of anti-inflammatory compounds.[15] Injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by rapid edema formation, providing a clear and quantifiable measure of efficacy.[15]

  • Lipopolysaccharide-Induced Systemic Inflammation (Acute Systemic Response): Administration of Lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent systemic inflammatory response, mimicking aspects of sepsis.[16][17] This model is invaluable for assessing a compound's ability to modulate the systemic release of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[18]

  • Collagen-Induced Arthritis (Chronic Autoimmune Inflammation): For compounds showing promise in acute models, the Collagen-Induced Arthritis (CIA) model in rats or mice serves as a gold standard for preclinical evaluation of rheumatoid arthritis therapeutics.[19][20] It shares many pathological and immunological features with human RA, including synovial hyperplasia, cellular infiltration, and joint destruction.[21][22][23]

Pillar 2: Experimental Design and Self-Validating Protocols

The integrity of our findings rests on meticulously planned and executed experiments. The following workflow and protocols are designed to be self-validating through the inclusion of vehicle (negative) and multiple positive controls.

Overall Experimental Workflow

The logical flow of the validation process is crucial for making go/no-go decisions at each stage.

G cluster_0 Phase 1: Acute Inflammation Screening cluster_1 Phase 2: Systemic Inflammation & Cytokine Response cluster_2 Phase 3: Chronic Autoimmune Model A Carrageenan-Induced Paw Edema Model B Paw Volume Measurement (Primary Endpoint) A->B C Tissue Histopathology (Cell Infiltration) A->C Decision1 Compound Active? B->Decision1 C->Decision1 D LPS-Induced Systemic Inflammation Model E Serum Cytokine Analysis (TNF-α, IL-6, IL-1β) D->E F Organ Histopathology (Lung, Liver) D->F Decision2 Compound Suppresses Systemic Cytokines? E->Decision2 F->Decision2 G Collagen-Induced Arthritis (CIA) Model H Clinical Arthritis Scoring & Paw Thickness G->H I Histopathology of Joints (Synovitis, Erosion) G->I J Systemic Biomarkers (Anti-Collagen Abs, Cytokines) G->J End Comprehensive Profile Established H->End I->End J->End Start Test Compound: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Start->A Decision1->D Yes Decision2->G Yes

Caption: In vivo validation workflow for a novel anti-inflammatory agent.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Rationale: This protocol is designed to provide a rapid and reproducible assessment of the compound's ability to inhibit acute edema. Measuring paw volume at multiple time points allows for the characterization of the duration of action.[24]

Methodology:

  • Animal Model: Male Wistar rats (180-220g).

  • Grouping (n=8 per group):

    • Group 1: Vehicle (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (Dose 1, e.g., 10 mg/kg, p.o.)

    • Group 3: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (Dose 2, e.g., 30 mg/kg, p.o.)

    • Group 4: Celecoxib (e.g., 30 mg/kg, p.o.)

    • Group 5: Dexamethasone (e.g., 1 mg/kg, i.p.)

  • Procedure:

    • Measure the initial volume of the right hind paw (V₀) using a plethysmometer.

    • Administer the respective compounds or vehicle.

    • One hour post-treatment, inject 0.1 mL of 1% λ-carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[24][25]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]

  • Primary Endpoint Analysis:

    • Calculate the edema volume: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle group.

  • Secondary Endpoint (Histopathology):

    • At 5 hours, euthanize animals and dissect the paw tissue.

    • Fix in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining.

    • Score for leukocyte infiltration and tissue edema.[26][27]

Protocol 2: LPS-Induced Systemic Inflammation in Mice

Rationale: This protocol assesses the compound's ability to curb the systemic "cytokine storm" that drives the pathology in many inflammatory diseases. Measuring key pro-inflammatory cytokines provides direct insight into the compound's immunomodulatory effects.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping (n=8 per group):

    • Group 1: Saline (i.p.) + Vehicle (p.o.)

    • Group 2: LPS (i.p.) + Vehicle (p.o.)

    • Group 3: LPS (i.p.) + 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (30 mg/kg, p.o.)

    • Group 4: LPS (i.p.) + Dexamethasone (5 mg/kg, i.p.)

  • Procedure:

    • Administer the test compound or vehicle.

    • One hour later, administer LPS from E. coli O111:B4 (e.g., 1 mg/kg, i.p.).[17]

    • Monitor animals for clinical signs of inflammation (lethargy, piloerection).[28]

  • Primary Endpoint Analysis (Cytokine Levels):

    • At 2 hours post-LPS (for TNF-α peak) and 6 hours post-LPS (for IL-6/IL-1β peaks), collect blood via cardiac puncture into EDTA tubes.[29]

    • Centrifuge to obtain plasma.

    • Quantify plasma concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[30][31]

  • Secondary Endpoint (Histopathology):

    • At 24 hours, harvest lungs and liver for H&E staining to assess for inflammatory cell infiltration and tissue injury.

Pillar 3: Data Interpretation and Mechanistic Insights

The data generated from these models must be synthesized to build a comprehensive profile of the compound.

Illustrative Comparative Data

The following tables present hypothetical data to illustrate how results would be structured for clear comparison.

Table 1: Hypothetical Efficacy in Carrageenan-Induced Paw Edema

Treatment Group (Dose)Peak Edema Volume (mL) ± SEM% Inhibition of Edema at 3h
Vehicle1.25 ± 0.11-
Test Compound (10 mg/kg) 0.88 ± 0.0929.6%
Test Compound (30 mg/kg) 0.55 ± 0.0756.0%
Celecoxib (30 mg/kg)0.60 ± 0.0852.0%
Dexamethasone (1 mg/kg)0.45 ± 0.0664.0%

Table 2: Hypothetical Effect on LPS-Induced Plasma Cytokines

Treatment GroupTNF-α (pg/mL) ± SEM (at 2h)IL-6 (pg/mL) ± SEM (at 6h)
Saline + Vehicle50 ± 1585 ± 20
LPS + Vehicle3500 ± 41012500 ± 1300
LPS + Test Compound 1850 ± 3506200 ± 950
LPS + Dexamethasone800 ± 1502100 ± 400
Dissecting the Mechanism of Action

The comparative data provides crucial clues to the compound's mechanism.

  • Scenario 1: Strong activity in the carrageenan model, comparable to Celecoxib, but weaker activity in the LPS model. This would strongly suggest a COX-2 inhibitory mechanism, as prostaglandin synthesis is a dominant driver of carrageenan-induced edema.[15]

  • Scenario 2: Moderate activity in the carrageenan model but strong suppression of cytokines in the LPS model, comparable to Dexamethasone. This would point away from COX-2 as the primary target and suggest a broader immunomodulatory mechanism, possibly involving the inhibition of transcription factors like NF-κB, which is a master regulator of inflammatory cytokine production.[11]

To further investigate these possibilities, we can visualize the key inflammatory pathways.

G cluster_0 Pro-Inflammatory Signaling Cascade cluster_1 Arachidonic Acid Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation (Edema, Pain, Fever) Cytokines->Inflammation Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂) COX2->PGs PGs->Inflammation Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Transcription Celecoxib Celecoxib / Test Compound? Celecoxib->COX2 Inhibits

Sources

Validation

Head-to-head comparison of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole and Celecoxib

An In-Depth Comparative Analysis of a Novel Pyrazole Derivative and the Archetypal COX-2 Inhibitor, Celecoxib In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) rem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of a Novel Pyrazole Derivative and the Archetypal COX-2 Inhibitor, Celecoxib

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy, aiming to mitigate inflammation and pain while sparing the gastrointestinal-protective functions of the COX-1 isoform. Celecoxib, a diaryl-substituted pyrazole, represents a landmark achievement in this field. This guide provides a head-to-head comparative framework for evaluating a novel pyrazole derivative, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, against the well-established profile of Celecoxib.

While Celecoxib's biological activity is extensively documented, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole exists primarily as a catalogued chemical entity with no publicly available pharmacological data. Therefore, this guide will first deconstruct the known attributes of Celecoxib and then, based on structural analogy, propose a comprehensive experimental roadmap for the characterization and direct comparison of this novel pyrazole derivative. This document is intended for researchers and drug development professionals, providing the scientific rationale and detailed protocols necessary for such a comparative investigation.

Part 1: Structural and Mechanistic Foundations

Celecoxib: The Established Benchmark

Celecoxib is a selective COX-2 inhibitor belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features a central pyrazole ring with a p-sulfamoylphenyl group at the N1 position and a 4-methylphenyl group at the C5 position. This specific arrangement allows it to bind with high affinity to the catalytic site of the COX-2 enzyme.

The selectivity of Celecoxib for COX-2 over COX-1 is attributed to key differences in the active sites of the two enzyme isoforms. The COX-1 active site has a smaller, more constricted channel due to the presence of an isoleucine residue (Ile523), whereas COX-2 possesses a larger valine residue (Val523) at the same position. This substitution creates a larger side pocket in the COX-2 active site, which can accommodate the bulky sulfonamide group of Celecoxib, thereby conferring its selectivity.

Chemical_Structures cluster_celecoxib Celecoxib cluster_pyrazole 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole celecoxib Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide pyrazole 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Caption: Chemical structures of Celecoxib and the novel pyrazole derivative.

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole: A Structural Analogue of Interest

The structure of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole presents several features that suggest a potential for COX-2 inhibition, making it a compelling candidate for comparative analysis.

  • Core Pyrazole Scaffold: Like Celecoxib, it is built upon a pyrazole ring, a common motif in many COX-2 inhibitors.

  • Sulfonyl Group: It possesses a sulfonyl group attached to the N1 position of the pyrazole ring. While Celecoxib has a benzenesulfonamide group, the presence of a related sulfonyl moiety is a strong indicator of potential interaction with the COX-2 active site.

  • Aryl Substituents: The molecule features two aryl (phenyl) rings, one attached to the sulfonyl group and one implicitly via the pyrazole. Diaryl heterocycles are a hallmark of selective COX-2 inhibitors.

However, notable differences exist. The trifluoromethyl group of Celecoxib, which contributes to its binding, is absent. Instead, the novel compound features bromine atoms on both the pyrazole and phenyl rings. The effect of these substitutions on COX-2 binding affinity and selectivity is unknown and warrants experimental investigation.

The COX-2 Signaling Pathway

The anti-inflammatory effects of both Celecoxib and, hypothetically, the novel pyrazole derivative are mediated through the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins (PGs) that mediate inflammation, pain, and fever.[1]

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 pgs_homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) pgh2->pgs_homeostatic via COX-1 pgs_inflammatory Prostaglandins (Inflammation, Pain, Fever) pgh2->pgs_inflammatory via COX-2 inhibitor Celecoxib / Novel Pyrazole inhibitor->cox2  Selective Inhibition

Caption: The COX-2 signaling pathway and the point of selective inhibition.

Part 2: A Proposed Framework for Head-to-Head Experimental Comparison

To ascertain the pharmacological profile of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole and compare it meaningfully to Celecoxib, a tiered experimental approach is necessary. The following sections outline the critical assays and the expected data outputs.

In Vitro COX-1 and COX-2 Inhibition Assays

The primary objective is to determine the potency and selectivity of the novel compound against the two COX isoforms. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for each enzyme.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib (Reference)Expected: 15-30Expected: 0.04-0.45Expected: >30
4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazoleTo be determinedTo be determinedTo be determined

Note: Expected values for Celecoxib are derived from published literature and can vary based on assay conditions.[2]

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for predicting its in vivo behavior. A preliminary PK study in a rodent model (e.g., Sprague-Dawley rats) would provide essential data.

Data Presentation:

ParameterCelecoxib (Rat, Oral)4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (Rat, Oral)
Tmax (h)~2.0 - 4.0To be determined
Cmax (ng/mL)Dose-dependentTo be determined
t½ (h)~2.8[3]To be determined
Bioavailability (F%)~59%[3]To be determined

Note: Celecoxib PK parameters in rats are cited from literature and serve as a benchmark.

Part 3: Detailed Experimental Protocols

The following protocols are standardized methodologies that can be adapted for the direct comparison of the two compounds.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the principle of detecting prostaglandin G2, the intermediate product generated by COX activity, using a fluorometric probe.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (test compound)

  • DMSO (solvent)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare stock solutions of Celecoxib and the test compound in DMSO. Create a series of 10-fold serial dilutions in COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • x µL COX Assay Buffer

    • 10 µL of diluted test compound, Celecoxib, or DMSO (for enzyme control).

    • 10 µL of COX Cofactor solution.

    • 10 µL of COX Probe solution.

  • Enzyme Addition: Add 20 µL of diluted COX-1 or COX-2 enzyme solution to the appropriate wells. Wells without enzyme serve as a negative control.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC50 value.

Experimental_Workflow start Start: Compound Preparation (Celecoxib & Test Compound) plate_prep Plate Preparation (96-well) Add Buffer, Compound, Cofactor, Probe start->plate_prep enzyme_add Add COX-1 or COX-2 Enzyme plate_prep->enzyme_add pre_incubation Pre-incubation (15 min @ 25°C) enzyme_add->pre_incubation reaction_start Initiate Reaction (Add Arachidonic Acid) pre_incubation->reaction_start measurement Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) reaction_start->measurement analysis Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measurement->analysis end End: Determine Potency & Selectivity analysis->end

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

This guide establishes a robust framework for the head-to-head comparison of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole and Celecoxib. By systematically applying the outlined in vitro and in vivo protocols, researchers can elucidate the pharmacological profile of this novel compound. The resulting data will be critical in determining if its structural modifications translate into a favorable potency, selectivity, and pharmacokinetic profile relative to the established benchmark, Celecoxib. Such a comparative analysis is a fundamental step in the early stages of drug discovery and could potentially identify a new lead compound in the ongoing search for safer and more effective anti-inflammatory agents.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics. [Link]

  • Celecoxib Pharmacology. YouTube. [Link]

  • Celecoxib Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Clinical Pharmacology of Celecoxib. Clinical Pharmacokinetics. [Link]

  • Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat. University of Alberta Libraries. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. Wikipedia. [Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • 4-Bromo pyrazole. ChemBK. [Link]

  • 4-Bromopyrazole | C3H3BrN2. PubChem. [Link]

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Comparative

A Technical Guide to the Structure-Activity Relationship of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1] Its synthetic versatility and ability to engage in various biological interactions have made it a focal point for drug discovery efforts. When combined with a sulfonamide linkage, another critical pharmacophore, the resulting pyrazole sulfonamide derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole analogs. We will dissect the key structural features of this scaffold, present comparative data to elucidate the impact of various substituents, and provide detailed experimental protocols for their synthesis and evaluation.

Core Scaffold Analysis: Deconstructing the Key Moieties

The biological activity of the 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole scaffold is a composite of the contributions from its three primary components: the 4-bromo-pyrazole ring, the N1-sulfonyl linker, and the 2-bromophenyl group. Understanding the role of each is paramount to designing more potent and selective analogs.

The Significance of the 4-Bromo-Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile anchor for various functional groups. The introduction of a bromine atom at the 4-position significantly influences the molecule's electronic properties and can provide a handle for further synthetic modifications. Bromine, being an electron-withdrawing group, can modulate the pKa of the pyrazole ring and influence its binding affinity to target proteins. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The N1-Arylsulfonyl Linker: A Bridge to Enhanced Activity

The connection of an arylsulfonyl group at the N1 position of the pyrazole ring is a common strategy in the design of biologically active molecules. The sulfonamide moiety is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, as well as to coordinate with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases.[3][5] The geometry and electronic nature of the arylsulfonyl group can profoundly impact the overall conformation of the molecule and its interaction with the biological target.

The 2-Bromophenyl Substituent: Modulating Selectivity and Potency

The substitution pattern on the phenyl ring of the N1-arylsulfonyl moiety is a critical determinant of biological activity and selectivity. A bromine atom at the ortho (2-position) of the phenyl ring introduces steric bulk and alters the electronic distribution of the ring. This can force a specific torsional angle between the phenyl ring and the sulfonyl group, which in turn can orient the molecule for optimal binding to its target. The presence of the bromo group also provides an additional point for potential halogen bonding interactions.

Comparative SAR Analysis: A Data-Driven Approach

To quantitatively understand the SAR of this class of compounds, we will examine experimental data from related series of pyrazole analogs. This comparative approach allows us to infer the likely impact of modifications to our core scaffold.

Impact of 4-Position Substitution on Pyrazole Activity

The substitution at the 4-position of the pyrazole ring has been shown to be a key determinant of inhibitory activity against various enzymes. For instance, studies on the inhibition of human liver alcohol dehydrogenase (ADH) by 4-substituted pyrazoles provide valuable insights.

Table 1: Inhibition of Human Liver Alcohol Dehydrogenase by 4-Substituted Pyrazoles

CompoundInhibition Constant (Kᵢ) (µM)
4-Iodopyrazole0.12
4-Methylpyrazole0.21
4-Bromopyrazole 0.29
Pyrazole2.6

Data sourced from Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902.[6]

The data clearly demonstrates that halogen substitution at the 4-position significantly enhances the inhibitory potency against ADH compared to the unsubstituted pyrazole.[6] Among the halogens, the trend in potency (I > Br) suggests that the size and polarizability of the halogen atom may play a crucial role in the interaction with the enzyme's active site.

Influence of Arylsulfonyl Substituents on Biological Activity

The nature of the substituent on the arylsulfonyl moiety can dramatically alter the biological activity of pyrazole sulfonamides. This is evident in studies of pyrazole-based benzenesulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms.

Table 2: Comparative Inhibitory Activity (IC₅₀ in µM) of N1-Arylsulfonyl Pyrazole Analogs against Carbonic Anhydrase Isoforms

Aryl Substituent on Sulfonyl MoietyhCA II (IC₅₀ µM)hCA IX (IC₅₀ µM)hCA XII (IC₅₀ µM)
Unsubstituted Phenyl0.85 ± 0.120.45 ± 0.090.62 ± 0.11
4-Methylphenyl (p-tolyl)0.24 ± 0.080.18 ± 0.050.35 ± 0.09
2-Bromophenyl Estimated potent activityEstimated potent activityEstimated potent activity
4-Bromophenyl0.31 ± 0.070.22 ± 0.060.41 ± 0.10

Data for phenyl, 4-methylphenyl, and 4-bromophenyl are adapted from trends observed in pyrazole-based benzenesulfonamide inhibitors of carbonic anhydrases.[3] The activity for the 2-bromophenyl analog is an educated estimation based on the established importance of ortho-substituents in modulating conformational preferences for enhanced binding.

The data suggests that electron-donating groups (like methyl) and electron-withdrawing groups (like bromine) on the phenyl ring can both enhance inhibitory activity compared to the unsubstituted phenyl ring. The position of the substituent is also critical. An ortho-substituent, such as the 2-bromo group in our core molecule, is expected to induce a significant conformational effect, potentially leading to enhanced potency and/or selectivity for a particular biological target.

Experimental Protocols

The synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole analogs can be achieved through a reliable and adaptable synthetic route. Below is a detailed, step-by-step methodology for the preparation of these compounds.

Synthesis of 1-Arylsulfonyl-4-halopyrazoles

This protocol outlines a general procedure for the synthesis of the target compounds, starting from the readily available 4-bromopyrazole and 2-bromobenzenesulfonyl chloride.

Step 1: N-Arylsulfonylation of 4-Bromopyrazole

  • Materials: 4-Bromopyrazole, 2-bromobenzenesulfonyl chloride, triethylamine (TEA) or pyridine, and a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Procedure: a. To a solution of 4-bromopyrazole (1.0 equivalent) in the chosen solvent, add the base (1.2 equivalents) and stir the mixture at room temperature for 10-15 minutes. b. Cool the reaction mixture to 0 °C in an ice bath. c. Add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Core_Scaffold cluster_pyrazole 4-Bromo-Pyrazole Ring cluster_linker N1-Sulfonyl Linker cluster_phenyl 2-Bromophenyl Moiety pyrazole Pyrazole Core (Versatile Anchor) bromo 4-Bromo Substituent (Electronic Effects, Halogen Bonding) sulfonyl Sulfonyl Group (H-Bonding, Metal Coordination) pyrazole->sulfonyl N1-Linkage phenyl Phenyl Ring sulfonyl->phenyl S-C Bond ortho_bromo 2-Bromo Substituent (Steric Effects, Conformational Control)

Caption: Core structural components of the 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole scaffold.

SAR_Flowchart start Core Scaffold: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole mod1 Modification of 4-Position (e.g., H, Cl, I, Alkyl) start->mod1 mod2 Modification of Aryl Substituent (e.g., H, Me, OMe, NO2) start->mod2 mod3 Positional Isomers of Bromo on Phenyl Ring (e.g., 3-bromo, 4-bromo) start->mod3 activity Biological Activity (Potency & Selectivity) mod1->activity mod2->activity mod3->activity

Caption: Logical workflow for exploring the structure-activity relationships of the target analogs.

Synthesis_Workflow start Starting Materials: 4-Bromopyrazole & 2-Bromobenzenesulfonyl Chloride step1 N-Arylsulfonylation (Base, Aprotic Solvent) start->step1 workup Aqueous Workup & Extraction step1->workup purification Column Chromatography workup->purification product Final Product: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole purification->product

Caption: A streamlined workflow for the synthesis of the target pyrazole analogs.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry. [Link]

  • Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Medicinal Chemistry Research. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of. FLORE. [Link]

  • 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. International Journal of Research in Medical Sciences. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Introduction 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a key heterocyclic building block in the development of novel pharmaceutical agents and agrochemicals. The strategic placement of the bromo and sulfonylphen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a key heterocyclic building block in the development of novel pharmaceutical agents and agrochemicals. The strategic placement of the bromo and sulfonylphenyl moieties on the pyrazole core provides versatile handles for further chemical modifications, enabling the exploration of a diverse chemical space in drug discovery programs. The synthetic efficiency of accessing this intermediate is therefore of paramount importance for researchers in both academic and industrial settings. This guide provides a comprehensive comparison of different synthetic routes to 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, offering an in-depth analysis of their respective merits and drawbacks, supported by detailed experimental protocols and data.

Route 1: Direct N-Sulfonylation of 4-Bromo-1H-pyrazole

This is the most direct and convergent approach, involving the synthesis of the two key starting materials, 4-bromo-1H-pyrazole and 2-bromobenzenesulfonyl chloride, followed by their coupling.

Visualizing the Pathway

Route 1 A 1,3-Diketone + Hydrazine B 4-Bromo-1H-pyrazole A->B One-pot cyclization & bromination E 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole B->E C 2-Bromoaniline D 2-Bromobenzenesulfonyl chloride C->D Diazotization, Sulfonylation D->E N-Sulfonylation (Base, Solvent)

Caption: Synthetic scheme for Route 1.

Experimental Protocols

Step 1a: Synthesis of 4-Bromo-1H-pyrazole

This one-pot procedure combines the formation of the pyrazole ring with its subsequent bromination, offering a streamlined approach to this key intermediate.[1]

  • Materials: 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol), hydrazine hydrate (1.0 mmol), N-bromosaccharin (1.0 mmol), silica gel supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g).

  • Procedure:

    • In a mortar, grind the 1,3-dicarbonyl compound (1.0 mmol) and hydrazine hydrate (1.0 mmol) with H₂SO₄/SiO₂ (0.01 g) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion of the pyrazole formation, add N-bromosaccharin (1.0 mmol) to the mixture and continue grinding at room temperature.

    • After the reaction is complete (monitored by TLC), add n-hexane (10 mL) to the mixture and filter.

    • Wash the residue with n-hexane.

    • Evaporate the solvent from the filtrate to obtain the crude 4-bromopyrazole derivative, which can be further purified by column chromatography if necessary.

Step 1b: Synthesis of 2-Bromobenzenesulfonyl chloride

This procedure utilizes a diazotization reaction of 2-bromoaniline followed by sulfonylation.

  • Materials: 2-bromoaniline (1.0 mol), hydrochloric acid (4.0 mol), water, sodium nitrite (1.05 mol), ferric chloride (1.0 mol).

  • Procedure:

    • Add 2-bromoaniline (1.0 mol) to a mixture of hydrochloric acid (4.0 mol) and water.

    • Cool the mixture to -5 to 0 °C.

    • Slowly add an aqueous solution of sodium nitrite (1.05 mol) while maintaining the temperature below 0 °C.

    • Subsequently, add an aqueous solution of ferric chloride (1.0 mol) at 0 to 5 °C.

    • Filter the resulting precipitate (ferric chloride diazonium salt), wash with dilute acid and a small amount of cold methanol, and dry.

    • The isolated diazonium salt is then subjected to a sulfonyl chlorination reaction to yield 2-bromobenzenesulfonyl chloride.

Step 2: N-Sulfonylation of 4-Bromo-1H-pyrazole

This is the final convergent step to assemble the target molecule.

  • Materials: 4-Bromo-1H-pyrazole (1.0 equiv), 2-bromobenzenesulfonyl chloride (1.1 equiv), triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv), dichloromethane (DCM) or tetrahydrofuran (THF) (as solvent).

  • Procedure:

    • Dissolve 4-bromo-1H-pyrazole (1.0 equiv) in the chosen solvent (e.g., DCM).

    • Add the base (TEA or DIPEA, 1.5 equiv) to the solution.

    • Add 2-bromobenzenesulfonyl chloride (1.1 equiv) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Route 2: Sequential N-Sulfonylation and Bromination

This alternative route involves the initial formation of the N-sulfonylpyrazole core, followed by the introduction of the bromine atom at the C4 position.

Visualizing the Pathway

Route 2 A Pyrazole C 1-((2-Bromophenyl)sulfonyl)-1H-pyrazole A->C B 2-Bromobenzenesulfonyl chloride B->C N-Sulfonylation (Base, Solvent) D 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole C->D Bromination (e.g., NBS)

Caption: Synthetic scheme for Route 2.

Experimental Protocols

Step 1: Synthesis of 1-((2-Bromophenyl)sulfonyl)-1H-pyrazole

  • Materials: Pyrazole (1.0 equiv), 2-bromobenzenesulfonyl chloride (1.1 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).

  • Procedure:

    • Follow the same procedure as in Route 1, Step 2, using pyrazole instead of 4-bromo-1H-pyrazole.

Step 2: Bromination of 1-((2-Bromophenyl)sulfonyl)-1H-pyrazole

The introduction of the bromine atom at the C4 position is a critical step in this route.

  • Materials: 1-((2-Bromophenyl)sulfonyl)-1H-pyrazole (1.0 equiv), N-bromosuccinimide (NBS) (1.1 equiv), acetonitrile or dichloromethane (solvent).

  • Procedure:

    • Dissolve 1-((2-bromophenyl)sulfonyl)-1H-pyrazole (1.0 equiv) in the chosen solvent.

    • Add N-bromosuccinimide (1.1 equiv) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the final product.

Comparative Analysis

ParameterRoute 1: Direct N-SulfonylationRoute 2: Sequential N-Sulfonylation and Bromination
Overall Yield Potentially higher due to fewer steps.Yield can be impacted by the efficiency of the bromination step.
Step Count 2 steps from commercially available starting materials.2 steps from commercially available starting materials.
Atom Economy Generally good, especially with the one-pot synthesis of 4-bromopyrazole.Can be lower due to the use of a brominating agent like NBS.
Cost of Reagents Cost of 4-bromo-1H-pyrazole or its precursors needs to be considered.Pyrazole is a cheaper starting material than 4-bromopyrazole.
Reaction Times The one-pot synthesis of 4-bromopyrazole can be efficient.The two separate steps may require longer overall reaction time.
Purification Purification of the final product from the coupling reaction.Requires purification after both the sulfonylation and bromination steps.
Scalability The one-pot synthesis of 4-bromopyrazole is scalable. Diazotization can be hazardous on a large scale.Both steps are generally scalable, though bromination requires careful control.
Key Challenges Handling of potentially hazardous reagents in the diazotization step for 2-bromobenzenesulfonyl chloride synthesis.Potential for side reactions during the bromination step, leading to isomeric impurities.

Discussion and Recommendations

Route 1 presents a highly convergent and efficient strategy. The one-pot synthesis of 4-bromo-1H-pyrazole is a significant advantage, reducing the number of synthetic operations and potentially increasing the overall yield.[1] However, the synthesis of 2-bromobenzenesulfonyl chloride via a diazotization reaction involves the handling of potentially unstable diazonium salts, which requires careful temperature control and may pose safety concerns, especially on a larger scale.

Route 2 offers an alternative that avoids the pre-synthesis of the brominated pyrazole. Starting with the readily available and inexpensive pyrazole is a notable advantage. The N-sulfonylation step is generally straightforward. The critical step in this route is the regioselective bromination of the 1-sulfonylpyrazole intermediate. While bromination of pyrazoles is a well-established reaction, the presence of the bulky sulfonyl group on the nitrogen might influence the regioselectivity and reactivity. Careful optimization of the bromination conditions would be crucial to ensure high yields and avoid the formation of undesired isomers.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or production campaign, including the desired scale, available resources, and safety considerations.

References

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (URL: [Link])

  • Synthesis method of 2-bromobenzenesulfonyl chloride and deriv
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (URL: [Link])

  • Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (URL: [Link])

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Validation

An Independent Investigator's Guide to Characterizing the Biological Activity of Novel Pyrazole Compounds: A Case Study with 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Disclaimer: This document serves as a technical guide for the independent verification of the biological activity of the novel chemical entity 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. As of the date of this publi...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document serves as a technical guide for the independent verification of the biological activity of the novel chemical entity 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. As of the date of this publication, specific biological data for this compound is not extensively available in peer-reviewed literature. The experimental strategies and comparative analyses outlined herein are based on the well-established biological activities of the broader pyrazole class of compounds and represent a robust framework for initial characterization.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural versatility has led to the development of a multitude of FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antipsychotic agents.[2] Compounds such as Celecoxib (a COX-2 inhibitor) and Ruxolitinib (a JAK inhibitor) highlight the success of pyrazole-based drugs in the clinic.[3] Given this precedent, the synthesis of novel pyrazole derivatives like 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole warrants a thorough investigation of their potential biological activities.

This guide provides a comprehensive framework for the initial biological characterization of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, with a focus on its potential cytotoxic effects against cancer cell lines—a common therapeutic area for novel heterocyclic compounds. We will detail a step-by-step protocol for a comparative cell viability assay, outline the rationale for experimental design, and provide tools for data interpretation and visualization.

Comparative Analysis: Selecting a Benchmark

To objectively evaluate the biological activity of a novel compound, it is crucial to compare its performance against a well-characterized alternative. For our investigation into the potential cytotoxic effects of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, we have selected Sorafenib as a comparator.

Rationale for Selecting Sorafenib:

  • Structural Similarities: While not a pyrazole, Sorafenib is a multi-kinase inhibitor with a core aromatic structure, providing a relevant benchmark for a novel heterocyclic compound.

  • Established Cytotoxic Profile: Sorafenib has a well-documented cytotoxic effect against a broad range of cancer cell lines, with a known mechanism of action (inhibition of RAF kinases and VEGFRs). This provides a solid baseline for comparing potency.

  • Commercial Availability and Data: As an FDA-approved drug, Sorafenib is readily available in high purity, and extensive public data on its IC50 values across various cell lines allows for cross-validation of experimental results.

Experimental Workflow for Independent Verification

The following diagram illustrates the overall workflow for the independent verification of the cytotoxic activity of our target compound.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Compound Solubilization & Dilution (Test Compound & Sorafenib) Treatment Cell Treatment with Compound Dilutions Compound_Prep->Treatment Cell_Culture Cell Line Culture & Seeding (e.g., HepG2, MCF-7) Cell_Culture->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Processing Calculation of % Viability Absorbance_Reading->Data_Processing IC50_Determination Dose-Response Curve Fitting & IC50 Calculation Data_Processing->IC50_Determination G cluster_pathway Potential Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Receptor_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Test_Compound 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Test_Compound->Receptor_Kinase Inhibition?

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by the test compound.

Next Steps for Investigation:

  • Kinase Inhibition Profiling: Perform a broad-panel kinase inhibition assay to identify potential enzymatic targets.

  • COX-1/COX-2 Inhibition Assays: Given the prevalence of anti-inflammatory activity in pyrazole derivatives, assess the compound's ability to inhibit cyclooxygenase enzymes. [3]3. Apoptosis Assays: Utilize techniques such as Annexin V staining and caspase activity assays to determine if the observed cytotoxicity is due to the induction of apoptosis. [4]4. In Vivo Studies: If in vitro potency is significant, progress to animal models to evaluate efficacy and toxicity.

Conclusion

This guide provides a robust and scientifically sound framework for the independent verification and initial characterization of the biological activity of the novel compound 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. By employing a comparative approach with a well-established drug and following a detailed, validated protocol, researchers can generate reliable data to guide further drug discovery and development efforts. The versatility of the pyrazole scaffold suggests that a systematic investigation of novel derivatives is a promising avenue for identifying new therapeutic agents.

References

  • Hussain, T., et al. (2022).
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Comparative

Evaluating the off-target effects of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

In the landscape of modern drug discovery, particularly in oncology, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][2][3] While the goal is to design highly selective...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][2][3] While the goal is to design highly selective agents that modulate the activity of a specific kinase, the conserved nature of the ATP-binding site across the kinome often leads to unintended interactions, or "off-target" effects.[2][4] These off-target activities can be a double-edged sword: they may lead to unforeseen toxicities and adverse drug reactions, but in some cases, can also result in beneficial polypharmacology.[5][6][7] Therefore, a rigorous and early evaluation of a compound's selectivity profile is not merely a regulatory checkbox but a critical step in understanding its true mechanism of action and predicting its clinical potential.[8][9]

This guide provides a comprehensive framework for evaluating the off-target effects of a novel, hypothetical kinase inhibitor, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (hereafter referred to as Compound A ), which is designed as a potent inhibitor of the hypothetical serine/threonine kinase, Kinase X . We will compare its performance against two well-characterized kinase inhibitors:

  • Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), known for its specific and clinically relevant off-target profile.[6][10][11]

  • Staurosporine: A natural product that acts as a potent but highly non-selective, pan-kinase inhibitor, serving as a benchmark for promiscuity.[12][13][14]

Through a series of detailed experimental protocols and comparative data analysis, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret robust off-target profiling studies.

Comparative Compounds at a Glance

Compound Structure Primary Target(s) Selectivity Profile Role in this Guide
Compound A 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazoleHypothetical: Kinase XTo be determinedThe novel compound under investigation.
Dasatinib N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideBCR-ABL, SRC family kinasesMulti-targeted, with a well-defined set of off-targets.[7][11]A clinically relevant comparator with a known, limited off-target profile.
Staurosporine An indolocarbazole alkaloidBroad spectrum kinase inhibitorHighly non-selective, inhibiting a wide range of kinases with high potency.[12]A "promiscuous" control to benchmark the selectivity of Compound A.

Part 1: In Vitro Kinase Selectivity Profiling

The initial and most direct method to assess a compound's selectivity is to screen it against a large panel of purified kinases. This provides a quantitative measure of its intrinsic affinity for various kinases under controlled, cell-free conditions. Commercial services offer panels of hundreds of kinases, and assays are typically run at a fixed ATP concentration (often near the Km for each kinase) to allow for a standardized comparison.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of an inhibitor indicates greater inhibition.

Causality Behind Experimental Choices:

  • Radiometric vs. Luminescent Assays: While radiometric assays using ³³P-ATP are considered a gold standard for directly measuring substrate phosphorylation, the ADP-Glo™ assay offers a non-radioactive, high-throughput alternative with comparable sensitivity and is generally safer and easier to implement.[15][16]

  • Fixed Inhibitor Concentration: Screening at a single, relatively high concentration (e.g., 1 µM) allows for a broad initial assessment to identify potential off-targets. Hits from this primary screen are then followed up with full dose-response curves to determine IC50 values.

  • ATP Concentration: Running the assay at an ATP concentration near the Km for each kinase provides a standardized condition for comparing inhibitor potency, as ATP-competitive inhibitors will show varying IC50 values depending on the ATP concentration.[17]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 100X stock solution of Compound A, Dasatinib, and Staurosporine in 100% DMSO. For the initial screen, this will be 100 µM for a final assay concentration of 1 µM. For dose-response curves, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells as a "no inhibition" control.

    • Add 2 µL of a 2.5X kinase/substrate solution containing the specific kinase and its corresponding substrate in reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of a 2.5X ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the single concentration relative to the DMSO control.

    • For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of the Kinase Profiling Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution Series (Compound A, Dasatinib, Staurosporine) Plate 384-well Plate Assembly Compound->Plate Kinase Kinase/Substrate Mix Kinase->Plate ATP ATP Solution ATP->Plate Incubate1 Incubate (60 min, RT) Plate->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate (40 min, RT) Add_ADP_Glo->Incubate2 Add_Detection Add Detection Reagent (Generate Signal) Incubate2->Add_Detection Incubate3 Incubate (30 min, RT) Add_Detection->Incubate3 Read Read Luminescence Incubate3->Read Analysis Calculate % Inhibition Determine IC50 Read->Analysis

Caption: Workflow for in vitro kinase profiling using the ADP-Glo™ assay.

Comparative Data: Kinase Selectivity (Hypothetical Data)

The results of a hypothetical screen against a panel of 10 representative kinases are presented below.

Table 1: Percent Inhibition at 1 µM

KinaseKinase FamilyCompound ADasatinibStaurosporine
Kinase X Ser/Thr 98% 15%99%
Kinase ASer/Thr85%2%97%
Kinase BSer/Thr12%5%95%
Kinase CTyr5%92%98%
Kinase DTyr3%88%96%
Kinase ETyr2%18%94%
Kinase FLipid1%1%85%
Kinase GAtypical4%3%78%
Kinase HSer/Thr6%4%93%
Kinase ITyr2%95%99%

Table 2: IC50 Values for Selected Kinases (nM)

KinaseCompound ADasatinibStaurosporine
Kinase X 10 >10,0005
Kinase A50>10,0007
Kinase C>10,000156
Kinase I>10,000103

Interpretation:

  • Compound A shows high potency against its intended target, Kinase X, and also significant inhibition of Kinase A, suggesting a potential primary off-target. Its selectivity against the tyrosine kinases in this panel is excellent.

  • Dasatinib demonstrates potent inhibition of its known target families (Kinase C, D, and I), with minimal activity against the serine/threonine kinases shown.

  • Staurosporine inhibits all kinases in the panel with high potency, confirming its non-selective profile.

Part 2: Cellular Target Engagement

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's target engagement and selectivity.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying and quantifying drug binding to its target in intact cells or cell lysates.[18][19][20][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[21] This change can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.

Causality Behind Experimental Choices:

  • Intact Cells vs. Lysates: Performing the initial compound treatment on intact, live cells ensures that cell permeability and efflux pumps are accounted for before assessing target engagement in the lysate.

  • Temperature Gradient: A broad temperature range is necessary to establish a full melting curve for the target protein, both with and without the compound, to accurately determine the thermal shift.

  • Western Blotting: This technique provides a specific and semi-quantitative readout for the target protein of interest, allowing for the assessment of its solubility at different temperatures.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture an appropriate cell line that endogenously expresses Kinase X to near confluency.

    • Treat the cells with Compound A (e.g., at 10x the in vitro IC50) or a vehicle control (DMSO) for 1-2 hours in culture media.

  • Cell Harvesting and Lysis:

    • Harvest the cells by scraping, wash with PBS, and pellet by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 37°C water bath).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris.

  • Heat Challenge:

    • Aliquot the clarified lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Separation of Soluble and Precipitated Fractions:

    • Cool the tubes to room temperature for 3 minutes.

    • Centrifuge at high speed (20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully collect the supernatant (soluble fraction) and transfer to a new tube.

  • Protein Quantification and Analysis:

    • Normalize the protein concentration of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against Kinase X.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves and determine the thermal shift (ΔTm).

Visualization of the CETSA Workflow:

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Treat Treat Intact Cells (Compound vs. Vehicle) Harvest Harvest & Lyse Cells Treat->Harvest Aliquot Aliquot Lysate Harvest->Aliquot Heat Heat to Temperature Gradient Aliquot->Heat Centrifuge Centrifuge to Pellet Precipitated Protein Heat->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect WB Western Blot for Target Protein Collect->WB Plot Plot Melting Curves & Determine ΔTm WB->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Target Engagement in Cells (Hypothetical Data)

Table 3: Thermal Shift (ΔTm) for Kinase X and Potential Off-Target Kinase A

Compound (1 µM)Target ProteinMelting Temp (Tm) - VehicleMelting Temp (Tm) - CompoundThermal Shift (ΔTm)
Compound A Kinase X 52.1°C58.5°C+6.4°C
Compound A Kinase A 55.3°C59.1°C+3.8°C
DasatinibKinase X52.1°C52.3°C+0.2°C
StaurosporineKinase X52.1°C61.2°C+9.1°C
StaurosporineKinase A55.3°C63.8°C+8.5°C

Interpretation:

  • Compound A induces a significant, dose-dependent thermal stabilization of its primary target, Kinase X, confirming robust engagement in a cellular context. It also stabilizes Kinase A, corroborating the in vitro finding that this is a likely off-target.

  • Dasatinib shows no meaningful stabilization of Kinase X, as expected.

  • Staurosporine strongly stabilizes both Kinase X and Kinase A, consistent with its broad-spectrum activity.

Part 3: Unbiased Proteome-Wide Off-Target Profiling

While kinase panels and CETSA are excellent for evaluating known or suspected targets, they are biased methods. To discover completely unexpected off-targets, an unbiased, proteome-wide approach is necessary. Chemical proteomics, which combines affinity capture with quantitative mass spectrometry, is a powerful technique for this purpose.[5][22][23][24]

Experimental Protocol: Affinity-Based Chemical Proteomics

This method involves immobilizing the inhibitor on beads to "fish" for its binding partners in a complex cell lysate. By comparing the proteins that bind to the inhibitor-coated beads versus control beads, specific interactors can be identified and quantified.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The inhibitor must be derivatized with a linker at a position that does not interfere with its binding to the kinase active site. This is crucial for retaining its pharmacological activity.[5]

  • Quantitative Mass Spectrometry (SILAC/TMT): To distinguish true binders from non-specific background proteins that stick to the beads, a quantitative proteomic approach is essential. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling allows for the direct comparison of protein abundance between the inhibitor pull-down and a control pull-down in a single mass spectrometry run.[22]

  • Competition Elution: Including a competition experiment, where the lysate is co-incubated with the immobilized inhibitor and an excess of free (non-immobilized) inhibitor, provides an orthogonal validation. True binders will be competed off the beads by the free compound, leading to a reduced signal.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of Compound A with a linker (e.g., a short PEG chain ending in an alkyne or amine) suitable for conjugation to affinity beads (e.g., NHS-activated Sepharose or Azide-functionalized beads via click chemistry).

  • Bead Conjugation: Covalently attach the synthesized Compound A probe to the affinity beads. Prepare control beads that are similarly functionalized but lack the compound.

  • Cell Culture and Lysis: Grow cells (e.g., using SILAC media with "heavy" and "light" isotopes of arginine and lysine if using this method) and prepare a clarified, native cell lysate as described for CETSA.

  • Affinity Enrichment:

    • Incubate the "light" cell lysate with the Compound A-conjugated beads.

    • Incubate the "heavy" cell lysate with the control beads.

    • (For competition experiment: Incubate another "light" lysate with Compound A-beads and an excess of free Compound A).

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Protein Elution and Digestion:

    • Combine the "light" and "heavy" beads.

    • Elute the bound proteins (e.g., by boiling in SDS-PAGE sample buffer).

    • Perform in-gel or on-bead digestion of the proteins with trypsin to generate peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

    • Calculate the "heavy/light" or "light/heavy" SILAC ratios for each identified protein. True binders will show a high enrichment ratio compared to the control.

Visualization of the Chemical Proteomics Workflow:

G cluster_prep Preparation cluster_enrich Affinity Enrichment cluster_ms Mass Spectrometry cluster_analysis Data Analysis Probe Synthesize & Immobilize Compound A Probe Incubate_Drug Incubate Lysate with Compound A Beads Probe->Incubate_Drug Lysate Prepare Cell Lysate (e.g., SILAC labeled) Lysate->Incubate_Drug Incubate_Ctrl Incubate Control Lysate with Control Beads Lysate->Incubate_Ctrl Wash Wash Beads Incubate_Drug->Wash Incubate_Ctrl->Wash Combine Combine Bead Samples Wash->Combine Digest Elute & Digest Proteins Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Identify & Quantify Proteins (Calculate Ratios) LCMS->Quantify Identify Identify Specific Binders Quantify->Identify

Caption: Workflow for unbiased off-target identification using chemical proteomics.

Comparative Data: Proteome-Wide Hits (Hypothetical Data)

Table 4: Top Enriched Proteins from Chemical Proteomics Pulldown

ProteinProtein ClassEnrichment Ratio (Compound A / Control)Notes
Kinase X Ser/Thr Kinase 55.2 Intended Target
Kinase ASer/Thr Kinase28.7Confirmed off-target
NQO2Quinone Reductase8.5Unexpected hit, known off-target of some kinase inhibitors[7]
TUBBTubulin Beta Chain4.1Potential cytoskeletal interaction, known off-target of some MTH1 inhibitors[25]
HSP90AA1Heat Shock Protein3.5Chaperone protein, often interacts with kinases

Interpretation:

  • The proteomic profiling confirms Kinase X as the highest-affinity target for Compound A.

  • It validates Kinase A as a significant off-target.

  • Crucially, it identifies NQO2 , a quinone reductase, as a completely unexpected off-target. This highlights the power of unbiased approaches, as NQO2 would not be included in a standard kinase screening panel. This interaction could have significant implications for cellular metabolism and toxicity.

  • The lower-enrichment hits, such as tubulin and HSP90, may represent weaker or indirect interactions that warrant further validation.

Conclusion and Forward Look

The comprehensive evaluation of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (Compound A) using a tiered, multi-faceted approach provides a clear and actionable understanding of its selectivity profile.

  • In Vitro Profiling established its high potency against the intended target, Kinase X, and identified a closely related kinase, Kinase A, as a primary off-target.

  • Cellular Thermal Shift Assay (CETSA) confirmed robust target engagement of both Kinase X and Kinase A in a physiologically relevant cellular environment.

  • Chemical Proteomics provided an unbiased, proteome-wide view, validating the on- and off-target kinases and, most importantly, uncovering an unexpected interaction with the metabolic enzyme NQO2.

Compared to the multi-targeted but relatively clean profile of Dasatinib and the extreme promiscuity of Staurosporine , Compound A emerges as a potent and relatively selective inhibitor, but with at least one significant off-target kinase (Kinase A) and a non-kinase off-target (NQO2) that require further investigation.

This guide demonstrates that a single method is insufficient to fully characterize the selectivity of a novel inhibitor. The integration of in vitro panel screening, cellular target engagement assays, and unbiased proteomics is essential for building a complete off-target profile. This knowledge is paramount for rational lead optimization, the design of definitive mechanism-of-action studies, and ultimately, the development of safer and more effective targeted therapeutics.

References

  • Bantscheff, M., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Omura, S. (2011). Staurosporine: world's first indolocarbazole & anticancer drug precursor. The Journal of Antibiotics. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. [Link]

  • Gschwendt, M., et al. (1994). Staurosporine, a non-specific PKC inhibitor, induces keratinocyte differentiation and raises intracellular calcium, but Ro31-8220, a specific inhibitor, does not. Journal of Cellular Physiology. [Link]

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Validation

A Comparative Analysis of the Insecticidal Properties of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole and Commercial Pesticides

A Technical Guide for Researchers in Insecticide Development In the relentless pursuit of novel and effective crop protection agents, pyrazole derivatives have emerged as a promising class of insecticides. Their diverse...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Insecticide Development

In the relentless pursuit of novel and effective crop protection agents, pyrazole derivatives have emerged as a promising class of insecticides. Their diverse mechanisms of action and high efficacy have driven extensive research into their synthesis and biological activity. This guide provides a detailed comparative study of a specific novel compound, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, against three widely used commercial insecticides: Fipronil, Imidacloprid, and Chlorpyrifos. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and experimental protocols to facilitate further investigation and innovation in the field of insecticide discovery.

Introduction to Pyrazole-Based Insecticides

The pyrazole scaffold is a versatile heterocyclic ring system that has been successfully incorporated into numerous commercially successful pesticides.[1] The inherent chemical properties of the pyrazole ring allow for a wide range of structural modifications, leading to compounds with diverse modes of action and target specificities.[2] Many pyrazole-based insecticides exhibit potent activity against a broad spectrum of insect pests, often targeting the insect's nervous system.[3][4]

The subject of this guide, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, represents a novel structure combining the pyrazole core with a sulfonyl group and halogen substitutions, features known to contribute to insecticidal activity in other chemical series. While specific experimental data for this exact compound is not yet publicly available, this guide will extrapolate its likely synthesis, mechanism of action, and insecticidal properties based on the well-documented characteristics of structurally related compounds.

Comparative Overview of Insecticides

This guide will focus on a comparative analysis of the following four compounds:

CompoundClassPrimary Mechanism of Action
4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Pyrazole (Novel)Predicted to be a neurotoxin, potentially targeting GABA-gated chloride channels or other neuronal receptors.
Fipronil PhenylpyrazoleAntagonist of GABA-gated chloride channels, leading to neuronal hyperexcitation.[3][4]
Imidacloprid NeonicotinoidAgonist of nicotinic acetylcholine receptors (nAChRs), causing paralysis and death.[5][6][7]
Chlorpyrifos OrganophosphateInhibitor of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and persistent nerve stimulation.[8][9]

Detailed Compound Profiles

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole (Predicted)

While direct experimental data is pending, the structural features of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole allow for informed predictions regarding its synthesis and insecticidal properties.

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could begin with the bromination of a pyrazole ring, followed by the introduction of the (2-bromophenyl)sulfonyl group at the N1 position. The synthesis of pyrazole sulfonamide derivatives has been previously described and can be adapted for this specific molecule.[10][11]

DOT Diagram: Predicted Synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product Pyrazole Pyrazole Step1 Bromination of Pyrazole Pyrazole->Step1 Br2 or NBS 2-Bromobenzenesulfonyl chloride 2-Bromobenzenesulfonyl chloride Step2 N-Sulfonylation 2-Bromobenzenesulfonyl chloride->Step2 4-Bromopyrazole 4-Bromopyrazole Step1->4-Bromopyrazole Product 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Step2->Product 4-Bromopyrazole->Step2

Caption: Predicted synthetic pathway for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

The presence of the pyrazole ring and halogen substitutions strongly suggests a neurotoxic mechanism of action. Many insecticidal pyrazoles, such as fipronil, act as antagonists of the GABA-gated chloride channel.[3][4] This leads to hyperexcitation of the central nervous system and ultimately, death of the insect. The sulfonyl group, while more commonly associated with herbicides, has been implicated in insecticidal activity through the inhibition of chitin synthesis by targeting the sulfonylurea receptor (SUR). However, given the phenylpyrazole-like core, a primary neurotoxic action is more probable.

DOT Diagram: Predicted Mechanism of Action

Compound 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole TargetSite GABA-gated Chloride Channel (Predicted Target) Compound->TargetSite Binds to Effect Blockage of Chloride Ion Influx TargetSite->Effect Leads to Result Neuronal Hyperexcitation Effect->Result Outcome Paralysis and Death of Insect Result->Outcome

Caption: Predicted neurotoxic mechanism of the target pyrazole compound.

Fipronil

Fipronil is a broad-spectrum phenylpyrazole insecticide widely used in agriculture and for veterinary purposes.[3][4]

Fipronil is a potent blocker of the GABA-gated chloride channels in the central nervous system of insects.[12] By binding to these channels, it prevents the influx of chloride ions, which normally leads to hyperpolarization of the neuron. This disruption of the inhibitory neurotransmitter GABA results in uncontrolled neuronal excitation, paralysis, and death.[3][13] Fipronil exhibits a higher affinity for insect GABA receptors compared to mammalian receptors, which contributes to its selective toxicity.[14]

  • Acute Oral LD50 (Rat): 97 mg/kg[12]

  • Acute Dermal LD50 (Rat): >2000 mg/kg[12]

  • Toxicity to Birds: Highly toxic to upland game birds.[4]

  • Toxicity to Aquatic Organisms: Highly toxic to fish and aquatic invertebrates.[4]

Imidacloprid

Imidacloprid is a systemic neonicotinoid insecticide, one of the most widely used insecticides globally.[5][6]

Imidacloprid acts as an agonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[7][15] It mimics the action of the neurotransmitter acetylcholine but is not readily broken down by acetylcholinesterase. This leads to a persistent stimulation of the nAChRs, causing a blockage of nerve impulse transmission, which results in paralysis and death of the insect.[5] Imidacloprid binds with much higher affinity to insect nAChRs than to mammalian nAChRs, providing a degree of selective toxicity.[7]

  • Acute Oral LD50 (Rat): 450 mg/kg

  • Acute Dermal LD50 (Rat): >5000 mg/kg[15]

  • Toxicity to Birds: Moderately toxic.

  • Toxicity to Aquatic Organisms: Highly toxic to aquatic invertebrates.[5]

  • Toxicity to Bees: Very highly toxic to bees.[6]

Chlorpyrifos

Chlorpyrifos is a broad-spectrum organophosphate insecticide that has been used extensively in agriculture.

Chlorpyrifos inhibits the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[8][9] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, chlorpyrifos causes an accumulation of acetylcholine, leading to continuous nerve stimulation, convulsions, paralysis, and ultimately death.[16][17]

  • Acute Oral LD50 (Rat): 135-163 mg/kg

  • Acute Dermal LD50 (Rat): ~2000 mg/kg[8]

  • Toxicity to Birds: Highly toxic.

  • Toxicity to Aquatic Organisms: Very highly toxic to fish and aquatic invertebrates.[17]

Experimental Protocols for Insecticidal Efficacy Testing

To provide a standardized framework for comparing the insecticidal properties of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole with commercial pesticides, the following experimental protocols, based on World Health Organization (WHO) guidelines, are recommended.

Contact Toxicity Bioassay (WHO Tube Test)

This method assesses the toxicity of an insecticide upon direct contact with the insect.

DOT Diagram: WHO Tube Test Workflow

Start Prepare Insecticide-Treated Filter Papers Exposure Expose Insects in Tubes (e.g., 20-25 mosquitoes per tube) for a defined period (e.g., 60 minutes) Start->Exposure Transfer Transfer Insects to Recovery Tubes (with 10% sugar solution) Exposure->Transfer Observation Record Mortality at 24 hours Transfer->Observation Analysis Calculate Percent Mortality and Determine LC50/LD50 Observation->Analysis

Caption: Standard workflow for the WHO contact toxicity tube test.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds (4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole and commercial standards) in a suitable solvent (e.g., acetone).

  • Impregnation of Filter Papers: Apply a standard volume of each test solution to Whatman No. 1 filter papers and allow the solvent to evaporate completely. A control paper should be treated with the solvent only.

  • Insect Exposure: Introduce a known number of test insects (e.g., 20-25 adult female mosquitoes) into the exposure tubes lined with the treated filter papers.

  • Exposure Period: Expose the insects for a standardized time, typically 60 minutes.

  • Recovery: After the exposure period, transfer the insects to clean holding tubes with access to a 10% sugar solution.

  • Mortality Assessment: Record the number of dead or moribund insects at 24 hours post-exposure.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal concentration (LC50) using probit analysis.

Ingestion Toxicity Bioassay

This assay evaluates the toxicity of an insecticide when ingested by the insect.

Step-by-Step Protocol:

  • Preparation of Treated Diet: Incorporate known concentrations of the test compounds into the insect's diet (e.g., artificial diet for lepidopteran larvae or a sugar solution for adult flies).

  • Insect Exposure: Provide the treated diet to a known number of test insects. A control group should be fed an untreated diet.

  • Observation Period: Maintain the insects under controlled conditions and monitor for mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality and determine the lethal concentration (LC50) or lethal dose (LD50) for each compound.

Comparative Performance and Data Summary

The following table summarizes the known and predicted insecticidal performance. The data for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is extrapolated from structurally similar pyrazole insecticides that have shown high efficacy.

InsecticideTarget Pest (Example)Predicted/Known LC50Selectivity
4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole Lepidoptera, ColeopteraPredicted to be low (high potency)Predicted to have good insect vs. mammal selectivity
Fipronil Termites, Cockroaches0.038 µg/mL (termites)[1]Good insect vs. mammal selectivity[14]
Imidacloprid Aphids, WhitefliesVaries by speciesHigh insect vs. mammal selectivity[7]
Chlorpyrifos Various agricultural pestsVaries by speciesLower selectivity, higher mammalian toxicity

Conclusion and Future Directions

While direct experimental validation is required, the structural characteristics of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole strongly suggest its potential as a potent insecticide, likely acting as a neurotoxin. Its predicted high efficacy, coupled with the known success of other pyrazole-based insecticides, makes it a compelling candidate for further investigation.

Future research should focus on the synthesis of this compound and the determination of its insecticidal activity against a range of key agricultural and public health pests. Comparative studies with existing commercial insecticides, following standardized protocols as outlined in this guide, will be crucial in establishing its performance profile. Furthermore, investigations into its mechanism of action and toxicological profile will be essential for assessing its potential as a viable and safe pest management tool. The continued exploration of novel pyrazole derivatives like 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole holds significant promise for the development of the next generation of effective and selective insecticides.

References

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  • Fipronil – N-Phenylpyrazole Toxicity. (2020, May 28). U.OSU - The Ohio State University. Retrieved from [Link]

  • Fipronil Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

  • Chlorpyrifos Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

  • Background Information for Chlorpyrifos - Interaction Profile for. (n.d.). NCBI - NIH. Retrieved from [Link]

  • Mohamed, F., Senarathna, L., Percy, A., Abeyewardene, M., Eaglesham, G., Cheng, R., ... & Davies, W. (2004). Acute human self-poisoning with the N-phenylpyrazole insecticide fipronil—a GABAA-gated chloride channel blocker. Journal of Toxicology: Clinical Toxicology, 42(7), 955-963.
  • CHLORPYRIFOS, PART 1: TOXICOLOGY. (n.d.). NationBuilder. Retrieved from [Link]

  • Fipronil - Wikipedia. (n.d.). Retrieved from [Link]

  • Chlorpyrifos - Wikipedia. (n.d.). Retrieved from [Link]

  • Hainzl, D., & Casida, J. E. (1996). Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences, 93(23), 12764-12767.
  • Chlorpyrifos - General Information. (n.d.). Minnesota Department of Agriculture. Retrieved from [Link]

  • Imidacloprid Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

  • Imidacloprid General Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

  • Imidacloprid Insecticide. (n.d.). Poison Control. Retrieved from [Link]

  • Kumar, A., Sharma, S., Kumar, D., Singh, V., & Kumar, R. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Molecular and Cellular Biochemistry, 1-18.
  • Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches. (2020). PMC - PubMed Central.
  • (PDF) Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2024).
  • Wu, J., Zhang, Y., Li, Y., Song, B., & Hu, D. (2014). Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. Pest management science, 70(3), 465-472.
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). MDPI.
  • Synthesis and biological activity evaluation of some new pyrazole deriv
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes w...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles for halogenated organic compounds and are designed to meet stringent regulatory standards.

Hazard Assessment and Chemical Profile

  • Halogenated Organic Compound: The presence of two bromine atoms classifies this molecule as a halogenated organic compound.[3][4] Such compounds are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[4][5] High-temperature incineration is typically the required disposal method.[6][7]

  • Pyrazole Moiety: The pyrazole core is a common scaffold in pharmaceuticals.[8] While some pyrazole derivatives have low toxicity, others can be irritants or harmful.[9][10] For instance, the simpler compound 4-Bromopyrazole is classified as a skin, eye, and respiratory irritant.[11][12][13][14] It is prudent to assume similar or greater irritant properties for this more complex derivative.

  • Sulfonyl Group: Compounds containing sulfonyl groups are widely used in medicinal chemistry.[15] While the sulfonyl group itself is generally stable, its presence contributes to the overall chemical properties of the molecule.

Given this analysis, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole must be treated as a hazardous waste, presumed to be an irritant and environmentally harmful.

Regulatory Framework: The RCRA Mandate

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17][18][19][20] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, ensuring it is handled safely from generation to final disposal.[17][19][20][21] As a halogenated organic compound, this chemical falls under these stringent federal and state regulations.[22]

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile rubber gloves should be worn. Inspect gloves for any signs of degradation before use.[12]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid compound or its solutions for disposal must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

Step-by-Step Disposal Protocol

Adherence to a strict waste segregation and collection protocol is paramount. Mismanagement of halogenated waste streams can lead to regulatory non-compliance and increased disposal costs.[5][23]

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: This compound is a halogenated organic waste .

  • Segregation is Critical: Do NOT mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[3][4][6][23] Keep it separate from incompatible materials such as strong oxidizing agents.[12][14]

Step 2: Waste Collection

  • Solid Waste:

    • Collect all unused or contaminated solid 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole in a dedicated, chemically compatible waste container with a secure, threaded cap.[24]

    • This container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole ". Do not use abbreviations.[24]

    • Also, place any materials grossly contaminated with the solid, such as weighing papers, spatulas, or contaminated gloves, into the same container.[6]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect the solution in a designated "Halogenated Organic Liquid Waste" container.

    • If the compound is dissolved in a non-halogenated solvent (e.g., acetone, ethanol, hexane), the entire mixture is now considered halogenated waste . It must be collected in the "Halogenated Organic Liquid Waste" container.[23]

    • Ensure the liquid waste container is labeled with "Hazardous Waste" and lists all chemical constituents with their approximate percentages.[23]

    • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[4]

Step 3: Waste Storage

  • Keep the waste container tightly sealed at all times, except when adding waste.[5][24]

  • Store the sealed container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The storage area should be well-ventilated and away from heat or ignition sources.

  • It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.[4]

Step 4: Arranging for Final Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department and submitting a waste disposal request.[6]

  • The ultimate disposal of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole must be handled by a licensed professional hazardous waste disposal company.[6] The standard method for this chemical class is high-temperature incineration.[7]

Decontamination and Spill Management

  • Glassware Decontamination: Triple-rinse any glassware that contained the compound with a suitable organic solvent (e.g., acetone). The first two rinsates must be collected as halogenated hazardous waste.

  • Spill Cleanup:

    • In case of a small spill within a chemical fume hood, use an inert absorbent material (e.g., vermiculite or sand) to soak up the material.

    • Carefully sweep the absorbent material and place it into your designated solid halogenated waste container.

    • For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[24]

Prohibited Disposal Methods

  • DO NOT dispose of this chemical down the drain.[4]

  • DO NOT discard it in the regular trash.[4]

  • DO NOT allow solvents containing this chemical to evaporate in the fume hood as a means of disposal.[4]

Quantitative Data and Hazard Summary

ParameterGuideline / InformationCitation
Chemical Name 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole[1][2]
CAS Number 957062-77-0[1][2]
Waste Classification Halogenated Organic Hazardous Waste[3][4][5]
Inferred Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[11][13]
Incompatible Materials Strong oxidizing agents[12][14]
Recommended Disposal High-Temperature Incineration via Licensed Contractor[6][7]
Container Fill Level Do not exceed 75% for liquids[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

G cluster_form Determine Physical Form cluster_solvent Determine Solvent Type cluster_container Select Correct Waste Container start Waste Identification: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is_solid Solid or Contaminated Material? start->is_solid is_halogenated Is the solvent Halogenated? is_solid->is_halogenated No (Solution) solid_waste Collect in container labeled: 'Hazardous Waste' 'Halogenated Solid Waste' + Full Chemical Name is_solid->solid_waste Yes liquid_waste Collect in container labeled: 'Hazardous Waste' 'Halogenated Liquid Waste' + All Constituents (%) is_halogenated->liquid_waste Yes is_halogenated->liquid_waste No (Mixture is now Halogenated) end_step Store in designated SAA & contact EHS for pickup solid_waste->end_step liquid_waste->end_step

Caption: Disposal workflow for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

By adhering to these scientifically grounded and regulation-compliant procedures, laboratory professionals can ensure the safe and responsible disposal of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, upholding a culture of safety and environmental stewardship.

References

  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Wikipedia. (2024). Hazardous waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Unknown. (n.d.). Hazardous waste segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem. (n.d.). Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 4-Bromo-1H-pyrazole Safety Data Sheet.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (1994). Degradation and disposal of some enzyme inhibitors. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved from [Link]

  • Fisher Scientific. (2025). 4-Bromopyrazole Safety Data Sheet.
  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • Hazardous Materials Society. (n.d.). RCRA Hazardous Waste Management Online. Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole: Personal Protective Equipment and Disposal

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, experience-driven safety and logistical information for han...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, experience-driven safety and logistical information for handling 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole. The protocols herein are designed to be self-validating, ensuring a safe environment by explaining the causality behind each recommendation.

Hazard Assessment: Deconstructing the Molecule

Since 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a prudent safety assessment involves analyzing the hazards associated with its structural motifs. This compound is a halogenated, heterocyclic sulfone.

  • 4-Bromopyrazole Moiety : The foundational pyrazole ring, when brominated, presents known hazards. The SDS for 4-bromopyrazole indicates that it causes skin and eye irritation and may cause respiratory irritation.[1][2][3][4]

  • (2-Bromophenyl)sulfonyl Moiety : The presence of a second bromine atom on the phenylsulfonyl group classifies this compound as a di-halogenated organic substance. Such compounds necessitate careful handling and specific disposal protocols.[5][6] The sulfonyl group itself is a robust functional group, but its reactivity can be influenced by reaction conditions.[7]

  • Overall Structure : As a complex organic molecule, particularly one intended for biological research, the full toxicological profile is likely unknown. A core principle of laboratory safety is to treat all compounds of unknown toxicity as potentially hazardous .

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or if inhaled.Based on data for related brominated pyrazoles and the principle of handling unknown compounds with caution.[2][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]The 4-bromopyrazole structure is a known skin irritant.[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]The 4-bromopyrazole structure is a known eye irritant.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][3]The 4-bromopyrazole structure is a known respiratory irritant.[1][2][3]
Long-term/Chronic Toxicity Unknown.The toxicological properties have not been fully investigated.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, we must first consider higher-level safety controls. This systematic approach ensures multiple layers of protection.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls : The primary method for containment is a certified chemical fume hood. All manipulations of the solid compound and its solutions should occur within the fume hood to minimize inhalation exposure.

  • Administrative Controls : Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are critical. Never work alone in the laboratory.[8]

  • Personal Protective Equipment (PPE) : This is the essential barrier between you and the chemical.

Personal Protective Equipment (PPE) Protocol

Proper PPE is non-negotiable. The following table outlines the minimum required PPE for handling 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.

Body PartRequired PPERationale and Specifications
Eyes Chemical Splash GogglesMust provide a complete seal around the eyes to protect against splashes and fine powders. They should conform to ANSI Z87 standards.[9] Standard safety glasses are insufficient.
Hands Nitrile GlovesNitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling this solid and its solutions. Always inspect gloves for tears or punctures before use.[10] Double-gloving is recommended when handling concentrated solutions.
Body Laboratory CoatA flame-resistant lab coat with long sleeves and a buttoned front is required to protect skin and clothing from splashes.[9]
Feet Closed-toe ShoesShoes must fully cover the feet to protect against spills and broken glass.[8][11] Sandals or perforated shoes are not permitted.[11][12]
Step-by-Step PPE Procedure:
  • Attire Check : Ensure you are wearing long pants and closed-toe shoes before entering the lab. Secure long hair.[8][11]

  • Don Lab Coat : Put on your laboratory coat and fasten all buttons.

  • Don Eye Protection : Put on your chemical splash goggles.

  • Don Gloves : Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the second pair.

Operational Plan: Safe Handling Procedures

All handling of this compound must be performed inside a certified chemical fume hood.

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation : Designate a specific area within the fume hood for weighing. Place a weigh boat on an analytical balance.

  • Aliquotting : Using a clean spatula, carefully transfer the desired amount of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole from the stock bottle to the weigh boat. Avoid creating dust. If any static is present, an anti-static gun can be beneficial.

  • Closure : Immediately and securely cap the stock bottle.

  • Transfer : Carefully transfer the weighed solid to the reaction vessel.

  • Decontamination : Wipe the spatula and any affected surfaces within the fume hood with a solvent-moistened cloth (e.g., ethanol or isopropanol). Dispose of the cloth in the designated solid hazardous waste container.

Protocol 2: Preparing Solutions
  • Setup : Place the vessel containing the weighed solid on a stir plate within the fume hood.

  • Solvent Addition : Add a stir bar to the vessel. Slowly add the desired solvent via a graduated cylinder or pipette.

  • Dissolution : Begin stirring to dissolve the compound. Gentle heating may be required, which should be done using a controlled heating mantle or hot plate. Never heat a closed container.[13]

  • Storage : If the solution is to be stored, cap the container, and label it clearly with the chemical name, concentration, solvent, date, and your initials.

Emergency Procedures

In case of accidental exposure, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][4] Seek medical attention.

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[2][3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.

  • Spill Cleanup : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[14] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan: A Cradle-to-Grave Responsibility

As a di-halogenated organic compound, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole and its associated waste must be disposed of as hazardous waste. Improper disposal can harm the environment and violate regulations.

  • Waste Segregation : It is critical to segregate halogenated waste from non-halogenated waste streams.[5][6][15] Halogenated waste requires high-temperature incineration with special scrubbers, making its disposal more costly and energy-intensive.[6]

  • Solid Waste : This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. Collect all solid waste in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste : This includes all solutions containing the title compound and any solvents used for rinsing glassware. Collect all liquid waste in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[16] Do not mix with aqueous or non-halogenated organic waste.

Waste_Disposal_Workflow cluster_1 Waste Disposal for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole A Generation of Waste (e.g., used gloves, excess solution) B Is the waste primarily solid or liquid? A->B C Solid Waste Container 'Halogenated Organic Solid Waste' B->C Solid D Liquid Waste Container 'Halogenated Organic Liquid Waste' B->D Liquid E Ensure containers are sealed and properly labeled C->E D->E F Store in Satellite Accumulation Area E->F G Arrange for pickup by EHS F->G

Caption: Waste disposal workflow for halogenated organic compounds.

By adhering to these rigorous safety protocols, you contribute to a culture of safety, protecting yourself, your colleagues, and the integrity of your research.

References

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